1-Ethyl-5-fluoro-1h-indole-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-fluoroindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXXSAUARGEYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406091 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-47-6 | |
| Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 1-Ethyl-5-fluoro-1h-indole-2,3-dione"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-5-fluoro-1h-indole-2,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated derivative of the isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The strategic incorporation of a fluorine atom and an ethyl group can modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable target for synthetic and medicinal chemists. This document details a reliable synthetic pathway, outlines rigorous characterization methodologies, and discusses the potential applications of this compound for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Fluorinated Indole Scaffolds
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of indole-based compounds that have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4]
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Fluorinated indoles, in particular, have shown significant promise in the development of novel therapeutic agents.[7][8] The target molecule, this compound, combines the isatin core with two key modifications: a fluorine atom at the 5-position of the indole ring and an ethyl group at the N1-position. These modifications are anticipated to influence the molecule's electronic properties and steric profile, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This guide serves as a practical resource for the synthesis and thorough characterization of this promising compound.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 5-fluoroisatin, via the well-established Sandmeyer isatin synthesis.[9][10][11] The second step is the N-alkylation of 5-fluoroisatin to introduce the ethyl group.
Step 1: Synthesis of 5-Fluoroisatin via Sandmeyer Reaction
The Sandmeyer synthesis of isatins is a classical and reliable method that proceeds through the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[12][13]
Diagram of the Sandmeyer Synthesis of 5-Fluoroisatin:
Caption: Synthesis of the target compound.
Experimental Protocol:
-
To a solution of 5-fluoroisatin (10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (15 mmol) with stirring.
-
To this suspension, add ethyl iodide (12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ [14] |
| Molecular Weight | 193.17 g/mol [14] |
| Appearance | Expected to be a colored crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
Workflow for Spectroscopic Characterization:
Caption: Analytical workflow for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons on the indole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of ten distinct carbon atoms, including the two carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the presence of the fluorine atom. [15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. [16][17]Key characteristic absorption bands are expected for:
-
C=O stretching: Two strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the ketone and lactam carbonyl groups.
-
C-N stretching: Around 1350-1000 cm⁻¹.
-
C-F stretching: A strong band typically observed in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. [18]The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 193.17 g/mol .
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible method for the synthesis of this compound, along with a comprehensive strategy for its characterization. The strategic placement of the fluorine atom and the N-ethyl group on the isatin scaffold makes this compound a compelling candidate for further investigation in drug discovery programs. Future studies should focus on evaluating its biological activity in various assays, exploring its potential as a lead compound for the development of novel therapeutic agents, and further derivatization to explore structure-activity relationships.
References
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- Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- PubChem. (n.d.). This compound.
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- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- ResearchGate. (2016). Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan.
- Chem-Impex. (n.d.).
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- Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity.
- ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.
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- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
- Sigma-Aldrich. (n.d.).
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- Chemical Communications (RSC Publishing). (n.d.).
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Technical Guide: Physicochemical Profile of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Ethyl-5-fluoro-1H-indole-2,3-dione, a fluorinated derivative of the biologically significant isatin scaffold. Isatin and its analogues are recognized for their diverse pharmacological activities, making them pivotal in medicinal chemistry and drug discovery.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and detailed experimental protocols to guide further investigation. We will delve into the compound's identity, structural attributes, and critical parameters such as solubility, lipophilicity (LogP), and chemical stability, providing the causal reasoning behind the prescribed analytical methodologies.
Compound Identification and Structural Framework
This compound is a synthetic organic compound belonging to the isatin class of heterocyclic molecules.[4][5] The core indole-2,3-dione structure is modified with an ethyl group at the N1 position and a fluorine atom at the C5 position of the aromatic ring. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its potential as a therapeutic agent. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.
Key Identifiers:
-
IUPAC Name: 1-ethyl-5-fluoroindole-2,3-dione[6]
-
Molecular Formula: C₁₀H₈FNO₂[6]
-
Canonical SMILES: CCN1C2=C(C=C(C=C2)F)C(=O)C1=O[6]
Core Physicochemical Properties
The following table summarizes the key computed physicochemical properties for this compound. These values serve as a foundational dataset for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 193.17 g/mol | [6] |
| Exact Mass | 193.05390666 Da | [6] |
| XLogP3 (Computed) | 1.4 | [6] |
| Topological Polar Surface Area (TPSA) | 37.4 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Complexity | 279 | [6] |
Solubility Assessment: A Practical Framework
Solubility is a cornerstone of drug development, directly impacting absorption, distribution, and formulation. The structure of this compound—lacking hydrogen bond donors and possessing a moderate TPSA and a positive LogP—suggests limited aqueous solubility but good solubility in organic solvents.[6] An empirical determination is essential for confirmation.
Experimental Workflow for Solubility Profiling
The following diagram and protocol outline a systematic approach to characterizing the compound's solubility. This hierarchical testing minimizes compound usage while providing a comprehensive profile.
Caption: Hierarchical workflow for determining the solubility class of an organic compound.
Protocol: Step-by-Step Solubility Determination
This protocol is designed to classify the compound based on its behavior in aqueous solutions of varying pH, which indicates the presence of ionizable functional groups.[9][10]
-
Preparation: Accurately weigh 1-2 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes for each solvent to be tested.
-
Water Solubility Test:
-
Acid/Base Solubility Tests (if water-insoluble):
-
5% HCl Test: To a new tube, add 1 mL of 5% aqueous HCl. Vortex for 60 seconds. Solubility indicates the presence of a basic functional group (e.g., an amine).[10]
-
5% NaOH Test: To a new tube, add 1 mL of 5% aqueous NaOH. Vortex for 60 seconds. Solubility indicates the presence of an acidic functional group.[10] Given the isatin structure, acidic character is unlikely but this test remains a standard part of classification.
-
5% NaHCO₃ Test: If soluble in NaOH, test in a new tube with 1 mL of 5% aqueous NaHCO₃. Solubility in this weaker base suggests a strongly acidic group (e.g., a carboxylic acid), while insolubility points to a weakly acidic group (e.g., a phenol).[9]
-
-
Organic Solvent Solubility:
-
Regardless of aqueous solubility, test solubility in common organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) using the same procedure to identify suitable solvents for stock solutions and reaction media.
-
Lipophilicity Profile: LogP Determination
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12] A LogP value between 1 and 3 is often considered optimal for oral bioavailability. The computed XLogP3 of 1.4 for this compound is promising, placing it within this favorable range.[6]
Experimental Workflow for Shake-Flask LogP Measurement
The "shake-flask" method is the gold standard for experimental LogP determination.[12] It involves directly measuring the concentration of the analyte in two immiscible phases after equilibrium is reached.
Caption: Experimental design for a forced degradation (stress testing) stability study.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with no stressor) must be run in parallel.
-
Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13]3. Time Points: Withdraw samples at various time points (e.g., 2, 8, 24 hours). For hydrolytic conditions, neutralize the samples before analysis.
-
-
Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric detection.
-
Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound to the control.
-
Identify major degradants by their mass-to-charge ratio (m/z).
-
Ensure mass balance is conserved (sum of parent peak and degradant peaks should be close to 100% of the initial parent peak).
-
Predicted Spectral Characteristics
While experimental spectra are definitive, the structure of this compound allows for the prediction of key spectral features that would aid in its identification and characterization.
-
¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the N-ethyl group. The aromatic region would show complex splitting patterns for the three protons on the fluorinated benzene ring, with couplings to both adjacent protons and the fluorine atom.
-
¹³C NMR: The spectrum would show 10 distinct carbon signals. Two signals in the aliphatic region for the ethyl group, six in the aromatic region (with C-F couplings visible for carbons near the fluorine atom), and two downfield signals for the C2 and C3 carbonyl carbons.
-
IR Spectroscopy: Characteristic strong absorption bands for the two carbonyl (C=O) groups are expected in the region of 1700-1780 cm⁻¹. C-F stretching vibrations would appear in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry: The primary ion in an ESI+ mass spectrum would be the protonated molecule [M+H]⁺ at an m/z corresponding to 194.06. [14]High-resolution mass spectrometry would confirm the elemental composition.
Conclusion
This guide establishes a foundational physicochemical profile for this compound. The provided computed data and detailed experimental protocols offer a robust framework for its empirical evaluation. The compound's calculated LogP and structural features position it as a molecule of interest within the broader family of pharmacologically active isatins. The methodologies outlined herein are designed to be self-validating and provide the reliable, high-quality data necessary for informed decision-making in a drug discovery and development pipeline.
References
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An In-depth Technical Guide to the Spectral Data Analysis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Introduction
1-Ethyl-5-fluoro-1H-indole-2,3-dione, an N-ethylated and fluorinated derivative of isatin, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The isatin core is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1] The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. A thorough structural characterization is paramount for advancing its research and development. This technical guide provides a detailed analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and understanding its electronic and vibrational properties.
Molecular Structure
The chemical structure of this compound is foundational to the interpretation of its spectral data. The molecule consists of a bicyclic indole core with two carbonyl groups at positions 2 and 3, an ethyl substituent on the indole nitrogen, and a fluorine atom on the benzene ring.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
A standard ¹H NMR experiment would be conducted on a high-resolution spectrometer (e.g., 400 or 500 MHz). A dilute solution of the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), would be used.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.30 - 7.45 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | 1H |
| H-6 | 7.15 - 7.30 | m | - | 1H |
| H-7 | 7.00 - 7.15 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | 1H |
| -CH₂- | 3.80 - 3.95 | q | J(H-H) ≈ 7.2 | 2H |
| -CH₃ | 1.25 - 1.40 | t | J(H-H) ≈ 7.2 | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons.
-
Aromatic Region (δ 7.00 - 7.50 ppm): The three protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine atom at C-5 (ortho-coupling, ³JHF) and the proton at C-6 (meta-coupling, ⁴JHH).
-
H-6: This proton will likely appear as a multiplet (m) due to coupling with H-4 (meta-coupling, ⁴JHH), H-7 (ortho-coupling, ³JHH), and the fluorine at C-5 (meta-coupling, ⁴JHF).
-
H-7: This proton is anticipated to be a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, ³JHH) and the fluorine at C-5 (para-coupling, ⁵JHF).
-
-
Aliphatic Region (δ 1.25 - 3.95 ppm): The ethyl group will give rise to two signals.
-
Methylene Protons (-CH₂-): A quartet is predicted around δ 3.80 - 3.95 ppm due to the coupling with the adjacent methyl protons. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.
-
Methyl Protons (-CH₃): A triplet is expected in the upfield region, around δ 1.25 - 1.40 ppm, resulting from coupling with the neighboring methylene protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The same sample prepared for ¹H NMR can be used.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 180.0 - 185.0 |
| C-3 (C=O) | 158.0 - 163.0 |
| C-5 (C-F) | 155.0 - 160.0 (d, ¹JCF ≈ 240-250 Hz) |
| C-7a | 145.0 - 150.0 |
| C-3a | 118.0 - 123.0 (d, ³JCF ≈ 8-10 Hz) |
| C-7 | 115.0 - 120.0 (d, ⁴JCF ≈ 4-5 Hz) |
| C-4 | 112.0 - 117.0 (d, ³JCF ≈ 8-10 Hz) |
| C-6 | 110.0 - 115.0 (d, ²JCF ≈ 22-26 Hz) |
| -CH₂- | 35.0 - 40.0 |
| -CH₃ | 12.0 - 15.0 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
-
Carbonyl Carbons (δ 158.0 - 185.0 ppm): Two distinct signals are expected for the two carbonyl carbons (C-2 and C-3) in the downfield region. The C-2 carbonyl is typically more deshielded than the C-3 carbonyl in isatin derivatives.
-
Aromatic Carbons (δ 110.0 - 160.0 ppm): The six carbons of the benzene ring will show signals in this region. The carbon directly attached to the fluorine atom (C-5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings over two, three, and four bonds.
-
Aliphatic Carbons (δ 12.0 - 40.0 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be more downfield than the methyl carbon (-CH₃) due to its proximity to the nitrogen atom.
Infrared (IR) Spectroscopy
Experimental Protocol
The IR spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Predicted FT-IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1730 - 1750 | Strong |
| C=O (Ketone) | 1700 - 1720 | Strong |
| C=C (Aromatic) | 1600 - 1620 | Medium |
| C-N | 1350 - 1380 | Medium |
| C-F (Aromatic) | 1150 - 1250 | Strong |
| C-H (Aromatic) | 3050 - 3150 | Medium |
| C-H (Aliphatic) | 2850 - 2980 | Medium |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
Carbonyl Region: Two strong and distinct absorption bands are expected for the two carbonyl groups. The amide carbonyl (C-2) typically absorbs at a higher wavenumber than the ketone carbonyl (C-3).
-
Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1620 cm⁻¹ region. The aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1150-1250 cm⁻¹ range.
-
Aliphatic C-H Bonds: The C-H stretching vibrations of the ethyl group will be visible in the 2850-2980 cm⁻¹ region.
Mass Spectrometry (MS)
Experimental Protocol
Mass spectral analysis would be performed using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Predicted Mass Spectral Data
| m/z | Proposed Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 165 | [M - CO]⁺ |
| 137 | [M - CO - CO]⁺ or [M - C₂H₄O]⁺ |
| 136 | [M - C₂H₅ - CO]⁺ |
| 108 | [C₇H₄FO]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 193, corresponding to the molecular weight of C₁₀H₈FNO₂.[1]
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Key fragmentation pathways are likely to involve the loss of the carbonyl groups and the ethyl substituent.
-
Loss of CO: A common fragmentation for isatins is the sequential loss of the two carbonyl groups as carbon monoxide (CO). This would lead to fragments at m/z 165 ([M - CO]⁺) and m/z 137 ([M - CO - CO]⁺).
-
Loss of the Ethyl Group: Cleavage of the N-C bond can result in the loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 164. Subsequent loss of CO could then produce a fragment at m/z 136.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for the identification and characterization of this and similar isatin derivatives. These analytical techniques, when used in concert, are indispensable tools for researchers and scientists in the field of drug discovery and development, ensuring the structural integrity of novel chemical entities.
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A Technical Guide to the Biological Activity Screening of Novel Fluorinated Indole-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance its therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4][5] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the biological activity screening of novel fluorinated indole-2,3-diones. We will delve into the rationale behind a tiered screening approach, provide detailed, field-proven protocols for key assays, and discuss the interpretation of the resulting data to guide structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.
The Strategic Imperative: Fluorine in Isatin-Based Drug Discovery
The Isatin Scaffold: A Foundation of Versatility
Isatin and its derivatives have demonstrated a remarkable diversity of pharmacological activities, targeting a broad spectrum of biochemical pathways.[1][2] This versatility arises from the synthetic tractability of the isatin core, which allows for functionalization at multiple positions, including the aromatic ring and the C2/C3 carbonyl groups.[1][6] This chemical flexibility has enabled the creation of large, diverse libraries of compounds for screening. Notably, the FDA approval of sunitinib, an oxindole kinase inhibitor, for the treatment of renal carcinoma and gastrointestinal tumors, has highlighted the clinical potential of isatin-based agents.[1][2] Their mechanisms of action are varied and include the inhibition of kinases, proteases, and tubulin polymerization, as well as the modulation of angiogenesis and translation initiation.[1][2]
The Fluorine Advantage: Enhancing "Drug-Likeness"
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] Fluorine, being the most electronegative element, can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3][5]
-
Lipophilicity and Permeability: Fluorine substitution, particularly in the form of a trifluoromethyl (CF3) group, can increase a molecule's lipophilicity.[3] This enhancement often improves membrane permeability and oral absorption, which are critical for bioavailability.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[5] Its small size allows it to replace hydrogen without causing significant steric hindrance.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[5]
Given these benefits, the synthesis and screening of fluorinated indole-2,3-diones is a rational and promising approach for the discovery of novel therapeutics.[7][8]
Designing the Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign requires a logical, tiered approach to efficiently identify and validate promising lead compounds while minimizing resource expenditure. This "screening cascade" moves from broad, high-throughput primary assays to more specific, complex secondary and mechanistic assays.
Caption: A tiered workflow for screening novel compounds.
Core Methodologies: In Vitro Biological Evaluation
Isatin derivatives are well-documented for their potent anticancer and antimicrobial activities.[9][10][11] The following protocols describe robust, reproducible assays to evaluate novel fluorinated indole-2,3-diones in these therapeutic areas.
Anticancer Activity Screening
Rationale: The SRB assay is a cell density-based assay that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.[14] It is a preferred method for large-scale screening due to its simplicity, sensitivity, low cost, and the stability of the endpoint.[13] Unlike metabolic assays (e.g., MTT), the SRB assay is less prone to interference from compounds that alter cellular metabolism without being cytotoxic.[12]
Detailed Protocol:
-
Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole-2,3-diones in culture medium. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Following incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[14][15]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium, and unbound cells.[14][15] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15]
-
Solubilization: After the plates have air-dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14][16] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[13][16]
Rationale: A significant number of anticancer agents, including isatin derivatives, induce cell death via apoptosis.[17][18] A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[19] Caspases-3 and -7 are key executioner caspases, which, once activated, cleave numerous cellular substrates, leading to the dismantling of the cell.[20][21] Measuring the activity of these caspases provides direct evidence of apoptosis induction. Fluorometric assays using a substrate like Ac-DEVD-AMC are highly sensitive and specific for this purpose.[20]
Caption: Simplified intrinsic apoptosis pathway.
Detailed Protocol (Fluorometric):
-
Cell Culture and Treatment: Plate and treat cells with the test compounds in a 96-well, black, clear-bottom plate as described for the SRB assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Lysis and Substrate Cleavage: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains the pro-luminescent caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.
Antimicrobial Activity Screening
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[22] This quantitative method is essential for assessing the potency of new antimicrobial agents and is highly reproducible and cost-effective for screening multiple compounds.[23][22]
Detailed Protocol:
-
Inoculum Preparation: From an 18-24 hour agar plate, select isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[24] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated indole-2,3-diones. This is typically done by adding 100 µL of broth to all wells, adding 100 µL of a 2x concentrated stock of the compound to the first well, and then transferring 100 µL sequentially across the plate.[25] The final volume in each well before adding bacteria should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23][22]
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.[24]
Data Analysis and Interpretation
Calculating Key Parameters
For cytotoxicity assays, the raw absorbance data is typically converted to a percentage of growth inhibition relative to untreated controls. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, key parameters can be calculated using non-linear regression analysis:
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell growth.
-
IC50 (Inhibitory Concentration 50): The concentration of the compound that reduces the cell population by 50% relative to the starting cell number at time zero.
For antimicrobial assays, the primary endpoint is the MIC , as determined by direct observation.
Structure-Activity Relationship (SAR) Insights
By comparing the biological activity data of a series of related fluorinated indole-2,3-diones, initial SAR trends can be established. This involves correlating changes in chemical structure (e.g., the position and type of fluorine substitution) with changes in potency (GI50 or MIC).
Table 1: Hypothetical Screening Data for a Series of Fluorinated Indole-2,3-diones
| Compound ID | R1-Substitution | R2-Substitution | GI50 (µM) vs. MCF-7 (Breast Cancer) | MIC (µg/mL) vs. S. aureus |
| FI-001 | H | H | 25.4 | >128 |
| FI-002 | 5-F | H | 8.2 | 64 |
| FI-003 | 6-F | H | 15.1 | 128 |
| FI-004 | 5-CF3 | H | 1.5 | 16 |
| FI-005 | 5-F | N-benzyl | 5.6 | 32 |
Interpretation: From this hypothetical data, one could infer that:
-
Fluorination on the indole ring enhances both anticancer and antibacterial activity (compare FI-001 to FI-002 and FI-003).
-
Substitution at the 5-position is more favorable for activity than at the 6-position (compare FI-002 to FI-003).[6]
-
A strongly electron-withdrawing and lipophilic trifluoromethyl group at the 5-position significantly increases potency in both assays (FI-004).
-
N-alkylation can also modulate activity (compare FI-002 to FI-005).
These initial SAR insights are critical for guiding the next cycle of chemical synthesis to design compounds with improved potency and selectivity.
Conclusion and Future Directions
The systematic screening of novel fluorinated indole-2,3-diones represents a highly valuable strategy in modern drug discovery. The unique properties conferred by fluorine can transform the promising but often modest activity of a parent isatin compound into a potent and selective lead candidate. The tiered screening approach detailed in this guide, employing robust and validated assays such as the SRB for cytotoxicity and broth microdilution for antimicrobial activity, provides a clear and efficient path from a newly synthesized compound library to a prioritized set of hits. Subsequent mechanistic studies, such as caspase activation assays, are essential for elucidating the mode of action and confirming the therapeutic hypothesis. The data generated from this comprehensive screening cascade forms the foundation of SAR-driven lead optimization, paving the way for the development of innovative therapeutics to address critical unmet needs in oncology and infectious diseases.
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Hurley, T. D., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 56(19), 7546-7559. [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-28. [Link]
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Unraveling the Enigmatic Mechanism of 1-Ethyl-5-fluoro-1h-indole-2,3-dione: A Strategic Guide for Mechanistic Elucidation
This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 1-Ethyl-5-fluoro-1h-indole-2,3-dione. As a member of the versatile isatin (1H-indole-2,3-dione) family, this compound is poised at the intersection of numerous biological pathways. Isatin and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent enzyme inhibition and antimicrobial effects.[1][2][3][4] This document outlines a logical, multi-pronged approach to deconstruct the molecular interactions of this specific fluorinated ethyl-isatin derivative, thereby illuminating its therapeutic potential. Our strategy is grounded in a hypothesis-driven exploration of established isatin targets, coupled with rigorous in vitro validation.
Part 1: The Isatin Scaffold - A Privileged Motif in Drug Discovery
The 1H-indole-2,3-dione core is an endogenous scaffold found in various natural sources and is a cornerstone in medicinal chemistry.[5][6] Its inherent reactivity, particularly at the C3 carbonyl position, allows for diverse chemical modifications, leading to a vast library of derivatives with a wide array of biological activities.[4] These activities span from anticancer and antiviral to anti-inflammatory and neuroprotective effects.[2][4][7] The introduction of a fluorine atom at the 5-position, as seen in our target molecule, is a common strategy in drug design to enhance metabolic stability and binding affinity.[8][9] The N-ethyl substitution further modulates the compound's lipophilicity and steric profile, potentially fine-tuning its target specificity.
Given the rich pharmacology of the isatin class, we hypothesize that this compound likely exerts its biological effects through one or more of the following established mechanisms:
-
Inhibition of Key Enzymes in Disease Pathogenesis: Many isatin derivatives are known to be potent enzyme inhibitors.[1][3][10][11][12]
-
Modulation of Immune Checkpoints: A significant area of isatin research has focused on the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme in tumor immune evasion.[12][13]
-
Direct Antimicrobial or Antiviral Activity: The isatin scaffold has been shown to be effective against various pathogens.[2][4][8]
This guide will now delineate a systematic approach to investigate each of these potential mechanisms.
Part 2: A Phased Approach to Mechanistic Investigation
Our investigation is structured as a multi-tiered screening and validation cascade. This approach is designed to efficiently identify the primary mechanism of action while minimizing resource expenditure.
Phase 1: Broad-Spectrum Enzyme Inhibition Profiling
The initial phase will involve screening this compound against a panel of enzymes known to be targeted by isatin derivatives. This will provide a broad overview of the compound's inhibitory potential.
Key Enzyme Targets:
-
Indoleamine 2,3-dioxygenase-1 (IDO1): A primary target due to the structural similarity of isatins to the natural substrate, tryptophan. IDO1 is a key regulator of immune responses, and its inhibition is a promising strategy in oncology.[12][13]
-
Carboxylesterases (CEs): These enzymes are involved in the metabolism of numerous drugs and xenobiotics. Isatin derivatives have been identified as potent CE inhibitors.[1]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for diabetes.[3][10]
-
Aminopeptidase N (APN/CD13): A zinc-containing metalloproteinase implicated in tumor invasion and angiogenesis.[11]
Phase 2: In-depth Characterization of Primary Target(s)
Based on the results of the initial screening, the most promising enzyme target(s) will be selected for detailed kinetic and mechanistic studies. This phase aims to elucidate the mode of inhibition and determine the potency of the compound.
Phase 3: Cellular and Functional Assays
Once a primary molecular target is confirmed, the investigation will proceed to cell-based assays to validate the on-target effects in a more biologically relevant context. These assays will be tailored to the specific target and its associated signaling pathway.
Phase 4: Antimicrobial and Antiviral Screening
In parallel with enzyme inhibition studies, the compound will be evaluated for its direct antimicrobial and antiviral activities. This will involve screening against a panel of clinically relevant bacterial and viral strains.
Part 3: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key experiments outlined in our investigational plan.
Protocol 1: In Vitro IDO1 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Phosphate Buffer (pH 6.5)
-
This compound (test compound)
-
Epacadostat (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer containing the IDO1 enzyme.
-
Add 2 µL of the test compound at various concentrations (typically from 1 nM to 100 µM).
-
Initiate the reaction by adding 50 µL of a substrate solution containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.
-
Incubate the plate at 37°C for 2 hours.
-
Stop the reaction by adding 100 µL of 6N trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Measure the fluorescence of kynurenine at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Carboxylesterase Inhibition Assay
This protocol details a colorimetric assay to assess the inhibitory activity of the test compound against human carboxylesterase 1 (hCE1).
Materials:
-
Recombinant Human Carboxylesterase 1 (hCE1)
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Bis(p-nitrophenyl) phosphate (BNPP) (positive control)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of Tris-HCl buffer containing the hCE1 enzyme.
-
Add 1 µL of the test compound at various concentrations.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPA solution.
-
Monitor the increase in absorbance at 405 nm for 10 minutes, which corresponds to the formation of p-nitrophenol.
-
Determine the initial reaction velocity (V0) for each concentration.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of the test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
96-well sterile microplates
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Part 4: Visualizing the Investigational Workflow and Potential Pathways
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for mechanistic elucidation.
Caption: Potential IDO1 inhibitory pathway.
Part 5: Quantitative Data Summary
The following table provides a hypothetical summary of the quantitative data that would be generated from the proposed experiments, assuming the primary mechanism of action is IDO1 inhibition.
| Assay Type | Parameter | Hypothetical Value |
| IDO1 Enzyme Assay | IC50 | 50 nM |
| Carboxylesterase Assay | IC50 | > 10 µM |
| α-Glucosidase Assay | IC50 | > 10 µM |
| T-Cell Proliferation Assay | EC50 | 200 nM |
| MIC (S. aureus) | MIC | > 64 µg/mL |
| MIC (E. coli) | MIC | > 64 µg/mL |
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the mechanism of action of this compound. By progressing from broad-spectrum screening to detailed kinetic and cell-based functional assays, this strategy will enable a definitive elucidation of the compound's primary biological target and its downstream functional consequences. The insights gained from this investigation will be instrumental in guiding the future development of this promising isatin derivative as a potential therapeutic agent.
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A Comprehensive Technical Review of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural features, including a fused aromatic and pyrrolidinone ring system with reactive carbonyl groups at positions 2 and 3, make it an ideal scaffold for the design and synthesis of novel therapeutic agents.[3][4] Isatin and its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The synthetic tractability of the isatin core allows for facile structural modifications at the N-1, C-3, and C-5 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.[6][7] This technical guide provides an in-depth literature review of 1-Ethyl-5-fluoro-1H-indole-2,3-dione, a specific isatin analog, and its related derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.
Synthesis of this compound and its Analogs
The synthesis of this compound typically involves a two-step process: the synthesis of the 5-fluoro-isatin core followed by N-alkylation.
Synthesis of 5-Fluoro-1H-indole-2,3-dione
The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatin and its substituted derivatives.[8] This method involves the reaction of a substituted aniline, in this case, 4-fluoroaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired 5-fluoro-1H-indole-2,3-dione.[8][9]
N-Alkylation of 5-Fluoro-1H-indole-2,3-dione
The introduction of an ethyl group at the N-1 position of 5-fluoro-isatin is typically achieved through an N-alkylation reaction.[10] This reaction involves the deprotonation of the isatin nitrogen with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting isatin anion then acts as a nucleophile and reacts with an alkylating agent, such as ethyl iodide or ethyl bromide, to yield this compound.[6][10] Microwave-assisted N-alkylation has also been reported as an efficient method to accelerate this transformation.[10]
Biological Activities of this compound and its Analogs
The incorporation of a fluorine atom at the C-5 position and an ethyl group at the N-1 position of the isatin scaffold can significantly influence its biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[11] N-alkylation can modulate the lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets.[6]
Antiviral Activity
Isatin derivatives have been extensively investigated for their antiviral properties.[2][5] While specific antiviral data for this compound is not extensively reported, studies on related analogs provide valuable insights. For instance, various 5-fluoro-isatin derivatives have shown activity against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV.[1][12] The antiviral activity is often attributed to the inhibition of viral enzymes or interference with viral replication processes. The N-substituent on the isatin ring can play a crucial role in determining the antiviral potency and spectrum of activity.[2]
Anticancer Activity
The anticancer potential of isatin derivatives is well-documented, with several analogs showing potent cytotoxic effects against various cancer cell lines.[3][4] The 5-fluoro substitution on the isatin ring has been shown to be beneficial for anticancer activity.[11][13] N-alkylated isatins have also demonstrated significant anticancer activity, and the nature of the N-substituent can influence their potency and selectivity.[6] For example, a study on N-alkyl isatins revealed that increasing the length of the alkyl chain can impact their cytotoxic effects.[6] While direct anticancer data for this compound is limited, the collective evidence from its structural components suggests it is a promising candidate for further investigation as an anticancer agent.
Structure-Activity Relationship (SAR) of N-Alkyl-5-fluoro-isatin Analogs
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
| Analog | N-Substituent | 5-Position Substituent | Reported Biological Activity | Reference |
| 1 | -H | -F | Antiviral, Anticancer | [1][11] |
| 2 | -CH₃ | -F | Antiviral, Anticancer | [2][14] |
| 3 | -C₂H₅ | -F | (Target of this review) | - |
| 4 | -Propyl | -F | Anticancer | [6] |
| 5 | -Benzyl | -F | Anticancer | [11] |
Table 1: Structure-Activity Relationship of Selected N-Substituted 5-Fluoro-isatin Analogs
From the available literature, several SAR trends can be inferred for N-alkyl-5-fluoro-isatin analogs:
-
N-Alkylation: The presence of an alkyl group at the N-1 position is generally well-tolerated and can enhance biological activity compared to the unsubstituted isatin. The length and nature of the alkyl chain can influence potency, with optimal chain lengths varying depending on the biological target.[6]
-
5-Fluoro Substitution: The fluorine atom at the C-5 position is a key feature that often contributes to enhanced biological activity, likely due to its electron-withdrawing nature and its ability to form favorable interactions with biological targets.[11]
-
C-3 Position Modifications: The carbonyl group at the C-3 position is a common site for derivatization to generate Schiff bases, hydrazones, and other analogs, which have shown a wide range of biological activities.[2][14]
Experimental Protocols
General Procedure for the Synthesis of 5-Fluoro-1H-indole-2,3-dione
This protocol is based on the well-established Sandmeyer isatin synthesis.[8][9]
-
To a solution of 4-fluoroaniline in a suitable solvent, add chloral hydrate and hydroxylamine hydrochloride.
-
Heat the reaction mixture to facilitate the formation of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate.
-
Isolate the intermediate by filtration and wash with cold water.
-
Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid with vigorous stirring.
-
Maintain the reaction temperature to effect cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 5-fluoro-1H-indole-2,3-dione.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-fluoro-1H-indole-2,3-dione.
General Procedure for the N-Alkylation of 5-Fluoro-1H-indole-2,3-dione
This protocol is a general method for the N-alkylation of isatins.[6][10]
-
To a solution of 5-fluoro-1H-indole-2,3-dione in anhydrous DMF, add a base such as anhydrous potassium carbonate.
-
Stir the mixture at room temperature to allow for the formation of the isatin anion.
-
Add the alkylating agent, for example, ethyl iodide, to the reaction mixture.
-
Heat the reaction mixture under reflux or utilize microwave irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The isatin scaffold, with its inherent biological activity and synthetic accessibility, provides a robust platform for further exploration. The introduction of a fluorine atom at the C-5 position and an ethyl group at the N-1 position are key structural modifications that are likely to confer favorable pharmacological properties.
Future research in this area should focus on the definitive synthesis and comprehensive biological evaluation of this compound. Systematic studies on a series of N-alkyl-5-fluoro-isatins with varying alkyl chain lengths and branching are warranted to establish a more detailed SAR. Furthermore, the exploration of derivatives at the C-3 position of this compound could lead to the discovery of new compounds with enhanced potency and selectivity against various biological targets. In silico studies, such as molecular docking, can also be employed to elucidate the mechanism of action and guide the design of next-generation analogs. The continued investigation of this class of compounds holds great promise for the discovery of new and effective drugs for the treatment of a wide range of diseases.
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In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2006). NET. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Ethyl-5-fluoro-1h-indole-2,3-dione
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This technical guide focuses on a specific analog, 1-Ethyl-5-fluoro-1h-indole-2,3-dione, providing a detailed exploration of its potential therapeutic targets. Drawing upon the extensive research into isatin derivatives, this document synthesizes current knowledge to propose and rationalize a series of high-potential protein targets. We will delve into the mechanistic basis for targeting these proteins and provide comprehensive, field-proven experimental workflows for target validation, from initial screening to cellular confirmation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising compound.
Introduction to the Isatin Scaffold and this compound
Isatin is an endogenous compound found in humans and various natural sources.[2][3] Its derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory activities.[1][2][4] The chemical versatility of the isatin core, with its reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen at the N1 position, allows for the generation of extensive chemical libraries with diverse pharmacophoric features.[5]
The subject of this guide, this compound, is a synthetic derivative of isatin. The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and target selectivity. While specific data on this particular molecule is nascent, the wealth of information on related 5-fluoro-isatin and N-alkylated isatin derivatives provides a strong foundation for identifying its likely therapeutic targets.[6][7]
High-Priority Therapeutic Target Classes
Based on the established bioactivity profile of isatin analogs, we have identified several high-priority classes of therapeutic targets for this compound. These include protein kinases, caspases, tubulin, and regulators of protein stability.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. Isatin derivatives have been shown to inhibit a variety of kinases, suggesting that this compound may also function as a kinase inhibitor.[8][9][10]
-
Cyclin-Dependent Kinases (CDKs): Brominated isatin derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): Isatin-based compounds have demonstrated inhibitory activity against RTKs such as VEGFR-2, EGFR, and HER2, which are crucial for tumor angiogenesis and proliferation.[5][10][11]
-
Other Serine/Threonine Kinases: Tricyclic isatin oximes have shown high binding affinity for several kinases, including DYRK1A, DYRK1B, PIM1, and Haspin, which are implicated in neurodegenerative diseases and cancer.[8]
Caption: Workflow for kinase target validation.
-
Cell Culture and Treatment: Plate target cancer cells (e.g., A549, MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase's substrate.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.
-
Analysis: Quantify band intensities to determine the effect of the compound on substrate phosphorylation.
Caspases: Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[12] The induction of apoptosis is a key strategy in cancer therapy. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent inhibitors of caspase-3 and -7.[12][13] Paradoxically, some isatin derivatives can also induce apoptosis through caspase activation.[3][5] This dual activity suggests a complex interaction with the apoptotic machinery that warrants investigation for this compound.
-
Direct Caspase Inhibition: The isatin scaffold can interact with the cysteine thiol in the active site of caspases, leading to their inhibition.[13]
-
Induction of Apoptosis: Isatin-hydrazones have been shown to suppress Bcl-2 and activate caspases, leading to ROS-mediated apoptosis.[5]
Caption: Workflow for caspase modulation analysis.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the reagent to each well, mix, and incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold change in caspase-3/7 activity.
Tubulin: A Cornerstone of the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[14] Agents that interfere with tubulin polymerization are potent anticancer drugs. Several isatin derivatives have been shown to inhibit tubulin polymerization, making this a highly plausible target for this compound.[5][14][15]
-
The indole nucleus is a common feature in many tubulin polymerization inhibitors.[14]
-
Triazole-tethered isatin–coumarin hybrids have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range.[5]
Caption: Workflow for tubulin inhibition validation.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution and various concentrations of this compound. Include positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate IC50 values.
Other Potential High-Impact Targets
The versatility of the isatin scaffold suggests other potential targets for this compound.
-
MDM2-p53 Interaction: Novel isatin derivatives have been shown to stabilize p53 by interfering with its interaction with the E3 ubiquitin ligase MDM2, leading to apoptosis in cancer cells.[16][17]
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in immuno-oncology. A 5-fluoro-indole derivative has been identified as a potent and selective IDO1 inhibitor.[18]
-
Carboxylesterases (CEs): Isatins can act as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[19]
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the reported activities of related isatin derivatives against various targets, providing a benchmark for future studies.
| Target Class | Example Derivative | Target | Activity (IC50/Ki) | Reference |
| Kinases | Tricyclic isatin oxime | DYRK1A, PIM1 | Nanomolar/Submicromolar | [8] |
| Isatin-quinazoline hybrid | CDK2, EGFR, VEGFR-2 | 0.183 µM, 0.083 µM, 0.076 µM | [10] | |
| Caspases | Isatin sulfonamide | Caspase-3, -7 | Micromolar range | [12][13] |
| Tubulin | Triazole-isatin-coumarin | Tubulin Polymerization | ~1–5 µM | [5] |
| IDO1 | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | IDO1 | Potent inhibition | [18] |
Conclusion and Future Directions
This compound represents a promising lead compound with the potential to modulate multiple, therapeutically relevant targets. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of its mechanism of action. Future research should focus on a comprehensive screening against a broad panel of kinases, caspases, and other targets identified herein. Elucidation of the precise molecular interactions through co-crystallography and computational modeling will be crucial for the rational design of next-generation isatin-based therapeutics with enhanced potency and selectivity. The multifaceted nature of the isatin scaffold suggests that this compound may exhibit polypharmacology, which could be advantageous in treating complex diseases like cancer.
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Isatin derivatives as tubulin inhibitors (Sharma et al., 2015). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. (2011). PubMed. Retrieved January 17, 2026, from [Link]
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Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (n.d.). Engineered Science Publisher. Retrieved January 17, 2026, from [Link]
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Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). Retrieved January 17, 2026, from [Link]
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Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). PubMed. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025). YouTube. Retrieved January 17, 2026, from [Link]
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Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved January 17, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 17, 2026, from [Link]
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Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
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Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Introduction: The Significance of N-Alkylated Isatins in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic functionalization of the isatin scaffold is a key approach in the development of novel therapeutic agents. Specifically, N-alkylation at the 1-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity and steric interactions with biological targets.[1][2] 1-Ethyl-5-fluoro-1H-indole-2,3-dione, the subject of this protocol, is a valuable building block in the synthesis of more complex heterocyclic systems for drug discovery programs. The introduction of a fluorine atom at the 5-position is a common strategy to enhance metabolic stability and binding affinity. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established principles of organic synthesis.
Reaction Principle: Nucleophilic Substitution at the Isatin Nitrogen
The synthesis of this compound is achieved through the N-alkylation of 5-fluoroisatin. The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the indole ring in 5-fluoroisatin is weakly acidic and can be deprotonated by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide, to form the desired N-ethylated product.
The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to efficiently deprotonate the isatin nitrogen without causing unwanted side reactions, such as hydrolysis of the dione functionality. Polar aprotic solvents are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the isatin anion, and are compatible with the reaction conditions.
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Fluoroisatin | ≥98% | Commercially Available | Starting material. |
| Ethyl Iodide | ≥99% | Commercially Available | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Deionized Water | In-house | For workup. | |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoroisatin (1.65 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Expert Insight: The use of a slight excess of potassium carbonate ensures complete deprotonation of the 5-fluoroisatin. Anhydrous conditions are preferable to prevent unwanted side reactions.
-
-
Solvent and Reagent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to allow for the formation of the isatin anion. The color of the solution should change, indicating anion formation.
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium ions and enhancing the nucleophilicity of the isatin anion.
-
-
Alkylation: To the stirred suspension, add ethyl iodide (1.2 mL, 15 mmol) dropwise via a dropping funnel over 10 minutes.
-
Trustworthiness: A slight excess of the alkylating agent drives the reaction to completion. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Self-Validation: The product is significantly less soluble in water than the inorganic salts and DMF, leading to its precipitation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 30 mL) to remove any residual DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Expert Insight: Recrystallization is a robust method for purifying solid organic compounds, removing any unreacted starting material and by-products.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Orange to red crystalline solid |
| Yield | 85-95% |
| Melting Point | 138-142 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.35 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 3.80 (q, J = 7.2 Hz, 2H, N-CH₂), 1.30 (t, J = 7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 183.5 (C=O), 158.0 (C=O), 159.5 (d, J = 242 Hz, C-F), 146.5, 125.0 (d, J = 25 Hz, C-F), 118.0 (d, J = 8 Hz, C-F), 115.5 (d, J = 26 Hz, C-F), 111.0, 35.0 (N-CH₂), 13.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 194.06 [M+H]⁺ |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the reaction temperature slightly. Ensure anhydrous conditions. |
| Loss of product during work-up. | Ensure complete precipitation by using ice-cold water and minimize the amount of solvent used for washing. | |
| Impure Product | Incomplete removal of starting materials or by-products. | Ensure thorough washing of the crude product. Optimize the recrystallization process (e.g., choice of solvent, cooling rate). |
| Reaction does not proceed | Inactive reagents. | Use freshly opened or purified reagents. Ensure the base is of good quality and anhydrous. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product in good purity. This compound serves as a versatile intermediate for the synthesis of novel, biologically active molecules, contributing to the advancement of drug discovery and development.
References
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]
-
Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1), 740-746. [Link]
-
Pal, M., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Ji, Z.-L., et al. (2011). 1-Ethyl-5-iodoindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]
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Application Notes & Protocols for 1-Ethyl-5-fluoro-1H-indole-2,3-dione in Antiviral Drug Discovery
Introduction: The Isatin Scaffold as a Privileged Structure in Virology
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry, particularly in the face of emerging and resilient viral pathogens.[1] Within the vast landscape of heterocyclic compounds, the isatin (1H-indole-2,3-dione) nucleus stands out as a "privileged structure."[2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, serving as a versatile template for drug development.[3] For decades, appropriately functionalized isatin derivatives have exhibited remarkable and broad-spectrum antiviral properties against a wide array of viruses, including arboviruses, coronaviruses, and retroviruses.[2][4][5][6]
The specific compound, 1-Ethyl-5-fluoro-1H-indole-2,3-dione (PubChem CID: 4736863), is a promising candidate for antiviral screening campaigns.[7] The rationale for investigating this particular derivative is rooted in established structure-activity relationship (SAR) studies. The substitution at the N-1 position of the isatin ring is critical for modulating biological activity, and the ethyl group provides a specific lipophilic character.[8] Furthermore, the introduction of a halogen, such as fluorine at the C-5 position, is a well-known strategy in medicinal chemistry to enhance metabolic stability and target-binding affinity.[8] These modifications make this compound a compelling starting point for identifying new viral inhibitors.
This document provides a comprehensive guide for researchers, outlining detailed protocols for evaluating the antiviral potential of this compound, from initial high-throughput screening to preliminary mechanism of action studies.
Synthesis and Characterization
While this compound can be procured from commercial suppliers, understanding its synthesis provides context for potential future derivatization and lead optimization.[9] A common synthetic route involves the N-alkylation of a pre-existing 5-fluoro-1H-indole-2,3-dione intermediate. The general principle is based on the reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in strong acid to form the isatin core.[10] The subsequent N-alkylation can be achieved using an appropriate alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.[11]
Application Note 1: Primary Antiviral Efficacy Screening
Principle of the Assay
The primary goal is to determine if this compound can inhibit viral replication in a cell-based model. A cytopathic effect (CPE) inhibition assay is a robust and widely used method for this purpose.[12] CPE refers to the structural changes in host cells caused by viral invasion, ultimately leading to cell death.[12] An effective antiviral agent will protect the cells from virus-induced CPE, thus maintaining cell viability.[13] Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic assays like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[14][15] This protocol will utilize the crystal violet method for its simplicity and cost-effectiveness.
Experimental Workflow: CPE Inhibition Assay
Caption: High-throughput screening workflow for antiviral activity.
Detailed Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 96-well microplates at a density of 2 x 10⁴ cells/well.[15] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 0.1 µM to 50 µM) in cell culture medium.[13]
-
Plate Setup (Controls are Essential):
-
Test Wells: Remove old media from cells and add 100 µL of the compound dilutions.
-
Virus Control (VC): Add 100 µL of medium containing the same percentage of DMSO as the test wells. This represents 0% inhibition.
-
Cell Control (CC): Add 100 µL of medium only. This represents 100% inhibition.
-
Positive Control: Include a known antiviral drug (e.g., Remdesivir for SARS-CoV-2) as a reference.
-
-
Infection: Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.05 to all wells except the Cell Control wells.[13]
-
Incubation: Incubate the plates for 72 hours at 37°C, or until approximately 90% CPE is observed in the Virus Control wells.[13]
-
Staining: Carefully discard the supernatant. Fix the adherent cells with 10% formaldehyde for 15 minutes. Wash with PBS and stain with 0.5% crystal violet solution for 15 minutes.[15]
-
Quantification: Wash away excess stain with water and air dry the plates. Solubilize the stain in each well using 100 µL of methanol. Read the absorbance at 595 nm using a microplate reader.[15]
Data Analysis
The percentage of CPE inhibition is calculated using the following formula:
% Inhibition = [(OD_Test - OD_VC) / (OD_CC - OD_VC)] * 100
Where:
-
OD_Test is the optical density of the test well.
-
OD_VC is the average optical density of the Virus Control wells.
-
OD_CC is the average optical density of the Cell Control wells.
The 50% effective concentration (EC₅₀), defined as the concentration of the compound that inhibits CPE by 50%, is determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.[16]
Application Note 2: Evaluating Compound Cytotoxicity
Principle of the Assay
A critical step in drug discovery is to ensure that the observed antiviral effect is not simply a result of the compound being toxic to the host cells.[14] Therefore, a cytotoxicity assay must be run in parallel on uninfected cells.[16] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound reduces cell viability by 50%. The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.[17]
Detailed Protocol: MTS/MTT or CellTiter-Glo Assay
-
Plate Setup: Seed cells in a 96-well plate and prepare compound dilutions exactly as described in the CPE assay protocol (Steps 1 & 2).
-
Treatment: Add the compound dilutions to the cells. Crucially, no virus is added in this assay. [16]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) to ensure a direct comparison.
-
Readout:
-
For MTS/MTT: Add the reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan product. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14] Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle (DMSO) control wells. Plot the viability against the log of the compound concentration to determine the CC₅₀ value.
Data Presentation: Summarizing Antiviral Activity
Quantitative data should be summarized for clear interpretation.
| Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| SARS-CoV-2 | 5.2 | >100 | >19.2 |
| Influenza A (H1N1) | 8.1 | >100 | >12.3 |
| Dengue Virus (DENV-2) | 12.5 | >100 | >8.0 |
| Hypothetical Data for this compound |
Application Note 3: Preliminary Mechanism of Action (MoA) Studies
Principle of MoA Investigation
Once a compound shows specific antiviral activity (i.e., a good SI), the next step is to investigate how it works. Isatin derivatives are known to target various stages of the viral life cycle.[6] For example, some inhibit viral proteases essential for viral maturation, such as the SARS-CoV main protease (Mpro).[4][18] Others may interfere with viral entry, replication (polymerase activity), or the release of new virions. A Time-of-Addition assay is an effective method to pinpoint which stage of the viral life cycle is being inhibited.[19]
Caption: Viral life cycle and potential inhibition points for isatin derivatives.
Detailed Protocol: Time-of-Addition Assay
This assay determines the compound's effectiveness when added at different times relative to infection.
-
Plate Seeding: Seed host cells in a 96-well plate and incubate overnight as previously described.
-
Experimental Groups:
-
Group A (Full-time): Add the compound (at a concentration of ~3x EC₅₀) to the cells and incubate for the entire duration of the experiment. This is the standard protocol.
-
Group B (Entry-Phase): Pre-incubate the compound with the cells for 1 hour before infection. After adding the virus for 1-2 hours (the "adsorption period"), wash the cells to remove both the virus and the compound, then add fresh medium. This tests for inhibition of attachment and entry.[19]
-
Group C (Post-Entry Phase): Infect the cells with the virus for 1-2 hours. Wash the cells to remove the virus inoculum, then add fresh medium containing the compound. This tests for inhibition of replication, translation, and egress.
-
-
Incubation and Readout: Incubate all groups for a period equivalent to a single replication cycle (e.g., 24 hours). Quantify the viral yield using a suitable method like qPCR for viral RNA or a plaque assay to measure infectious virions.
-
Interpretation:
-
If Group B shows significant inhibition compared to the virus control, the compound likely targets viral entry.
-
If Group C shows significant inhibition, the compound targets post-entry steps like replication or protein processing.
-
If both show inhibition, the compound may have multiple targets or affect a process that spans both phases.
-
In Silico Follow-Up: Molecular Docking
To generate hypotheses for specific molecular targets, in silico molecular docking can be employed.[18] This computational technique predicts the preferred orientation of the compound when bound to a specific protein target.[8] For example, the crystal structure of SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7) is publicly available. Docking this compound into its active site can predict binding affinity and key interactions, providing a rationale for subsequent enzymatic assays.[8][20]
Summary and Future Directions
This compound represents a promising starting point for an antiviral drug discovery program based on the privileged isatin scaffold. The protocols outlined here provide a systematic framework for its initial evaluation. Positive results from these assays—specifically, a potent EC₅₀ and a high Selectivity Index—would warrant further investigation. Subsequent steps would include lead optimization through the synthesis of new analogues to improve potency and drug-like properties, validation in more complex models like primary human cell cultures, and eventually, preclinical in vivo efficacy and safety studies.
References
-
Elsaman, T., Mohamed, M. S., Eltayib, E. M., Abdalla, H. A., Munir, M. U., & Mohamed, M. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244–273. [Link][1][4]
-
Jamwal, A., Javed, R., & Singh, V. (2022). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets. [Link][5][21]
-
Elsaman, T., Mohamed, M. S., Eltayib, E. M., Abdalla, H. A., Munir, M. U., & Mohamed, M. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. ResearchGate. [Link][6]
-
Deshmukh, M., Sharma, K., & Singh, J. (2022). In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents Based on Qsar and Docking Analysis. Der Pharma Chemica. [Link][18]
-
Elsaman, T., Mohamed, M. S., Eltayib, E. M., Abdalla, H. A., Munir, M. U., & Mohamed, M. A. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PubMed. [Link]
-
Pena, L. J., Andrade, C. H., & Neves, J. L. (2018). Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review. Current Drug Targets, 19(12), 1438–1455. [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link][16]
-
Mesev, E. V., Le Descot, E., & Fenistein, D. (2017). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed. [Link]
-
Ghaffari, S., Ghasemi, F., & Kia, Y. (2022). Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. ChemistrySelect, 7(46). [Link][8]
-
Jamwal, A., Javed, R., & Singh, V. (2022). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Ingenta Connect. [Link]
-
Ghaffari, S., Ghasemi, F., & Kia, Y. (2022). Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. ResearchGate. [Link]
-
Tang, D. J., & Jemielity, S. (2005). Cell-based Assays to Identify Inhibitors of Viral Disease. NIH National Center for Biotechnology Information. [Link][14]
-
Soni, N., & Pundir, S. (2020). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Research Journal of Pharmacology and Pharmacodynamics. [Link][3]
-
Acar, Ç., Çavuşoğlu, B. K., & Sağlık, B. N. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. [Link]
-
Pinto, A., & De la Cruz, M. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(11). [Link][15]
-
Wang, J. Y., Lin, C.-J., Liu, C.-H., & Lin, L.-T. (2019). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE (Journal of Visualized Experiments). [Link][19]
-
Masalova, O., et al. (2023). Development and Application of a Pseudovirus-Based Assay for Modelling SARS-CoV-2 Spike Protein Mediated Drug Screening. MDPI. [Link]
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Sriram, D., Yogeeswari, P., & Myne, S. (2005). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH National Center for Biotechnology Information. [Link]
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Zhang, L., et al. (2010). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Virological Methods, 169(2), 323-331. [Link][12]
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Jeon, S., et al. (2020). Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy, 64(7). [Link][13]
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Ferreira, A. C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Institutes of Health. [Link]
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Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 14(3), 88-95. [Link]
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El-Sabbagh, N. A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. PubMed. [Link]
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Al-Warhi, T., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link][11]
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Application Notes and Protocols for 1-Ethyl-5-fluoro-1H-indole-2,3-dione in Cancer Cell Line Studies
Introduction: The Emergence of Isatin Derivatives in Oncology Research
The indole-2,3-dione, or isatin, scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Isatin and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the isatin core allows for structural modifications that can enhance potency and selectivity against various cancer cell lines.[1][2] This document provides detailed application notes and protocols for the investigation of a specific isatin derivative, 1-Ethyl-5-fluoro-1H-indole-2,3-dione , in the context of cancer cell line studies. While direct literature on this exact molecule is emerging, the protocols and mechanistic insights presented herein are synthesized from extensive research on closely related N-alkylated and 5-fluoro-substituted isatin analogs, providing a robust framework for its evaluation as a potential therapeutic agent.
Mechanistic Insights: Targeting Key Pathways in Cancer Progression
Isatin derivatives have been shown to exert their anticancer effects through multiple mechanisms, often involving the inhibition of protein kinases crucial for tumor growth and the induction of apoptosis.[3] The presence of a fluorine atom at the 5-position and an ethyl group at the N1 position of the indole ring in this compound suggests potential interactions with key oncogenic pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several isatin derivatives are known inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5][6] By blocking the ATP binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor growth and metastasis.[4] Molecular docking studies of similar 5-fluoro-2-oxindole derivatives have demonstrated the potential for inhibiting VEGFR-2.[7]
Potential Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of action for this compound.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in various cancer cell lines through the activation of caspases, a family of proteases that execute the apoptotic program.[8][9] Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a key event.[8][9] Studies on related compounds suggest that this compound may induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[8]
Experimental Protocols
The following protocols are designed to assess the anticancer potential of this compound in vitro. It is crucial to first determine the optimal concentration range and treatment duration for each cell line.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines of interest (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[16]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Data Presentation and Interpretation
IC50 Values
Summarize the IC50 values of this compound in a table for easy comparison across different cancer cell lines and treatment durations.
| Cancer Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HepG2 (Liver) | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| MCF-7 (Breast) | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data | |
| A549 (Lung) | 24 | Experimental Data |
| 48 | Experimental Data | |
| 72 | Experimental Data |
Apoptosis and Cell Cycle Data
Present the results from the Annexin V/PI and cell cycle analyses as bar graphs or tables showing the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.
Experimental Workflow Visualization
A well-defined workflow is essential for reproducible results.
Caption: General experimental workflow for evaluating the anticancer activity.
Conclusion and Future Directions
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound. The provided protocols for assessing cell viability, apoptosis, and cell cycle arrest will enable researchers to characterize the compound's anticancer activity. Based on these initial findings, further investigations can be pursued, including Western blot analysis to confirm the inhibition of specific kinases and the activation of caspases, as well as in vivo studies in animal models to assess therapeutic efficacy and toxicity. The isatin scaffold holds significant promise in the development of novel anticancer agents, and a thorough investigation of derivatives like this compound is a critical step in this endeavor.
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro assays for 1-Ethyl-5-fluoro-1H-indole-2,3-dione. This compound belongs to the isatin (indole-2,3-dione) class of molecules, which are known for a wide spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibitory effects.[1][2][3] This guide moves beyond simple protocol recitation to explain the scientific rationale behind assay selection, experimental design, and data interpretation. We present a logical, tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic and target-based assays. Each section includes detailed, self-validating protocols with an emphasis on appropriate controls, ensuring the generation of robust and reliable data.
Compound Profile and Handling
Chemical Identity
This compound is a synthetic derivative of the isatin core. The addition of an ethyl group at the N1 position and a fluorine atom at the C5 position can significantly modulate its physicochemical properties and biological activity compared to the parent molecule.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-5-fluoroindole-2,3-dione | [4] |
| Molecular Formula | C₁₀H₈FNO₂ | [4] |
| Molecular Weight | 193.17 g/mol | [4] |
| CAS Number | 776-47-6 | [4] |
| Structure | CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | [4] |
Protocol: Stock Solution Preparation
Expertise & Experience: The solubility and stability of a test compound are paramount for accurate in vitro testing. Most small organic molecules are soluble in dimethyl sulfoxide (DMSO), a water-miscible solvent with low cellular toxicity at concentrations typically below 0.5%. Preparing a high-concentration stock allows for minimal solvent addition to the final assay, mitigating potential artifacts.
-
Initial Weighing: Using a calibrated analytical balance, weigh out a precise amount of this compound powder (e.g., 1.93 mg).
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock, for example, 10 mM. (For 1.93 mg, add 1 mL of DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonication bath to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. It is critical to ensure the final DMSO concentration in the assay wells remains constant across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).
A Hierarchical Strategy for In Vitro Assay Selection
Trustworthiness: A tiered or hierarchical approach to screening is both efficient and scientifically rigorous. It begins with a broad, functional assessment of the compound's effect on cell health (cytotoxicity) and uses those results to justify and inform more complex, resource-intensive mechanistic or target-based assays. This prevents premature investigation of specific pathways before a general biological effect has been confirmed.
The following workflow illustrates a logical progression for characterizing the in vitro activity of this compound.
Caption: A hierarchical workflow for in vitro compound evaluation.
Primary Screening: Cytotoxicity Assessment
The foundational step is to determine if the compound exhibits cytotoxic or cytostatic effects on living cells. The MTT assay is a robust, cost-effective colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[5][6]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293) in clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of this compound from your stock solution in complete culture medium. A typical starting range is 100 µM down to ~0.1 µM.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Untreated Control: Cells in medium only.
-
Media Blank: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).[7]
-
| Cell Line | Compound | IC₅₀ (µM) [Example Data] | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | This compound | 8.5 ± 0.7 | 5.3 |
| A549 (Lung Cancer) | This compound | 12.1 ± 1.1 | 3.7 |
| HEK293 (Normal Kidney) | This compound | 45.2 ± 3.5 | - |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.9 ± 0.2 | - |
Authoritative Grounding: The Selectivity Index (SI), calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells, is a crucial metric for evaluating the therapeutic potential of a novel compound.[6][8] A higher SI value suggests greater selectivity for cancer cells, which is a desirable characteristic for a potential drug candidate.
Mechanistic Elucidation: Apoptosis Induction
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.[9] A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10]
Caption: Simplified diagram of the caspase activation cascade in apoptosis.
Protocol 4.1: Homogeneous Caspase-3/7 Activity Assay
This protocol is based on the principle of luminescent assays like the Caspase-Glo® 3/7 Assay, which measures the activity of the key executioner caspases, Caspase-3 and -7.[11][12] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7 to release a substrate for luciferase, generating light.[11][13]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (suitable for luminescence) and treat with the compound as described in Protocol 3.1. It is recommended to use concentrations around the determined IC₅₀ and 2-3 fold above and below it.
-
Controls:
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Positive Control: Cells treated with a known apoptosis inducer like Staurosporine (1 µM for 4-6 hours).
-
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® Substrate with the provided buffer according to the manufacturer's instructions.[12] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 1 minute to induce cell lysis and initiate the enzymatic reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the fold-change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_treated / Luminescence_vehicle).
-
Present the data as a bar graph showing the dose-dependent increase in caspase activity.
-
Target-Based Screening: Kinase Inhibition
Isatin derivatives are known to inhibit various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[14][15] A direct, cell-free in vitro kinase assay can determine if this compound directly inhibits the enzymatic activity of a specific kinase.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Generic Radioactive)
Authoritative Grounding: Radioactive assays using [γ-³²P]ATP are a classic and highly sensitive method for measuring kinase activity.[16][17] They directly quantify the transfer of the radioactive phosphate from ATP to a substrate.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the kinase reaction mixture on ice. The final reaction volume is typically 25-50 µL.
-
Components:
-
Kinase Buffer: Contains buffering agents (e.g., Tris-HCl), divalent cations essential for kinase activity (e.g., MgCl₂), and DTT.
-
Purified Kinase: A specific, purified protein kinase (e.g., DYRK1A, PIM1, which are targets for some isatins).[14]
-
Substrate: A specific peptide or protein substrate for the chosen kinase (e.g., Histone H1 or a synthetic peptide).[16]
-
Inhibitor: this compound at various concentrations.
-
ATP Mix: A mixture of non-radioactive ("cold") ATP and [γ-³²P]ATP.
-
-
Controls:
-
No Inhibitor Control (100% Activity): Reaction with DMSO vehicle instead of the compound.
-
No Enzyme Control (Background): Reaction mixture without the kinase to measure background signal.
-
-
Reaction Initiation: Initiate the reaction by adding the ATP mix. Transfer the plate to a 30°C incubator for a predetermined time (e.g., 20-30 minutes) within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[18]
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by running the samples on an SDS-PAGE gel.[16][19]
-
Quantification: Quantify the amount of ³²P incorporated into the substrate using a phosphorimager or liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "No Inhibitor" control.
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for kinase inhibition.
-
Alternative Screening: Antiviral Activity
Given that many isatin derivatives exhibit antiviral properties, it is a valuable secondary or alternative screening path.[20][21][22] The cytopathic effect (CPE) reduction assay is a fundamental method for initial antiviral screening.[23][24]
Protocol 6.1: Cytopathic Effect (CPE) Reduction Assay
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well plate to form a confluent monolayer.[21][24]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in a low-serum culture medium. Prepare a stock of the virus at a known titer.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the compound dilutions to the wells.
-
Add a standardized amount of virus (e.g., 100 TCID₅₀) to the wells containing the compound.
-
-
Controls:
-
Virus Control (VC): Cells infected with the virus in the absence of any compound (should show 100% CPE).
-
Cell Control (CC): Uninfected cells with no compound (should show 0% CPE).
-
Toxicity Control: Uninfected cells treated with the compound dilutions to determine the 50% cytotoxic concentration (CC₅₀).
-
Drug Control: Cells treated with a known antiviral drug (e.g., Acyclovir for HSV).[20]
-
-
Incubation: Incubate the plate at 37°C until the virus control wells show >80% CPE (typically 2-5 days).
-
Quantification of CPE: Assess cell viability. This can be done microscopically or, more quantitatively, by staining the remaining viable cells with a dye like crystal violet or by using a viability assay like MTT (as in Protocol 3.1).
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀) – the concentration that reduces CPE by 50%.[25]
-
Determine the 50% cytotoxic concentration (CC₅₀) from the toxicity control wells.
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A compound with an SI > 5-10 is generally considered a promising candidate for further investigation.[24]
-
References
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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Adewumi, O. M., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
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Slee, E. A., et al. (2015). Caspase Protocols in Mice. In Methods in Molecular Biology. [Link]
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Moon, S., et al. (2017). In Vitro NLK Kinase Assay. Bio-protocol. [Link]
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Utah State University. (n.d.). In Vitro Antiviral Testing. Institute for Antiviral Research. [Link]
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Adewumi, O. M., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. University of Ghana. [Link]
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Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River. [Link]
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Andrews, B., & Tyers, M. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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NIAID. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
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Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. European Journal of Medicinal Chemistry. [Link]
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Sharma, R., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules. [Link]
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Al-Majed, A. A., et al. (2006). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. [Link]
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Svobodová, B., et al. (2023). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences. [Link]
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Bjo, S., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]
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Barreca, M. L., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
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Karalı, N., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. ResearchGate. [Link]
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ResearchGate. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Request PDF. ResearchGate. [Link]
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MySkinRecipes. (n.d.). 5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione. MySkinRecipes. [Link]
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ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
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MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
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Application Notes & Protocols: 1-Ethyl-5-fluoro-1H-indole-2,3-dione as a Putative Chemical Probe for Caspase Activity
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethyl-5-fluoro-1H-indole-2,3-dione as a putative chemical probe.
Introduction: The Isatin Scaffold and the Quest for Specific Caspase Probes
The 1H-indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties[1][2][3]. A particularly compelling area of investigation for this class of compounds is the modulation of apoptosis, or programmed cell death. Central to the apoptotic signaling cascade is a family of cysteine-aspartic proteases known as caspases[4][5]. The dysregulation of caspase activity is implicated in numerous pathologies, ranging from neurodegenerative diseases to cancer, making them attractive targets for therapeutic intervention and for the development of chemical probes to elucidate their function[5][6].
While numerous caspase inhibitors have been developed, many are peptide-based and suffer from poor cell permeability and stability[6][7]. Small molecule, non-peptidic inhibitors offer a promising alternative. Notably, derivatives of the isatin scaffold, such as isatin sulfonamides, have been identified as selective inhibitors of effector caspases 3 and 7[4]. This suggests that the indole-2,3-dione core may serve as a valuable starting point for the design of novel caspase-targeting chemical probes.
This guide focuses on This compound , a specific isatin derivative. While this compound is not yet extensively characterized in the literature as a chemical probe, its structural features—a fluorinated indole core for potential enhancement of binding affinity and an N-ethyl group for altered steric and electronic properties—make it a prime candidate for investigation as a modulator of caspase activity.
These application notes provide a framework for the systematic evaluation of this compound as a chemical probe for studying caspases. The protocols outlined below are designed to first validate its activity and selectivity against caspases and then to utilize it in cell-based assays to probe apoptotic pathways.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | PubChem[8] |
| Molecular Weight | 193.17 g/mol | PubChem[8] |
| CAS Number | 776-47-6 | PubChem[8] |
| Appearance | (Predicted) Yellow to orange solid | General knowledge of isatins[9] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | General knowledge of similar compounds |
Part 1: Target Validation - Is this compound a Caspase Inhibitor?
The foundational step in establishing a compound as a chemical probe is to identify and validate its molecular target. Based on the activity of related isatin derivatives, we hypothesize that this compound may function as an inhibitor of one or more caspases. The following protocol describes an in vitro enzymatic assay to test this hypothesis.
Protocol 1.1: In Vitro Caspase Activity Assay
This protocol utilizes a fluorogenic substrate to measure the enzymatic activity of purified caspases in the presence of the test compound. Cleavage of the substrate by an active caspase releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Provides a sensitive and continuous readout of enzyme activity.
-
Purified Recombinant Caspases: Allows for the direct assessment of inhibition without confounding factors from a complex cellular lysate.
-
Broad-Spectrum Inhibitor Control (Z-VAD-FMK): A well-characterized, irreversible pan-caspase inhibitor used as a positive control for inhibition[5].
Experimental Workflow Diagram:
Caption: Hypothesized mechanism of action in an apoptosis assay.
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium (e.g., DMEM or RPMI + 10% FBS)
-
Staurosporine
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours (e.g., 10,000 cells/well for HeLa).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the old medium from the cells and add 100 µL of medium containing the desired compound concentrations.
-
Include vehicle (DMSO) control wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Apoptosis Induction:
-
Add staurosporine to the appropriate wells to a final concentration of 1 µM.
-
Leave some wells untreated (no staurosporine) as a negative control.
-
Incubate for an additional 3-6 hours at 37°C, 5% CO₂.
-
-
Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker at low speed for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell background wells.
-
Normalize the data: Set the staurosporine-treated, vehicle-only wells as 100% caspase activity and the untreated, vehicle-only wells as 0% activity.
-
Plot the percent inhibition of caspase activity versus the logarithm of the compound concentration to determine the cellular EC₅₀.
-
Self-Validation and Expected Outcomes:
-
A strong luminescent signal should be observed in the staurosporine-treated wells compared to the untreated wells.
-
If the compound is a cell-permeable caspase inhibitor, it will reduce the staurosporine-induced caspase activity in a dose-dependent manner.
-
A parallel cytotoxicity assay should show minimal cell death at concentrations where caspase inhibition is observed, confirming the effect is not due to toxicity.
Conclusion and Future Directions
The protocols detailed above provide a robust, logical, and self-validating framework for the initial characterization of this compound as a chemical probe for caspase activity. Positive results from these assays—namely, potent in vitro inhibition of specific caspases and the ability to block apoptosis in a cellular context—would establish this compound as a valuable tool for the research community.
Further experiments could include:
-
Target Engagement Assays: Using techniques like cellular thermal shift assays (CETSA) to confirm the compound binds to caspases within intact cells.
-
Affinity-Based Proteomics: Synthesizing an analogue of the compound with a clickable handle or an affinity tag to pull down its binding partners from cell lysates, providing an unbiased confirmation of its target(s).
-
Western Blot Analysis: Probing for the cleavage of key caspase substrates, such as PARP, to confirm the downstream effects of inhibition.
By systematically applying these methodologies, researchers can confidently evaluate this compound and potentially add a new, specific, and cell-active chemical probe to the arsenal for studying the intricate and vital process of apoptosis.
References
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Çalışkan, B., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. [Link]
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PubChem. This compound. [Link]
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Ermut, A., et al. (2013). Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. Marmara Pharmaceutical Journal, 17, 147-154. [Link]
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Looi, C. Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 939. [Link]
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Request PDF. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. [Link]
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Poreba, M., et al. (2011). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 3(9), a008680. [Link]
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Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. Proceedings of the 2015 4th International Conference on Applied Mechanics, Materials and Manufacturing Engineering (AMME 2015). [Link]
-
Chemical Suppliers. 1H-indole-2,3-dione, 1-ethyl-5-fluoro-. [Link]
-
ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. [Link]
-
National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
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Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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Application Notes and Protocols: Development of Derivatives from 1-Ethyl-5-fluoro-1H-indole-2,3-dione for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-ethyl-5-fluoro-1H-indole-2,3-dione, a derivative of isatin, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features, including a reactive C3-carbonyl group and sites for substituent modification, make it an ideal starting point for the synthesis of diverse heterocyclic compounds with a wide range of biological activities. This guide provides a comprehensive overview of the synthetic pathways to create novel derivatives from this core structure, with a focus on the generation of Schiff bases and related compounds. Detailed experimental protocols, mechanistic insights, and application notes are provided to empower researchers in the development of new therapeutic agents targeting cancer, microbial infections, and other diseases.
Introduction: The Significance of the this compound Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with significant biological and pharmaceutical applications.[1][2][3] The introduction of a fluorine atom at the C5 position and an ethyl group at the N1 position of the indole ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, being highly electronegative, can alter the electronic environment of the ring system, potentially enhancing binding affinity to biological targets and improving metabolic stability. The N1-ethyl group can provide steric bulk and influence the overall lipophilicity of the molecule.
The core structure of this compound (also known as 1-ethyl-5-fluoroindoline-2,3-dione) possesses a key reactive site at the C3-carbonyl group, making it a versatile precursor for a variety of chemical transformations.[4] This reactivity has been exploited to synthesize a vast library of derivatives, including Schiff bases, Mannich bases, and spiro-heterocycles, which have demonstrated promising anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5][6][7]
Synthetic Pathways and Core Reactions
The primary route for derivatization of this compound involves the condensation reaction of the C3-carbonyl group with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
General Synthesis of this compound
The synthesis of the parent scaffold, this compound, can be achieved through a multi-step process starting from 4-fluoroaniline. A common method is the Sandmeyer isatin synthesis.
Workflow for the Synthesis of the Parent Scaffold:
Caption: General Schiff Base Formation from the Isatin Core.
Detailed Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of isatin derivatives. [3][8]
Materials:
-
5-Fluoro-1H-indole-2,3-dione (1 equivalent)
-
Ethyl iodide (1.2 equivalents)
-
Anhydrous potassium carbonate (K2CO3) (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 5-fluoro-1H-indole-2,3-dione in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Protocol: General Synthesis of Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) if necessary.
Application Notes and Mechanistic Insights
Rationale for Schiff Base Formation
The formation of Schiff bases introduces an imine (-C=N-) linkage, which is a key pharmacophore in many biologically active molecules. The nitrogen atom of the imine can act as a hydrogen bond acceptor, and the overall planarity of the system can facilitate intercalation with DNA or binding to flat hydrophobic pockets in enzymes. [6]The substituent 'R' on the primary amine provides a point of diversity, allowing for the modulation of steric and electronic properties to optimize biological activity.
Anticancer Applications
Numerous studies have demonstrated the potent anticancer activity of Schiff bases derived from isatin scaffolds. [6][9][10][11]These compounds can induce apoptosis in cancer cells through various mechanisms, including:
-
Inhibition of kinases: The isatin core is a known kinase inhibitor scaffold. [12]
-
DNA binding and cleavage: The planar structure of some Schiff base derivatives allows for intercalation with DNA, leading to cell cycle arrest and apoptosis. [6][9]
-
Generation of reactive oxygen species (ROS): Some derivatives can induce oxidative stress within cancer cells, triggering programmed cell death. [9]
Table 1: Example Anticancer Activity Data for Isatin-derived Schiff Bases
| Compound ID | R-group on Amine | Cancer Cell Line | IC50 (µM) | Reference |
| L5 | 2,6-diethylphenyl | HeLa, MCF-7 | < 10 | [9] |
| Compound 24 | (Structure specific) | HCT-116, HePG-2, MCF-7 | 12.83, 9.07, 4.92 | [13] |
Antimicrobial Applications
The isatin scaffold and its derivatives have also shown significant promise as antimicrobial agents. [2][7][14][15][16][17][18]The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The incorporation of a fluorine atom is known to enhance the antimicrobial properties of many heterocyclic compounds.
Workflow for Antimicrobial Screening:
Caption: Workflow for Antimicrobial Activity Screening.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity using a combination of spectroscopic and analytical techniques.
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Structural elucidation, confirmation of functional groups, and positional isomerism. |
| FT-IR Spectroscopy | Identification of key functional groups (e.g., C=O, C=N, C-F). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N). |
| Single Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure. [9] |
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting material for the development of novel medicinal compounds. The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile core. Future research should focus on expanding the library of derivatives through the exploration of novel reaction partners and catalytic systems. Furthermore, detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be crucial in guiding the design of next-generation therapeutic agents with enhanced potency and selectivity.
References
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Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]
-
Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. PubMed. Available at: [Link]
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5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. Available at: [Link]
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This compound | C10H8FNO2. PubChem. Available at: [Link]
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Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. MDPI. Available at: [Link]
-
Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Iraqi Journal of Agricultural Sciences. Available at: [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: [Link]
-
Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. MDPI. Available at: [Link]
-
Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. PubMed. Available at: [Link]
-
Synthesis and Evaluation of 1,3 Di-Substituted Schiff, Mannich Bases and Spiro Isatin Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and in silico investigation of Schiff base derivatives of 1H-indole-2,3-diones and their Co(II) and Ni(II) complexes as antimicrobial agents. ResearchGate. Available at: [Link]
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5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione. MySkinRecipes. Available at: [Link]
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Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives. Antimicrobial activity of monohalogenated 3'. PubMed. Available at: [Link]
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Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PMC. Available at: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed. Available at: [Link]
-
1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. PMC. Available at: [Link]
-
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Available at: [Link]
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Application Note: Protocols for Characterizing the Bioactivity of 1-Ethyl-5-fluoro-1H-indole-2,3-dione in Cell-Based Assays
Abstract
The 1H-indole-2,3-dione (isatin) scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of a specific isatin derivative, 1-Ethyl-5-fluoro-1H-indole-2,3-dione (PubChem CID: 4736863).[3] We present detailed, field-proven protocols for assessing compound-induced cytotoxicity and for quantifying the induction of apoptosis through the measurement of effector caspase activity. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin and its derivatives are a class of compounds that have garnered significant interest due to their versatile pharmacological profiles.[4] Modifications to the core indole structure, such as the addition of ethyl and fluoro groups at the N1 and C5 positions, respectively, can significantly modulate their biological effects.[5] Studies on related this compound derivatives have highlighted their potential as antiviral agents.[1][5] Furthermore, the broader family of indole-based molecules has been investigated for applications ranging from anticancer to neuroprotective agents.[6][7]
A primary mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis.[7] A hallmark of the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[8] Specifically, the activation of effector caspases, Caspase-3 and Caspase-7, represents a point of no return in the apoptotic process, leading to the cleavage of key cellular proteins and the systematic dismantling of the cell.[9]
This guide details a two-stage experimental approach to characterize this compound:
-
A primary screen to determine its cytotoxic potential and calculate the half-maximal inhibitory concentration (IC₅₀) using a cell viability assay.
-
A mechanistic follow-up assay to specifically investigate whether the observed cytotoxicity is mediated by the induction of apoptosis, via a direct measurement of Caspase-3/7 activity.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | PubChem[3] |
| Molecular Weight | 193.17 g/mol | PubChem[3] |
| IUPAC Name | 1-ethyl-5-fluoroindole-2,3-dione | PubChem[3] |
| CAS Number | 776-47-6 | PubChem[3] |
Protocol I: Determining Cytotoxicity and IC₅₀ via Resazurin-Based Viability Assay
Principle of the Assay
The resazurin (AlamarBlue®) assay is a widely used method to quantify cell viability and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by mitochondrial reductases in metabolically active, viable cells. The intensity of the fluorescent signal is directly proportional to the number of living cells, allowing for the determination of the compound's effect on cell proliferation and survival.
Experimental Workflow
Caption: Workflow for the Resazurin-based cytotoxicity assay.
Detailed Step-by-Step Methodology
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound (test compound)
-
DMSO (vehicle solvent)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: Seeding density must be optimized to ensure cells are in the exponential growth phase during the treatment period.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, ... 0.78 µM, resulting in final well concentrations of 100 µM, 50 µM, etc.).
-
Controls are critical:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO). This accounts for any solvent-induced toxicity.
-
Untreated Control: Medium only (represents 100% viability).
-
No-Cell Control: Medium only, no cells (background fluorescence).
-
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well (perform in triplicate).
-
Incubate for a predetermined period (e.g., 48 hours) at 37°C, 5% CO₂.
-
-
Assay Readout (Day 4):
-
Add 10 µL of the resazurin solution to each well (final concentration ~0.015 mg/mL).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis
-
Subtract the average fluorescence of the "No-Cell Control" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the "Vehicle Control" wells:
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (in this case, cell viability) is reduced by half. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect. |
Protocol II: Mechanistic Elucidation via Caspase-3/7 Activity Assay
Principle of the Assay
This assay quantifies the activity of the key apoptotic executioner enzymes, Caspase-3 and Caspase-7.[10][11] The method utilizes a specific peptide substrate, DEVD (Asp-Glu-Val-Asp), which is the recognition sequence for these caspases.[9] The substrate is conjugated to a fluorophore (e.g., AFC or Rhodamine 110), rendering it non-fluorescent. In the presence of active Caspase-3/7 in apoptotic cells, the DEVD peptide is cleaved, releasing the fluorophore, which then emits a strong fluorescent signal.[12] The signal intensity is directly proportional to the level of Caspase-3/7 activity.
Apoptosis Signaling Pathway
Caption: The central role of Caspase-3/7 in apoptotic signaling.
Detailed Step-by-Step Methodology
Materials:
-
Cells and reagents from Protocol I
-
Caspase-3/7 Assay Kit (containing a DEVD-based fluorogenic substrate, lysis buffer, assay buffer, and a specific inhibitor like Ac-DEVD-CHO).[8][11]
-
Positive Control Inducer (e.g., Staurosporine or Etoposide)
-
White or black 96-well plates suitable for fluorescence
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol I (2.3.1).
-
Treat cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀.
-
Crucial Controls for a Self-Validating System:
-
Vehicle Control: Cells treated with DMSO only.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).
-
Inhibitor Control: Cells pre-treated for 1 hour with a Caspase-3/7 inhibitor (e.g., 50 µM Ac-DEVD-CHO) before adding the test compound. This confirms that the signal is specific to caspase activity.
-
-
Incubate for a period shorter than that used for the viability assay (e.g., 6, 12, or 24 hours), as caspase activation precedes cell death.
-
-
Cell Lysis and Assay Preparation:
-
After incubation, centrifuge the plate (e.g., 300 x g for 5 min) and carefully remove the supernatant.
-
Add 50-100 µL of the kit's lysis buffer to each well.
-
Incubate on a shaker for 10-30 minutes at room temperature to ensure complete lysis.
-
Rationale: Lysis is required to release the caspases into the buffer where they can interact with the substrate.
-
-
Caspase Activity Measurement:
-
In a separate, solid black or white 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the assay cocktail according to the manufacturer's instructions. This typically involves diluting the DEVD-fluorogenic substrate in the provided assay buffer.
-
Add 50 µL of the assay cocktail to each well containing lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using the appropriate wavelengths for the released fluorophore (e.g., Ex: 400 nm, Em: 505 nm for AFC-based substrates).[11]
-
Data Presentation and Interpretation
-
Subtract background fluorescence (lysate with buffer but no substrate).
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Fold Change = (Fluorescence_Sample / Fluorescence_Vehicle_Control)
-
-
Present the data in a table and/or bar graph.
Expected Results Table:
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0.5% DMSO | 1.0 (by definition) |
| Test Compound | 0.5x IC₅₀ | e.g., 2.5 ± 0.3 |
| Test Compound | 1x IC₅₀ | e.g., 6.8 ± 0.7 |
| Test Compound | 2x IC₅₀ | e.g., 11.2 ± 1.1 |
| Positive Control | 1 µM Staurosporine | e.g., 15.4 ± 1.5 |
| Inhibitor + Test Cpd | 50µM + 1x IC₅₀ | e.g., 1.3 ± 0.2 |
Interpretation: A significant, dose-dependent increase in fluorescence for the test compound indicates the induction of apoptosis via Caspase-3/7 activation. The signal should be significantly attenuated in the "Inhibitor Control" wells, confirming the specificity of the assay.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By first establishing a dose-dependent cytotoxic effect and subsequently demonstrating a corresponding activation of effector caspases, researchers can confidently conclude that the compound's mechanism of action involves the induction of apoptosis. These foundational cell-based assays are essential steps in the preclinical evaluation of novel therapeutic candidates and provide the basis for more advanced mechanistic studies.
References
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Creative Biogene. (n.d.). Caspase-3 Cell Assay Kit. Retrieved from [Link]
-
Perk, Y. O., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. Retrieved from [Link]
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Ermut, A., et al. (2013). Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. Marmara Pharmaceutical Journal, 17, 147-154. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Retrieved from [Link]
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ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4736863, this compound. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
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Plouffe, B., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9484-9499. Retrieved from [Link]
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MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 275, 116443. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved from [Link]
-
MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
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MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibition Assays Using 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This makes them prime targets for therapeutic intervention. The isatin scaffold has emerged as a promising privileged structure in the design of kinase inhibitors.[2][3][4][5][6] This document provides a detailed guide for researchers on the application of 1-Ethyl-5-fluoro-1H-indole-2,3-dione (CAS No. 776-47-6)[7][8], an isatin derivative, in in vitro kinase inhibition assays. We present the scientific rationale, detailed experimental protocols for a luminescence-based assay, data analysis workflows, and troubleshooting guidance to empower researchers in drug discovery and development.
Introduction: The Rationale for Targeting Kinases with Isatin Derivatives
The human kinome comprises over 500 protein kinases that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This reversible modification acts as a molecular switch, regulating a vast array of cellular functions.[1] Aberrant kinase activity is a known driver of oncogenesis and other pathologies, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2]
The indoline-2,3-dione, or isatin, core is a versatile heterocyclic scaffold found in numerous biologically active compounds. Its derivatives have been shown to exhibit a wide range of activities, including potent inhibition of various protein kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Mitogen-activated protein kinase kinase (MEK).[2][5][9][10] The structural features of isatin allow it to interact with the ATP-binding pocket of kinases, making it an excellent starting point for the development of novel inhibitors. This compound is a specific derivative of this class, and its potential as a kinase inhibitor warrants systematic investigation.
This guide will focus on a widely used, robust method for assessing kinase inhibition: the luminescence-based ATP depletion assay. This format is highly amenable to high-throughput screening (HTS) and provides quantitative data on inhibitor potency.[11][12]
Principle of the Luminescence-Based Kinase Inhibition Assay
The fundamental principle of this assay is to quantify the enzymatic activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[1][11] The assay is performed in a multi-well plate format and involves a "glow-type" luminescent signal that is stable and proportional to the amount of ATP present.[11]
The workflow can be summarized as follows:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated together. In the presence of an active kinase, ATP is consumed as the substrate is phosphorylated.
-
Inhibitor Effect: When an inhibitor like this compound is included in the reaction, it interferes with the kinase's activity, leading to less ATP consumption.
-
Luminescence Detection: After the kinase reaction, a proprietary reagent containing luciferase and its substrate, luciferin, is added.[11] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[11]
-
Signal Correlation: The resulting luminescent signal is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[11][13][14]
This inverse relationship allows for the sensitive determination of an inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]
Caption: Workflow of a luminescence-based kinase inhibition assay.
Experimental Protocols
This section provides a step-by-step protocol for determining the IC50 value of this compound against a target kinase. For this example, we will consider a generic serine/threonine kinase, but the principles are broadly applicable.
Materials and Reagents
-
Test Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock solution).
-
Target Kinase: Purified, active kinase (e.g., MEK1 or GSK-3β).[9][15]
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, BSA, and DTT. The exact composition should be optimized for the specific kinase.
-
Luminescent Kinase Assay Kit: E.g., Kinase-Glo™ Luminescent Kinase Assay (Promega) or similar.[11] These kits provide the detection reagent and optimized buffers.
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Multichannel Pipettes and a Plate Luminometer.
Step-by-Step Protocol for IC50 Determination
-
Compound Serial Dilution:
-
Prepare a serial dilution of the 10 mM this compound stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM down to ~50 nM.
-
This creates a concentration range to test, for example: 1000, 333, 111, 37, 12.3, 4.1, 1.37, 0.46, 0.15, and 0.05 µM (final assay concentrations will be lower).
-
-
Assay Plate Preparation (Final volume of 20 µL):
-
Add 5 µL of Kinase Assay Buffer to all wells.
-
Add 1 µL of the serially diluted compound to the test wells.
-
For control wells, add 1 µL of DMSO:
-
Positive Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO (no inhibitor). This represents maximum kinase activity.
-
Negative Control (100% Inhibition): Contains substrate, ATP, and DMSO (no kinase). This represents the background signal.
-
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer. The final concentration of the kinase should be determined empirically to achieve a 50-80% ATP depletion in the positive control wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells except the negative controls (add 10 µL of buffer with substrate only to these).
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The optimal ATP concentration is typically at or near the Km of the kinase for ATP.[16]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Mix on a plate shaker for 2 minutes to lyse cells (if applicable) and stop the kinase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Read the luminescence on a plate luminometer.
-
Caption: IC50 determination workflow.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (RLU_inhibitor - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)
Where:
-
RLU_inhibitor: Signal from the well with the test compound.
-
RLU_pos_ctrl: Average signal from the 0% inhibition wells (DMSO only).
-
RLU_neg_ctrl: Average signal from the 100% inhibition wells (no kinase).
IC50 Curve Fitting
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (variable slope). GraphPad Prism or similar software is ideal for this analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
| Parameter | Description | Example Value |
| Top Plateau | The maximum % inhibition (should be close to 100%). | 102.5% |
| Bottom Plateau | The minimum % inhibition (should be close to 0%). | 1.5% |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. | -6.3 |
| IC50 | The concentration that elicits a 50% response. Derived from LogIC50. | 500 nM |
| HillSlope | The steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction. | -1.1 |
| R² | The coefficient of determination, indicating the goodness of fit (closer to 1.0 is better). | 0.992 |
Troubleshooting and Scientific Integrity
A robust assay is a self-validating one. Below are common issues and solutions to ensure data integrity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors. - Inadequate mixing. - Plate edge effects. | - Calibrate pipettes. Use reverse pipetting for viscous solutions.[17] - Ensure thorough but gentle mixing after each reagent addition. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[17] |
| Low Assay Window (Low Z'-factor) | - Suboptimal enzyme or ATP concentration. - Short incubation time. | - Titrate the kinase to find a concentration that yields significant ATP depletion (50-80%). - Ensure the ATP concentration is near the Km for the kinase.[16] - Optimize the reaction time to ensure it proceeds to a sufficient extent but remains in the linear range. |
| False Positives/Negatives | - Compound interference (e.g., fluorescence quenching/enhancement if using a fluorescence-based assay). - Compound aggregation.[16] | - Run a "no enzyme" control with the compound to check for direct effects on the detection reagent.[16] - Include 0.01% Triton X-100 in the assay buffer to mitigate non-specific inhibition by compound aggregates.[16] |
| IC50 Value Shifts | - Incorrect ATP concentration. | - For ATP-competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations. Always run assays at a consistent, defined ATP concentration.[16][17] |
Conclusion
The protocol described provides a robust framework for evaluating This compound as a potential kinase inhibitor. By carefully optimizing assay conditions and including appropriate controls, researchers can generate high-quality, reproducible data to guide drug discovery efforts. The isatin scaffold continues to be a valuable source of novel kinase inhibitors, and systematic evaluation of derivatives like the one discussed here is a critical step in developing the next generation of targeted therapies.
References
-
MEK inhibitor. Wikipedia. [Link]
-
MEK inhibitor. Grokipedia. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed Central. [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]
-
Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. ResearchGate. [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health. [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Semantic Scholar. [Link]
-
Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
1H-indole-2,3-dione, 1-ethyl-5-fluoro-. Chemical-Suppliers.com. [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Institutes of Health. [Link]
-
In vitro kinase assay. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Fluorescence Polarization (FP). Molecular Devices. [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
This compound. PubChem. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity | Semantic Scholar [semanticscholar.org]
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- 8. This compound | C10H8FNO2 | CID 4736863 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 13. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. grokipedia.com [grokipedia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthetic Yield of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-5-fluoro-1H-indole-2,3-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategy effectively.
The synthesis of this compound is typically approached in two key stages:
-
Formation of the Isatin Core: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-fluoroisatin) from 4-fluoroaniline, most commonly via the Sandmeyer isatin synthesis.[1][2][3]
-
N-Alkylation: Ethylation of the 5-fluoroisatin intermediate at the N-1 position to yield the final product.[4][5][6]
This guide is structured to address specific challenges you may encounter in each of these distinct stages.
Overall Synthetic Workflow
Caption: Overall workflow for the two-part synthesis of the target compound.
Part 1: Synthesis of 5-Fluoro-1H-indole-2,3-dione (Isatin Core)
The Sandmeyer synthesis is a robust and cost-effective method for preparing the isatin core.[2][7] It involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer synthesis preferred for this step? A1: The Sandmeyer process is one of the most common and well-established methods for isatin synthesis due to its use of readily available starting materials and generally reliable outcomes for a range of substituted anilines.[1][2]
Q2: What are the most critical parameters in the cyclization step? A2: Temperature control is paramount. The addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid is highly exothermic. The temperature must be carefully maintained, typically between 60-70°C, to prevent charring and unwanted side reactions like sulfonation.[7][8] Using external cooling is highly recommended to manage the exotherm.[7][8]
Q3: My isonitrosoacetanilide intermediate has poor solubility. How can I improve the cyclization yield? A3: Poor solubility of intermediates, especially those with higher lipophilicity, can lead to incomplete cyclization in sulfuric acid.[1] A proven alternative is to use methanesulfonic acid as the reaction medium, which can improve solubility and lead to higher yields of the desired isatin.[1]
Troubleshooting Guide: Isatin Core Synthesis
Caption: Decision tree for troubleshooting the Sandmeyer cyclization step.
Optimized Protocol: Sandmeyer Synthesis of 5-Fluoro-1H-indole-2,3-dione
This protocol is adapted from established literature procedures.[3][8]
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
In a 2L flask, dissolve chloral hydrate (0.54 mol) and anhydrous sodium sulfate (1300 g) in 1200 mL of water.
-
Add a solution of 4-fluoroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol).
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heat the mixture until a vigorous reaction begins. The intermediate product, isonitrosoacetanilide, will start to crystallize.
-
Once the reaction subsides, cool the mixture. Filter the solid product, wash with cold water, and air dry thoroughly. The yield should be between 76-85%.[3]
Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione
-
Pre-warm concentrated sulfuric acid (approx. 10 mL per gram of intermediate) to 50°C in a flask equipped with a mechanical stirrer and a thermometer.
-
Crucially , add the dry N-(4-fluorophenyl)-2-(hydroxyimino)acetamide in small portions, ensuring the internal temperature is maintained between 60°C and 70°C.[8] Use an ice/water bath to control the exotherm.
-
After the addition is complete, heat the mixture to 80°C and hold for 10-15 minutes to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The crude 5-fluoroisatin will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The yield is typically 67-80%.[3]
Part 2: N-Ethylation of 5-Fluoro-1H-indole-2,3-dione
The N-H proton of the isatin core is acidic and can be deprotonated with a suitable base to form the isatin anion, which then acts as a nucleophile towards an ethylating agent like ethyl iodide or ethyl bromide.[4]
Frequently Asked Questions (FAQs)
Q1: Which base/solvent system is best for N-ethylation? A1: A common and effective system is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[4][5] NaH is also effective but requires more stringent anhydrous conditions.[6] Microwave-assisted synthesis using K₂CO₃ in a few drops of DMF has been shown to be very efficient.[4]
Q2: I'm seeing a byproduct. Could it be O-alkylation? A2: While N-alkylation is generally favored, the isatin anion is an ambident nucleophile, meaning O-alkylation can occur. The choice of solvent and counter-ion can influence the N/O selectivity. More polar, coordinating solvents like DMF tend to favor N-alkylation.
Q3: How can I accelerate the reaction? A3: Microwave irradiation is a highly effective method for accelerating N-alkylation reactions of isatins, often reducing reaction times from hours to minutes with comparable or improved yields.[4][9] If using conventional heating, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction when using ethyl bromide or chloride.
Troubleshooting Guide: N-Ethylation
Caption: Decision tree for troubleshooting the N-Ethylation reaction.
Comparative Data: N-Alkylation Conditions
| Base | Solvent | Temperature | Typical Time | Yield Range | Reference |
| K₂CO₃ | DMF | 80°C | 2-6 hours | Good-Exc. | [4] |
| Cs₂CO₃ | DMF | Room Temp - 50°C | 1-4 hours | Excellent | [5] |
| NaH | DMF / THF | 0°C - Room Temp | 1-3 hours | Good-Exc. | [6] |
| KF/Alumina | Acetonitrile | Reflux | 2-24 hours | Good | [5] |
| K₂CO₃ (MW) | DMF (drops) | 100-150°C | 5-15 min | Excellent | [4][9] |
Optimized Protocol: N-Ethylation of 5-Fluoro-1H-indole-2,3-dione
This protocol is based on general procedures for isatin alkylation.[4][5]
Method A: Conventional Heating
-
To a solution of 5-Fluoro-1H-indole-2,3-dione (1 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (1.3 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide or ethyl bromide (1.1 mmol) dropwise.
-
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water.
-
The solid product will precipitate. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Method B: Microwave-Assisted Synthesis
-
In a microwave vial, create an intimate mixture of 5-Fluoro-1H-indole-2,3-dione (1 mmol), potassium carbonate (1.3 mmol), and the ethylating agent (1.1 mmol).
-
Add a few drops of DMF or NMP to create a slurry.[4]
-
Expose the mixture to microwave irradiation (e.g., 10-20 minutes at 120°C). Monitor for completion.
-
After cooling, add water to the vial and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
General Purification Guide
Recrystallization: This is the most common method for purifying the final product and the isatin intermediate. Ethanol, methanol, or mixtures with water are often effective.[2][10]
Bisulfite Adduct Formation: For stubborn impurities in the isatin intermediate, a bisulfite purification can be highly effective.[11]
-
Dissolve the crude isatin in a hot aqueous solution of sodium bisulfite.
-
The isatin forms a soluble bisulfite addition product while many organic impurities do not.
-
Filter the solution (e.g., through celite) to remove insoluble impurities.
-
Cool the filtrate to recrystallize the isatin-bisulfite adduct.
-
Treat the purified adduct with an acid (like HCl) or a base to regenerate the pure isatin, which will precipitate out of the solution.[11]
References
- Purification of the isatins.
- Synthesis of Substituted Isatins.
- Minimizing byproduct formation during isatin-5-carbonitrile synthesis. Benchchem.
- Synthesis of Isatin and Its Derivatives and their Applic
- Design, synthesis, characterization, and Biological Studies of Isatin Deriv
- Synthesis and Screening of New Isatin Deriv
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- Separation of isatin derivatives from isatin without using Column chromatography.
- Synthesis of Isatin and Its Derivatives & their Applic
- Sandmeyer Is
- Is
- N-Alkylation of isatins utilizing KF/alumina. Semantic Scholar.
- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Synthesis of 5-Substituted Indole-2,3-dione.
- Alkylation of isatins with trichloroacetimid
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijoer.com [ijoer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Ethyl-5-fluoro-1H-indole-2,3-dione. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: My final product is an oil or a waxy solid and fails to crystallize.
-
Potential Cause 1: Residual Solvent. The presence of residual solvent, even in trace amounts, can significantly lower the melting point of a compound and prevent crystallization. High-boiling point solvents used in the synthesis, such as DMF or DMSO, are common culprits.
-
Solution 1: High-Vacuum Drying. Dry the product under a high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of stubborn solvent molecules, but be cautious of potential product degradation at elevated temperatures.
-
Potential Cause 2: Presence of Impurities. Impurities can act as a "eutectic mixture," lowering the melting point of the desired compound and inhibiting the formation of a crystalline lattice.
-
Solution 2: Trituration. Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has poor solubility.
-
Protocol: Add a small amount of cold hexanes or diethyl ether to the oil.
-
Gently scratch the inside of the flask with a glass rod at the solvent-oil interface. This can create nucleation sites for crystal growth.
-
If successful, a solid should precipitate. The solid can then be collected by filtration and washed with a small amount of the cold non-polar solvent.
-
-
Potential Cause 3: Polymorphism. The compound may exist in different crystalline forms (polymorphs), with one being more prone to forming an amorphous solid or oil.
-
Solution 3: Alternative Purification. If trituration fails, column chromatography is the most effective method to remove impurities that may be hindering crystallization.[1] Following chromatography, attempt recrystallization from a different solvent system.
Issue 2: After purification, my product has a dull or brownish color instead of the expected bright color.
-
Potential Cause 1: Baseline Impurities. The starting materials or reagents used in the synthesis may contain colored impurities that carry through to the final product. Isatin derivatives are typically brightly colored (yellow to orange-red), and a dull or brownish hue often indicates the presence of impurities.[2][3]
-
Solution 1: Recrystallization from an Ethanol/Water Mixture. This solvent system is often effective at removing baseline impurities from isatin derivatives.[3] The desired compound is typically soluble in hot ethanol and less soluble in water, allowing for selective crystallization upon cooling and the addition of water.
-
Potential Cause 2: Oxidation. Indole derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.[4] This can occur during the reaction, work-up, or even during storage if exposed to air and light for extended periods.
-
Solution 2: Careful Handling and Storage.
-
During work-up, minimize exposure to strong oxidizing agents.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
If oxidation is suspected, column chromatography can be used to separate the desired product from the oxidized impurities.
-
Issue 3: Column chromatography yields are low, or the separation of my product from an impurity is poor.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in broad peaks and poor recovery.
-
Solution 1: Systematic TLC Analysis. Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Potential Cause 2: Co-eluting Impurities. An impurity may have a very similar polarity to your product, making separation by standard column chromatography challenging.
-
Solution 2: Gradient Elution. A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can often improve the separation of closely eluting compounds. For example, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
-
Potential Cause 3: Product Adsorption to Silica Gel. The slightly acidic nature of silica gel can sometimes lead to the irreversible adsorption of polar or basic compounds, resulting in low recovery.
-
Solution 3: Deactivation of Silica Gel or Use of an Alternative Stationary Phase.
-
A small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent to reduce tailing and improve the recovery of polar compounds.
-
Alternatively, a less acidic stationary phase, such as neutral alumina, can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Based on closely related isatin derivatives, pure this compound is expected to be a crystalline solid with a color ranging from yellow to orange or light red.[2][3][4] A dull, brown, or black coloration is indicative of impurities.
Q2: What are the most common impurities to look out for?
A2: The most likely impurities are unreacted starting materials and intermediates from the synthesis. A common synthetic route to 5-substituted isatins involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitroacetanilide, which is then cyclized.[2] For the synthesis of your compound, potential impurities could include:
-
5-fluoro-1H-indole-2,3-dione: The un-ethylated starting material.
-
Unreacted Ethylating Agent: For example, ethyl iodide or ethyl bromide.
-
Side-products from N-alkylation: While N-alkylation is generally favored, O-alkylation can be a potential side reaction.[1]
Q3: Can I use recrystallization as the sole purification method?
A3: Recrystallization can be a very effective method for obtaining highly pure material, especially if the crude product is already relatively clean.[1] However, if the crude material contains a significant amount of impurities or is oily, column chromatography is recommended as a primary purification step, followed by recrystallization of the pooled fractions to achieve the highest purity.
Q4: What is a good starting point for a recrystallization solvent system?
A4: For isatin derivatives, a mixed solvent system of ethanol and water is a good starting point.[3] The crude solid is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the pure product should crystallize. Another reported system for N-alkylated isatins is dichloromethane/hexanes.[1]
Q5: How should I store the purified this compound?
A5: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (nitrogen or argon). Storage in a cool, dry place is also recommended.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution of your compound by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Fraction Pooling and Solvent Evaporation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Drying:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
This protocol is a starting point and may require optimization of solvent volumes and ratios.
-
Dissolution:
-
Place the crude or column-purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Inducing Crystallization:
-
Remove the flask from the heat source.
-
Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.
-
If too much water is added and the product "oils out," add a small amount of hot ethanol to redissolve it and repeat the water addition more slowly.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the flask during this time.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of the crystalline product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
-
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
A portal to highly valuable indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides - Supporting Information. Available at: [Link]
-
This compound | C10H8FNO2 - PubChem. Available at: [Link]
-
How to choose the best solution for column chromatography? - ResearchGate. Available at: [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione - ResearchGate. Available at: [Link]
-
5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. Available at: [Link]
-
5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione - MySkinRecipes. Available at: [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan - ResearchGate. Available at: [Link]
-
Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. Available at: [Link]
-
1-Ethyl-5-iodoindoline-2,3-dione - PMC - NIH. Available at: [Link]
-
1-Ethyl-5-iodo-indoline-2,3-dione - PubMed. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - MDPI. Available at: [Link]
Sources
Technical Support Center: Addressing Solubility Challenges of 1-Ethyl-5-fluoro-1H-indole-2,3-dione in Aqueous Solutions
Welcome to the dedicated technical support guide for 1-Ethyl-5-fluoro-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous environments. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
I. Compound Overview and Intrinsic Solubility Challenges
This compound is a derivative of isatin, a class of compounds known for a wide range of biological activities.[1] Like many heterocyclic compounds developed in drug discovery programs, it possesses a predominantly hydrophobic structure, leading to poor aqueous solubility. The calculated XLogP3 of 1.4 for the parent compound suggests a degree of lipophilicity that can present challenges in achieving desired concentrations in aqueous buffers, which is a critical prerequisite for a wide array of in vitro and in vivo studies.
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I've added my this compound to an aqueous buffer, but it won't dissolve. What should I do?
Answer:
Directly dissolving this compound in aqueous buffer is often unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.
Underlying Cause: The energy required to break the crystal lattice of the solid compound and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between the compound and water molecules.
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Based on the general solubility of isatin derivatives, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent initial choices.[2] Ethanol can also be considered.[1]
-
Weighing the Compound: Accurately weigh a small amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of the selected organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonication to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Question 2: My compound dissolves in the organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous buffer. The key is to employ a solubilization strategy that enhances the compound's stability in the aqueous phase.
Underlying Cause: When the organic solvent is diluted, the overall solvent polarity increases, causing the poorly soluble compound to crash out of the solution.
Troubleshooting Strategies:
-
Strategy 1: Co-solvents: Maintain a certain percentage of the organic solvent in your final aqueous solution.[4] Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound. They can disrupt the hydrogen-bonding network of water, creating a microenvironment that can better accommodate the nonpolar solute.[6]
-
Practical Tip: Start with a low percentage of the co-solvent (e.g., 1-5%) and incrementally increase it. Be mindful that high concentrations of organic solvents can affect cellular assays.
-
-
Strategy 2: pH Adjustment: The solubility of many compounds is pH-dependent.[7] Isatin, the parent compound of your molecule, has a pKa of approximately 10.3 for its N-H proton.[7] While the N1 position is alkylated in your compound, the enol form of the C3-keto group can be deprotonated under basic conditions, increasing its solubility.
-
Mechanism: Ionization of a functional group increases a molecule's polarity and its ability to interact with water. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and enhanced solubility.[1]
-
Experimental Approach: Systematically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 7.4, 8.0, 8.5).
-
-
Strategy 3: Use of Surfactants: Surfactants can significantly increase the apparent solubility of hydrophobic compounds.[8]
-
Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate your compound, while the hydrophilic shell interacts with the aqueous environment, effectively solubilizing the drug.[9][10]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological research due to their lower toxicity profile.
-
Workflow:
-
Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add your compound's stock solution to the surfactant-containing buffer with vigorous mixing.
-
-
-
Strategy 4: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[11]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. Your compound can be encapsulated within this cavity, forming a complex that is more soluble in water.[12]
-
Commonly Used Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[13]
-
Question 3: How do I determine the aqueous solubility of my compound experimentally?
Answer:
The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of your solid compound to a known volume of the aqueous buffer of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve with known concentrations of the compound should be prepared in the same buffer system for accurate quantification.
III. Frequently Asked Questions (FAQs)
-
What is a good starting organic solvent for making a stock solution?
-
DMSO is a highly effective and commonly used solvent for a wide range of poorly soluble compounds. DMF is another excellent alternative.
-
-
What is the maximum percentage of DMSO I can use in my cell-based assay?
-
This is cell-line dependent, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts. It is always recommended to run a vehicle control (buffer with the same percentage of DMSO) in your experiments.
-
-
How can I choose between using a co-solvent, surfactant, or cyclodextrin?
-
The choice depends on your specific application. For initial in vitro screening, co-solvents are often the simplest approach. For formulations intended for in vivo studies, surfactants and cyclodextrins are often preferred due to their ability to enhance bioavailability.
-
-
Is this compound stable in aqueous solutions?
-
While generally stable, indole derivatives can be susceptible to oxidation.[15] It is recommended to prepare fresh dilutions from your stock solution for each experiment and to store stock solutions protected from light.
-
IV. Data and Visualization
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilization Agent | Class | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | 1-5% (v/v) in final solution | Check cellular tolerance. |
| Ethanol | Co-solvent | 1-10% (v/v) in final solution | Can be more volatile than DMSO. |
| Tween® 80 | Surfactant | 0.1-1% (w/v) | Ensure concentration is above CMC. |
| HP-β-CD | Cyclodextrin | 1-5% (w/v) | Can be used for in vivo formulations. |
Diagram 1: Troubleshooting Workflow for Solubility Issues
Encapsulation of the hydrophobic compound within the core of a surfactant micelle.
V. References
-
5-fluoro-1H-indole-2-carboxylic acid - Solubility of Things . Available at: [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC . Available at: [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit . Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov . Available at: [Link]
-
Cosolvent - Wikipedia . Available at: [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PubMed Central . Available at: [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - RSC Publishing . Available at: [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI . Available at: [Link]
-
The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles - PubMed . Available at: [Link]
-
Solubility and Thermodynamic Functions of Isatin in Pure Solvents - ResearchGate . Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR . Available at: [Link]
-
Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - MDPI . Available at: [Link]
-
Formulation Studies with Cyclodextrins for Novel Selenium NSAID Derivatives - MDPI . Available at: [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts . Available at: [Link]
-
Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA) - RSC Publishing . Available at: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS . Available at: [Link]
-
Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives - Journal of Chemical Health Risks . Available at: [Link]
-
A Generic Explanation of the Mechanism of Co-solvency - ResearchGate . Available at: [Link]
-
Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - NIH . Available at: [Link]
-
New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification . Available at: [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH . Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace . Available at: [Link]
-
Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures - ResearchGate . Available at: [Link]
-
Micellar solubilization of drugs. - University of Alberta . Available at: [Link]
-
synthesis of novel substituted isatin derivatives - Feb. 2022 2022 . Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data . Available at: [Link]
-
General structure of indole derivatives.... - ResearchGate . Available at: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate . Available at: [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST) . Available at: [Link]
-
Solubility testing in accordance with the OECD 105 - FILAB . Available at: [Link]
-
Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library . Available at: [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) . Available at: [Link]
-
Micellar solubilization – Knowledge and References - Taylor & Francis . Available at: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds . Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia . Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed . Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH . Available at: [Link]
-
solubility enhancement and cosolvency by madhavi | PPTX - Slideshare . Available at: [Link]
-
304 Subpart E—Product Properties Test Guidelines P C C = / - GovInfo . Available at: [Link]
-
(PDF) 9 Solubilization in Surfactant Systems - ResearchGate . Available at: [Link]
-
(PDF) β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro - ResearchGate . Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC - NIH . Available at: [Link]
-
High-accuracy water solubility determination using logK - KREATiS . Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Problems in the Synthesis of N-Alkylated Isatins
Welcome to the Technical Support Center for the synthesis of N-alkylated isatins. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. N-alkylated isatins are valuable precursors for a wide range of biologically active molecules.[1][2][3][4] However, their synthesis can present several challenges. This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format to help you overcome common hurdles in your experimental work.
The N-alkylation of isatin is a fundamental transformation that typically proceeds via a nucleophilic substitution reaction.[2] The process begins with the deprotonation of the acidic N-H proton of the isatin ring by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking an alkylating agent to form the desired N-alkylated product.[1][2][5]
General Experimental Workflow for N-Alkylation of Isatin
Below is a generalized protocol for the N-alkylation of isatin. Specific parameters may need to be optimized based on the substrate and alkylating agent.
Caption: A typical experimental workflow for the N-alkylation of isatin.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction of isatin is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low or no yield is a common frustration that can stem from several factors, primarily related to incomplete deprotonation, the reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The crucial first step is the deprotonation of the isatin's N-H to form the nucleophilic anion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.[5][6][7]
-
Solution: Ensure you are using a suitable base. For general purposes, potassium carbonate (K₂CO₃) is a good starting point.[8][9] For less reactive systems, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be necessary.[1][5][7] Always use at least a stoichiometric amount of the base; a slight excess (e.g., 1.3 equivalents) is often beneficial.[1][8]
-
-
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded over time, especially if it is sensitive to light or moisture.
-
Solution: Use a fresh bottle of the alkylating agent whenever possible. Ensure proper storage conditions are maintained.[5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., 70-80 °C) can significantly increase the rate.[6][8] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[1][10] Be cautious with excessive heat, as it can lead to decomposition.[6]
-
-
Solvent Choice: The solvent plays a key role in solvating the reactants and facilitating the reaction.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Ensures complete deprotonation of the isatin N-H. |
| Solvent | Anhydrous DMF, ACN, NMP | Polar aprotic solvents facilitate the Sₙ2 reaction. |
| Temperature | Room Temperature to 80 °C | Balances reaction rate with potential for side reactions. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking of starting material consumption and product formation. |
Issue 2: Formation of an Oil or Sticky Solid Instead of a Crystalline Product
Question: After the workup and removal of the solvent, my N-alkylated isatin product is an oil or a "goo" that I can't get to crystallize. What should I do?
Answer: This is a frequent challenge, often caused by residual high-boiling point solvents or the presence of impurities.[6]
-
Residual Solvent: Solvents like DMF have high boiling points and can be difficult to remove completely, leading to an oily product.[5][6]
-
Solution:
-
Azeotropic Removal: Add a solvent like toluene or heptane to the crude product and evaporate it under reduced pressure. Repeat this process several times to azeotropically remove the residual high-boiling solvent.[5]
-
Aqueous Washes: During the workup, wash the organic layer multiple times with water or a brine solution to remove water-soluble solvents like DMF.[5]
-
-
-
Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization.[5]
-
Solution: Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[6]
-
-
Inducing Crystallization: If the product is pure but still oily, you can try to induce crystallization.
-
Solution:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and scratch the inside of the flask with a glass rod.[6]
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system can yield pure crystals. Ethanol and mixtures of dichloromethane/hexanes are often effective for N-alkylated isatins.[6]
-
-
Caption: Decision-making workflow for solidifying an oily N-alkylated isatin product.
Issue 3: Presence of Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the common side reactions, and how can I minimize them?
Answer: The isatin nucleus is susceptible to side reactions, particularly under basic conditions.[1][6]
-
O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-alkylated isomer.[5][6] While N-alkylation is generally favored, the reaction conditions can influence the outcome.[6]
-
Aldol-type Reactions: Under strongly basic conditions, the isatin nucleus can undergo aldol-type condensation reactions, consuming the starting material.[1][6]
-
Mitigation: Avoid using excessively strong bases or high temperatures for prolonged periods. Using a milder base like K₂CO₃ can help minimize these side reactions.
-
-
Reactions at the Keto-Carbonyl Groups: The carbonyl groups of isatin can also be susceptible to side reactions.[1]
-
Mitigation: Careful selection of the base and reaction conditions is crucial. For instance, using metal hydrides can sometimes lead to the reduction of the keto-carbonyls.[1]
-
Issue 4: Contamination with Unreacted Isatin
Question: After purification, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?
Answer: The similar polarity of some N-alkylated isatins and isatin can make their separation challenging.[6]
-
Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the reaction goes to completion.
-
Solution: Use a slight excess of the alkylating agent and base, and monitor the reaction by TLC until the starting isatin spot is no longer visible.[6]
-
-
Optimize Purification:
-
Column Chromatography: Carefully optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[6]
-
Acid-Base Extraction: Exploit the acidic nature of the N-H proton in the starting isatin. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product remains in the organic layer.[6]
-
References
-
Jadhav, S. D., & Patil, P. N. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT), 9(9), a577-a587. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
-
Garden, S. J., Torres, J. C., da Silva, L. E., & Pinto, A. C. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Synthetic Communications, 28(9), 1679-1689. [Link]
-
Gümüş, M. H., & Dogan, I. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 481-493. [Link]
-
Mishra, P., Dwivedi, J., & Mishra, V. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Al-khuzaie, F. Y. D., & Al-Safi, S. Y. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Mate, N. A., Meador, R. I. L., Joshi, B. D., & Chisholm, J. D. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(10), 2065-2069. [Link]
-
Singh, G., & D’Souza, D. M. (2010). N-Alkylation of isatins utilizing KF/alumina. Arkivoc, 2010(11), 159-168. [Link]
-
Pal, S., & Varshney, P. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(45), 28166-28193. [Link]
-
Taha, D. A., & Al-Juboori, A. M. (2021). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering and Advanced Technology (IJEAT), 10(6), 1-5. [Link]
-
Li, J., Wang, Y., & Chen, J. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry, 12(38), 7484-7487. [Link]
-
A. (2025). Reaction of isatin with alkylating agents with acidic methylenes. ResearchGate. [Link]
-
Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. Journal of Medicinal Chemistry, 50(21), 5109-5117. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijoer.com [ijoer.com]
- 9. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"identification and removal of byproducts in 1-Ethyl-5-fluoro-1h-indole-2,3-dione synthesis"
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione. Below, you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the identification and removal of byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Q1: My reaction is complete, but after workup, I have a mixture of products, and the yield of the desired N-ethylated product is low. What are the likely byproducts?
Low yields of the target compound, this compound, are often due to the formation of one or more byproducts. The most common of these is the O-alkylated isomer, 2-ethoxy-5-fluoro-1H-indol-3-one. Other possibilities include unreacted starting material and byproducts from solvent or reagent decomposition.
-
O-Alkylation vs. N-Alkylation: The isatin anion, formed upon deprotonation of 5-fluoro-1H-indole-2,3-dione, is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the nature of the alkylating agent.[1] Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.[1]
-
Unreacted Starting Material: Incomplete deprotonation or insufficient reaction time can lead to the presence of unreacted 5-fluoro-1H-indole-2,3-dione in your crude product.
-
Solvent and Reagent-Related Byproducts: In reactions using dimethylformamide (DMF) as a solvent, decomposition of DMF under basic conditions can occur, especially at elevated temperatures, leading to the formation of dimethylamine and formic acid.[2][3] These can potentially react with other components in the reaction mixture.
Identification of Byproducts:
| Compound | TLC Analysis (Typical Rf) | 1H NMR Spectroscopy (Key Signals) | Mass Spectrometry (m/z) |
| This compound (Product) | Varies with eluent, typically a distinct spot. | Quartet around 3.7 ppm (CH2), Triplet around 1.2 ppm (CH3).[4] | Expected [M+H]+ |
| 2-Ethoxy-5-fluoro-1H-indol-3-one (O-alkylated) | Often has a similar Rf to the N-alkylated product, but should be separable with optimized solvent systems. | Quartet for the OCH2 group will be further downfield compared to the N-CH2. | Same as the N-alkylated product. |
| 5-Fluoro-1H-indole-2,3-dione (Starting Material) | Will have a different Rf value, typically more polar. | Absence of ethyl group signals. Aromatic protons and the N-H proton will be visible. | Expected [M+H]+ |
Minimizing Byproduct Formation:
To favor N-alkylation over O-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[5]
-
Base Selection: The use of potassium carbonate (K2CO3) or sodium hydride (NaH) is common for N-alkylation of isatins.[5]
-
Alkylating Agent: Ethyl iodide is a suitable soft electrophile for promoting N-alkylation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the critical quality attributes of the starting material, 5-fluoro-1H-indole-2,3-dione?
The purity of the starting material is crucial for a successful reaction. Impurities can lead to side reactions and lower yields. Key quality attributes to verify include:
-
Purity: Should be >98% as determined by HPLC or NMR.
-
Appearance: Typically a yellow to orange solid.[6]
-
Spectroscopic Data: The 1H NMR and IR spectra should be consistent with the structure of 5-fluoro-1H-indole-2,3-dione. The IR spectrum of isatin shows characteristic C=O stretching frequencies.[6][7][8][9]
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of closely related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.[10]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The IR spectrum of isatin and its derivatives is well-characterized.[6][7][8][9]
Q3: How can I effectively remove the O-alkylated byproduct from my desired N-alkylated product?
Separating the N- and O-alkylated isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separation. Careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is critical.
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are significantly different, recrystallization can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 5-fluoro-1H-indole-2,3-dione (1.0 eq.) in dry DMF, add potassium carbonate (1.3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of O-alkylated Byproduct by 1H NMR
-
Acquire a 1H NMR spectrum of the purified byproduct.
-
Compare the spectrum to the spectrum of the desired N-alkylated product.
-
Expected Chemical Shifts:
-
N-CH2-CH3: The methylene (CH2) protons will appear as a quartet, typically around 3.7 ppm.
-
O-CH2-CH3: The methylene (OCH2) protons of the O-alkylated isomer are expected to be shifted further downfield (to a higher ppm value) due to the greater deshielding effect of the adjacent oxygen atom compared to the nitrogen atom.
-
Visualizations
Reaction Scheme: N- vs. O-Alkylation of 5-Fluoro-1H-indole-2,3-dione
Caption: Troubleshooting workflow for low product yield.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 3. Dimethylformamide - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isatin(91-56-5) IR Spectrum [m.chemicalbook.com]
- 10. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of 1-Ethyl-5-fluoro-1h-indole-2,3-dione
Introduction
Welcome to the technical support center for 1-Ethyl-5-fluoro-1h-indole-2,3-dione (also known as N-Ethyl-5-fluoro-isatin). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted isatin, this compound is a valuable building block in medicinal chemistry and drug discovery. However, like many complex organic molecules, its stability can be influenced by various environmental factors. This document provides a comprehensive overview of the best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical reagent.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | PubChem |
| Molecular Weight | 193.17 g/mol | PubChem |
| Appearance | Typically an orange-red crystalline solid | General isatin properties[1] |
| Melting Point | Not explicitly reported, but isatins generally have high melting points (e.g., Isatin: 193-195 °C with decomposition) | [1] |
| Solubility | Limited solubility in water, better solubility in organic solvents like ethanol, acetone, and ether, especially when heated. | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and dark place. Refrigeration at 2-8°C is advisable. The compound should be protected from moisture and light to prevent degradation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a suitable anhydrous aprotic solvent such as anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles. The stability in aqueous solutions, especially under acidic or basic conditions, is expected to be limited due to potential hydrolysis of the isatin ring.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of the isatin scaffold, the primary degradation pathways are expected to be:
-
Hydrolysis: The amide bond within the five-membered ring of the isatin core is susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening and the formation of isatinic acid derivatives.[2]
-
Oxidation: The indole nucleus can be sensitive to oxidation, potentially leading to the formation of various oxidized byproducts.[3]
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, resulting in the formation of photolytic degradation products. It is crucial to handle the compound and its solutions with protection from light.[4]
Q4: How do the N-ethyl and 5-fluoro substituents affect the stability of the isatin core?
A4: The N-alkylation with an ethyl group can influence the electronic properties and steric environment of the isatin ring, which may alter its susceptibility to nucleophilic attack and hydrolysis compared to unsubstituted isatin.[5] The electron-withdrawing nature of the fluorine atom at the 5-position can impact the electron density of the aromatic ring, potentially influencing its reactivity and stability.[6] Generally, fluorinated compounds can exhibit altered metabolic stability and binding affinities.[6]
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
dot
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Issue 1: I observe a change in the color of the solid compound over time (e.g., from orange-red to a darker shade).
-
Potential Cause: This may indicate degradation of the compound, possibly due to exposure to light, moisture, or air (oxidation).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature (2-8°C).
-
Assess Purity: Analyze a small sample of the discolored material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to check for the presence of impurities or degradation products. Compare this with a fresh or properly stored sample if available.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: My experimental results are inconsistent, or I am observing a loss of biological activity from my stock solution.
-
Potential Cause: The compound may be degrading in the solvent over time, especially if the solution is not stored properly or has undergone multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment.
-
Optimize Solution Storage: If a stock solution must be stored, aliquot it into single-use vials to minimize freeze-thaw cycles and store at -80°C. Use anhydrous aprotic solvents like DMSO or DMF.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions, as impurities or water in the solvent can promote degradation.
-
pH Considerations: Be mindful of the pH of your experimental medium. If working in highly acidic or basic aqueous solutions, the stability of the compound will be compromised.
-
Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after my reaction.
-
Potential Cause: These peaks could be either reaction byproducts or degradation products of your starting material.
-
Troubleshooting Steps:
-
Run a Control: Analyze a sample of your this compound starting material under the same analytical conditions to confirm its initial purity.
-
Analyze a Blank Reaction: Run a "blank" reaction that includes the solvent and all reagents except for one of the key reactants to see if the unexpected peaks are coming from interactions with other components or the solvent itself.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on the compound. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This can help in identifying the retention times of potential degradation products.[7][8]
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures
-
Solid Compound Storage:
-
Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel).
-
Store the desiccator in a refrigerator at 2-8°C for long-term storage.
-
Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation of moisture onto the cold solid.
-
-
Stock Solution Preparation and Storage:
-
Use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound and to identify its potential degradation products.[8][9][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours. Then, dissolve a known amount in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][9][11][12][13] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
dot
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is critical for obtaining reliable and reproducible results in research and development. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can minimize the risk of degradation. The provided troubleshooting section and experimental protocols offer a practical framework for addressing common stability-related issues. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). Stability testing of 1-hexadecyl-1H-indole-2,3-dione under experimental conditions.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- MedCrave. (2016).
- PubChem. This compound.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- Varun, Sonam, & Kakkar, R. (2019).
- R Discovery. (2026).
- El-Sayed, M. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1169-1197.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- MDPI. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 27(23), 8259.
- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115.
- ResearchGate. (2022). 5,7-Dichloro-1H-indole-2,3,dione.
- Pharmaguideline. (n.d.).
- Hyatt, J. L., et al. (2019). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Isatin's Properties: A Chemical Profile for Industry Professionals.
- Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents.
- IJSTR. (n.d.).
- PubChem. This compound.
- AGC Chemicals Europe. (n.d.).
- Chohan, Z. H., et al. (2022). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Journal of Molecular Structure, 1266, 133503.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. ikev.org [ikev.org]
- 13. fda.gov [fda.gov]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
Document ID: TSC-2026-01-IND-4736863
Version: 1.0
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione (CAS 776-47-6)[1][2]. This N-ethylated, fluorinated isatin derivative is a valuable building block in medicinal chemistry and drug development.[3][4] While its synthesis appears straightforward on paper, transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and reproducibility.
This document moves beyond standard literature procedures to provide practical, field-tested insights in a direct question-and-answer format. We will dissect common failure points, explain the underlying chemical principles, and offer robust troubleshooting strategies to ensure your scale-up campaign is successful. The synthesis is logically divided into two primary stages: the formation of the 5-fluoro-1H-indole-2,3-dione core and its subsequent N-ethylation.
Overall Synthetic Workflow
The most common and scalable approach involves a two-part process. First, the synthesis of the core isatin scaffold, followed by N-alkylation.
Caption: High-level workflow for the synthesis of the target molecule.
Part 1: Troubleshooting the 5-Fluoro-1H-indole-2,3-dione Synthesis
The formation of the isatin core from 4-fluoroaniline is typically achieved via the Sandmeyer isatin synthesis.[5][6] This classic method, while effective, is notorious for challenges related to solubility and harsh reaction conditions, especially at scale.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer synthesis still the go-to method for this isatin core?
A: Despite its age, the Sandmeyer synthesis is frequently used due to its cost-effectiveness and the ready availability of the starting materials: 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride.[8][9] Alternative methods like the Stolle or Gassman syntheses often require more complex precursors or catalysts, making them less economically viable for large-scale production.[3][5]
Q2: What are the primary limitations of the Sandmeyer route during scale-up?
A: The main drawbacks are:
-
Harsh Conditions: The final cyclization step requires strong, concentrated sulfuric acid, which presents material handling and safety challenges in large reactors.[5][6]
-
Solubility Issues: The isonitrosoacetanilide intermediate often has poor solubility in concentrated sulfuric acid, which can lead to incomplete reactions and non-reproducible results.[6]
-
Exothermic Control: Both the formation of the intermediate and the cyclization can be highly exothermic, requiring robust thermal management systems to prevent runaway reactions and side product formation.[10]
Troubleshooting Guide: Isatin Core Synthesis
Q: My cyclization reaction to form 5-fluoro-1H-indole-2,3-dione is stalling, resulting in a low yield and a difficult-to-filter slurry. What's happening and how do I fix it?
A: This is a classic scale-up problem rooted in poor solubility of the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate in sulfuric acid. When the reaction mixture becomes a thick, unmanageable slurry, agitation is compromised, heat transfer is poor, and reagents are not in intimate contact, leading to an incomplete reaction.[6]
Root Cause Analysis & Solution:
-
Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst, but it is not an ideal solvent for many organic molecules, especially those with higher molecular weight or halogen substituents.[6]
-
Solution 1 - Alternative Acid Medium: Switch from sulfuric acid (H₂SO₄) to methanesulfonic acid (CH₃SO₃H). Methanesulfonic acid is also a strong, non-oxidizing acid but is a superior solvent for many organic compounds. This improves the homogeneity of the reaction mixture, facilitating a complete and more controlled cyclization, often leading to a dramatic increase in yield.[6]
-
Solution 2 - Controlled Addition: Instead of adding the intermediate all at once, add it portion-wise to the pre-heated acid. This helps manage the exotherm and allows each portion to dissolve and react before the next is introduced. Maintain vigorous stirring throughout the addition.
| Parameter | Standard Method (H₂SO₄) | Recommended Method (CH₃SO₃H) | Rationale for Change |
| Acid | Concentrated Sulfuric Acid | Methanesulfonic Acid | CH₃SO₃H provides better solubility for the intermediate.[6] |
| Temperature | 65-80 °C | 65-80 °C | Temperature profile can remain similar. |
| Observation | Thick, difficult-to-stir slurry. | Homogeneous, easily stirred solution. | Improved mass and heat transfer. |
| Typical Yield | 40-60% (variable) | >75% (reproducible) | Complete reaction and fewer side products. |
Q: After quenching the cyclization reaction in ice, I isolate the product, but my final purity is low due to a persistent, closely-related impurity. What is this impurity and how can I prevent it?
A: The most likely impurity is the isatin oxime, formed from a reaction between your desired isatin product and unreacted hydroxylamine generated during the workup.[11]
Mechanism & Prevention:
-
Causality: The isonitrosoacetanilide intermediate can hydrolyze back to hydroxylamine under the harsh acidic conditions, especially if the reaction is incomplete. When the reaction mixture is quenched, this free hydroxylamine can react with the C3-carbonyl group of the isatin product to form the corresponding oxime.[11]
-
Solution - Decoy Agent: During the quenching or extraction phase, add a "decoy agent"—a simple, reactive carbonyl compound like acetone or pyruvate. This decoy will react preferentially with the residual hydroxylamine, preventing it from reacting with your isatin product. This is a simple and effective method to significantly boost final product purity without altering the primary reaction.[11]
Part 2: Troubleshooting the N-Ethylation of 5-Fluoro-1H-indole-2,3-dione
This step involves the alkylation of the acidic N-H proton of the isatin core. While seemingly simple, achieving high conversion and selectivity on a large scale requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-ethylating an isatin?
A: The most widely adopted method involves a polar aprotic solvent, a moderate base, and an ethylating agent. The system of choice is typically potassium carbonate (K₂CO₃) as the base, N,N-dimethylformamide (DMF) as the solvent, and an ethyl halide (e.g., ethyl iodide or ethyl bromide) as the alkylating agent.[12][13]
Q2: Why is the K₂CO₃/DMF system so common?
A: This combination offers a good balance of reactivity, cost, and scalability.
-
K₂CO₃: It is a mild, inexpensive, and easy-to-handle base, strong enough to deprotonate the isatin N-H (pKa ≈ 10) but not so strong as to promote significant side reactions like solvent degradation or O-alkylation.[12]
-
DMF: It is an excellent polar aprotic solvent that readily dissolves the isatin, the potassium salt intermediate, and the reagents, facilitating a homogeneous reaction.[12]
Troubleshooting Guide: N-Ethylation
Caption: Troubleshooting decision tree for low yield in N-ethylation.
Q: My N-ethylation reaction is sluggish and gives a mixture of starting material and product, even after prolonged reaction times. What is the most likely cause?
A: This is a classic sign of insufficient activation or deprotonation of the isatin nitrogen. Several factors can contribute to this, especially at scale.
Root Cause Analysis & Solution:
-
Causality 1 - Water in the Solvent: DMF is hygroscopic. Even small amounts of water can quench the isatide anion intermediate, regenerating the starting material and consuming the base. On a large scale, using a freshly opened drum or a rigorously dried solvent is critical.
-
Causality 2 - Base Quality/Particle Size: The effectiveness of a solid base like K₂CO₃ depends on its surface area. At larger scales, ensure the K₂CO₃ is finely powdered and has been dried to remove adsorbed moisture. Inefficient mixing in a large reactor can also prevent effective contact between the solid base and the dissolved isatin.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous grade DMF and dry the K₂CO₃ in an oven (e.g., 120 °C) for several hours under vacuum before use.
-
Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or HPLC. The reaction should show a clean conversion from the starting material to a single, less polar product.[11]
-
Optimize Stoichiometry: Using a slight excess (1.1 to 1.3 equivalents) of both the ethylating agent and the base can help drive the reaction to completion.[11]
-
Q: I am observing a minor but significant impurity with the same mass as my product. Could this be O-ethylation, and how can I suppress it?
A: Yes, O-ethylation is a known, albeit usually minor, side reaction in isatin alkylation.[11] The enolate form of the isatide anion has two nucleophilic sites: the nitrogen and the C2-carbonyl oxygen. While N-alkylation is electronically and sterically favored, certain conditions can increase the amount of the O-alkylated side product.
Suppression Strategy:
-
Causality: Harsher conditions (stronger bases, higher temperatures) can increase the population of the enolate isomer that leads to O-alkylation.
-
Solution:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate (e.g., room temperature to 50 °C). Avoid excessive heating.
-
Base Selection: Stick with a mild base like K₂CO₃. Avoid stronger bases like sodium hydride (NaH) or potassium tert-butoxide, which are known to increase O-alkylation.
-
Choice of Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide and can sometimes push the reaction to completion under milder conditions, indirectly reducing side reactions that occur at higher temperatures.
-
Appendix
Protocol 1: Scale-Up Adapted Synthesis of 5-Fluoro-1H-indole-2,3-dione
This protocol is adapted from literature procedures and optimized for safety and scalability.[6][8][9]
-
Intermediate Formation: In a suitably sized reactor equipped with robust cooling and a scrubber, dissolve chloral hydrate (1.05 eq.) in water. Add anhydrous sodium sulfate until saturation. Sequentially add 4-fluoroaniline (1.0 eq.) followed by a solution of hydroxylamine hydrochloride (3.0 eq.) in water. Heat the mixture carefully to 90-100 °C. The isonitrosoacetanilide intermediate will precipitate. Cool, filter, wash thoroughly with water, and dry.
-
Cyclization: To a reactor charged with methanesulfonic acid (10 L per kg of intermediate), pre-heat the acid to 50 °C.
-
Slowly add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate in portions, ensuring the temperature does not exceed 75 °C. Maintain vigorous agitation.
-
Once the addition is complete, heat the mixture to 80 °C for 15-30 minutes, monitoring for reaction completion by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto a stirred slurry of crushed ice, maintaining the quench temperature below 20 °C.
-
The solid 5-fluoro-1H-indole-2,3-dione will precipitate. Filter the product, wash extensively with cold water until the filtrate is neutral (pH > 5), and dry under vacuum.
Protocol 2: N-Ethylation of 5-Fluoro-1H-indole-2,3-dione
This protocol is a general method adapted for scalability.[11][12][13]
-
Setup: Charge a clean, dry reactor with 5-fluoro-1H-indole-2,3-dione (1.0 eq.) and finely powdered, anhydrous K₂CO₃ (1.3 eq.).
-
Solvent Addition: Add anhydrous DMF (5-10 L per kg of isatin).
-
Reagent Addition: Begin stirring and add ethyl iodide (1.2 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: Gently heat the mixture to 40-50 °C and hold for 2-6 hours. Monitor the reaction progress by TLC (e.g., eluent: 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water (10x the volume of DMF). The product will precipitate.
-
Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Purification: Dry the crude product. For high purity, recrystallize from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
References
-
ResearchGate. (2023). Synthesis of N-substituted isatin derivatives. Available at: [Link]
-
NIH National Library of Medicine. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available at: [Link]
-
International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Available at: [Link]
-
NIH National Library of Medicine. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Available at: [Link]
-
NIH National Library of Medicine. (2012). Synthesis of Substituted Isatins. Available at: [Link]
-
Lupine Publishers. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: [Link]
-
Organic Chemistry Portal. Isatin synthesis. Available at: [Link]
-
ResearchGate. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of isatins with a chiral substituent at the nitrogen atom. Available at: [Link]
-
ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. Available at: [Link]
-
ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. Available at: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
- Google Patents. Processes for production of indole compounds.
-
NIH National Library of Medicine. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
-
MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Available at: [Link]
-
ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Available at: [Link]
-
ResearchGate. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Available at: [Link]
-
Chemical Suppliers. 1H-indole-2,3-dione, 1-ethyl-5-fluoro-. Available at: [Link]
-
DiVA portal. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
PubMed. (2014). Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. Available at: [Link]
Sources
- 1. This compound | C10H8FNO2 | CID 4736863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-indole-2,3-dione, 1-ethyl-5-fluoro- | CAS 776-47-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Indole-2,3-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2,3-dione (isatin) derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and critical challenge: the poor cell permeability of this promising class of compounds. Our goal is to equip you with the scientific understanding and methodological tools to enhance the cellular uptake of your isatin derivatives, thereby accelerating your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and concerns regarding the cell permeability of indole-2,3-dione derivatives.
Q1: My isatin derivative shows excellent in vitro activity against its target, but it is inactive in cell-based assays. What is the likely problem?
A1: A significant drop in activity when moving from a cell-free to a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Isatin and its derivatives, while possessing a versatile scaffold for biological activity, can exhibit physicochemical properties that hinder their passage through the lipid bilayer of the cell membrane.[1] These properties often relate to poor solubility, high hydrogen bonding capacity, or a molecular size that is not optimal for passive diffusion.
Q2: What are the key physicochemical properties of indole-2,3-dione derivatives that typically contribute to their low cell permeability?
A2: The permeability of isatin derivatives is primarily governed by a balance of several physicochemical factors:
-
Lipophilicity: While a certain degree of lipophilicity is necessary to partition into the lipid cell membrane, excessively high or low lipophilicity can be detrimental. Highly lipophilic compounds may get trapped within the membrane, while highly polar compounds will not readily enter the hydrophobic membrane interior.
-
Hydrogen Bonding Capacity: The isatin core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens). A high number of hydrogen bonds with the surrounding water molecules can impede the compound's ability to transition into the non-polar environment of the cell membrane.
-
Solubility: Poor aqueous solubility can lead to low concentrations of the compound at the cell surface, which in turn limits the driving force for passive diffusion across the membrane.
-
Molecular Size and Shape: Larger molecules generally exhibit lower passive permeability. The overall size and conformation of the derivative play a significant role.
Q3: How can I quickly assess the permeability of my indole-2,3-dione derivative?
A3: For a rapid and high-throughput initial assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[2][3] This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a cost-effective way to rank compounds based on their passive diffusion characteristics. For a more comprehensive evaluation that also considers active transport and efflux mechanisms, the Caco-2 cell permeability assay is the gold standard.[4][5][6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium.
Part 2: Troubleshooting Guides - Deeper Dives into Permeability Enhancement
This section provides detailed troubleshooting guides for specific experimental challenges, offering explanations and actionable protocols.
Troubleshooting Issue 1: Low Passive Permeability Observed in PAMPA
Problem: Your indole-2,3-dione derivative shows low permeability in the PAMPA assay, indicating a problem with passive diffusion.
Underlying Cause: This is often due to an unfavorable balance of lipophilicity and hydrogen bonding capacity. The molecule may be too polar to efficiently partition into the artificial lipid membrane.
Solutions & Methodologies:
-
Structural Modification to Optimize Lipophilicity:
-
Rationale: Systematically modifying the isatin scaffold can fine-tune its lipophilicity. N-alkylation is a common strategy to increase lipophilicity and has been shown to influence the biological activity of isatin derivatives.[9][10][11][12][13]
-
Strategy: Synthesize a series of analogs with varying alkyl or aryl substitutions at the N-1 position of the isatin ring. For instance, introducing small alkyl chains (e.g., methyl, ethyl) or a benzyl group can increase lipophilicity.
-
Workflow:
-
Synthesize a focused library of N-substituted isatin derivatives.
-
Determine the LogP (octanol-water partition coefficient) for each derivative to quantify the change in lipophilicity.
-
Screen the derivatives in the PAMPA assay to correlate lipophilicity with permeability.
-
-
-
Masking Polar Groups via Intramolecular Hydrogen Bonding:
-
Rationale: The formation of an intramolecular hydrogen bond can "shield" polar functional groups, reducing their interaction with water and making the molecule effectively more lipophilic, thus enhancing membrane permeability.[14][15][16][17]
-
Strategy: Introduce substituents that can form a stable intramolecular hydrogen bond with the N-H or carbonyl groups of the isatin core.
-
Diagram:
Caption: Workflow for enhancing permeability through intramolecular hydrogen bonding.
-
Troubleshooting Issue 2: High Efflux Ratio Observed in Caco-2 Assay
Problem: Your isatin derivative shows good apical-to-basolateral (A-B) permeability but a significantly higher basolateral-to-apical (B-A) permeability in the Caco-2 assay, resulting in a high efflux ratio (>2).
Underlying Cause: This indicates that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of the Caco-2 cell monolayer. These transporters actively pump the compound out of the cell, reducing its net absorption.
Solutions & Methodologies:
-
Co-administration with Efflux Inhibitors:
-
Rationale: To confirm that your compound is an efflux substrate, you can perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant decrease in the efflux ratio in the presence of an inhibitor confirms its role in the transport of your compound.
-
Protocol: Follow the standard Caco-2 permeability assay protocol, but include the inhibitor in both the apical and basolateral compartments during the incubation period.
-
-
Prodrug Approach:
-
Rationale: A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active drug in the body.[18][19][20][21] By masking the functional groups recognized by efflux transporters, a prodrug can bypass this resistance mechanism.
-
Strategy: Design a prodrug of your isatin derivative by, for example, esterifying a carboxylic acid group or creating a carbamate at the N-1 position. The prodrug should be designed to be stable in the intestinal lumen but cleaved by intracellular enzymes to release the active compound.
-
Troubleshooting Issue 3: Poor Aqueous Solubility Limiting Permeability
Problem: Your isatin derivative has very low aqueous solubility, which is limiting its concentration at the cell surface and thus its permeability, even if it has favorable lipophilicity.
Solutions & Methodologies:
-
Formulation with Solubilizing Agents:
-
Rationale: Using surfactants, co-solvents, or complexing agents can increase the solubility of your compound in the assay buffer.
-
Strategy: Prepare formulations of your isatin derivative with excipients such as cyclodextrins, Cremophor EL, or Solutol HS 15.
-
-
Nanoparticle-Based Drug Delivery:
-
Rationale: Encapsulating your isatin derivative in nanoparticles can significantly improve its solubility and dissolution rate, leading to enhanced permeability.[22][23] Nanoparticles can also protect the drug from degradation and facilitate its transport across the cell membrane.
-
Strategy: Formulate your compound into polymeric nanoparticles (e.g., using PLGA) or lipid-based nanoparticles (e.g., solid lipid nanoparticles).
-
Diagram:
Caption: Nanoparticle formulation to improve the cellular uptake of isatin derivatives.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in the troubleshooting guides.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of indole-2,3-dione derivatives.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds (isatin derivatives) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate reader for UV-Vis or LC-MS for quantification
Procedure:
-
Prepare a 1% lecithin in dodecane solution by sonicating until fully mixed.[3]
-
Gently dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well of the donor plate.[3][24]
-
Prepare the donor solutions by diluting the test and control compounds to a final concentration of 10-100 µM in PBS with a small percentage of DMSO (e.g., 1-5%) to ensure solubility.[3]
-
Add 300 µL of PBS to each well of the acceptor plate.[3][24]
-
Add 150 µL of the donor solution to each well of the donor plate.[3][24]
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[3][25]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and efflux of indole-2,3-dione derivatives across a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Test compounds and control compounds (e.g., propranolol, atenolol, and a known P-gp substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be low (<1 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For A-B transport: Add the test compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
For B-A transport: Add the test compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[5]
-
Part 4: Data Presentation
Table 1: Interpreting Permeability Data
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | < 2 | 2 - 20 | > 20 |
| Caco-2 | Efflux Ratio | > 2 (Indicates efflux) |
Note: The specific values for classifying permeability can vary between laboratories and should be established with a set of well-characterized reference compounds.
References
- Synthesis of Isatin Derivatives Using Silver Nanoparticles as Green Catalyst: Study of Molecular Docking Interactions in SARS. (n.d.). SciSpace.
- Highly conductive and robust reinforced poly(fluorene‐alkylene isatin) based anion exchange membrane: Effect of chain length in alkylated isatin. (n.d.).
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). MedChemComm (RSC Publishing).
- Synthesis of Isatin Derivatives Using Silver Nanoparticles as Green Catalyst: Study of Molecular Docking Interactions in SARS-CoV-2 3c-Like Protease and Determination of Cytotoxic Activities of the Compounds. (2025).
- Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. (n.d.). PMC - NIH.
- Highly conductive and robust reinforced poly(fluorene‐alkylene isatin)
- Caco-2 permeability assay. (n.d.).
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central.
- Caco-2 Permeability Assay. (n.d.). AxisPharm.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
- Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). NIH.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2025).
- Caco-2 cell permeability assays to measure drug absorption. (2025).
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). Sci-Hub.
- Application Notes and Protocols for the Synthesis of 4,5-Dimethylisatin Deriv
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). NIH.
- pampa-permeability-assay.pdf. (n.d.). Technology Networks.
- Design, synthesis, characterization, and Biological Studies of Isatin Deriv
- A prodrug design for improved oral absorption and reduced hep
- An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. (2025).
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PMC - NIH.
- Simple and Efficient Microwave Assisted N-Alkylation of Is
- Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). MDPI.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). PMC.
- Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. (n.d.). Sigma-Aldrich.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.
- synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016).
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (n.d.).
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI.
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Technical Support Center: Refining Experimental Conditions for Bioassays with 1-Ethyl-5-fluoro-1h-indole-2,3-dione
This guide is intended for researchers, scientists, and drug development professionals working with 1-Ethyl-5-fluoro-1h-indole-2,3-dione. As a novel isatin derivative, this compound presents unique opportunities and challenges in bioassay development. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Isatin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a fluorine atom and an ethyl group to the isatin core of this compound can significantly alter its physicochemical properties and biological activity. Therefore, careful optimization of bioassay conditions is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: Understanding the fundamental chemical properties is the first step in designing a robust bioassay.
-
Molecular Formula: C₁₀H₈FNO₂[4]
-
Molecular Weight: 193.17 g/mol [4]
-
Appearance: Typically a solid, color may vary by supplier.
-
Solubility: Based on its structure and the properties of similar isatin derivatives, it is expected to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol.
Q2: How should I prepare a stock solution of this compound?
A2: Proper stock solution preparation is critical for accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds.[5]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the final concentration of DMSO in your assay, reducing the risk of solvent-induced artifacts.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[6] While some cell lines can tolerate up to 1% DMSO, concentrations above this can lead to cytotoxicity, altered gene expression, and other off-target effects.[7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in every experiment to account for any solvent effects.[9][10]
Q4: I am observing precipitation of the compound in my culture medium. What should I do?
A4: Precipitation can lead to inaccurate dosing and inconsistent results. Here are some steps to address this issue:
-
Reduce Final Concentration: The compound may be exceeding its solubility limit in the aqueous environment of the culture medium. Try working with lower concentrations.
-
Optimize Dilution Method: When diluting your DMSO stock into the aqueous medium, add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[11]
-
Consider Alternative Solvents: If DMSO-related issues persist, you could explore other solvents like ethanol, though their effects on your specific cell line should also be carefully validated.[7]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental challenges.
Guide 1: Inconsistent or Non-Reproducible Results
High variability between replicate wells or experiments is a frequent challenge. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh tips for each replicate and control. For small volumes, use reverse pipetting.[12] |
| Inconsistent Cell Seeding | Use an automated cell counter for accuracy. Ensure the cell suspension is homogenous by gently mixing before and during plating.[13] |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.[13] |
| Compound Instability | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13] |
| Improper Mixing | After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing without cross-contamination.[12] |
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent bioassay results.
Guide 2: Unexpected Cytotoxicity or Low Potency
Observing higher-than-expected cell death or a lack of biological effect can be perplexing.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Run a dose-response curve for your vehicle (e.g., DMSO) alone to determine its cytotoxic threshold in your specific cell line. Ensure the final solvent concentration is well below this threshold.[5][8] |
| Compound Degradation | Verify the integrity of your compound. If possible, use a fresh batch or confirm its identity and purity via analytical methods. |
| Incorrect Assay Endpoint | The chosen incubation time may be too long (for cytotoxicity) or too short (for low potency). Perform a time-course experiment to determine the optimal endpoint. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive or resistant to this class of compounds. Consider testing in a different, well-characterized cell line. |
| Assay Interference | The compound may be interfering with the assay chemistry itself (e.g., quenching a fluorescent signal). Run the assay in a cell-free system with and without the compound to check for interference. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[14]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest in appropriate culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualization of Potential Signaling Pathway
Isatin derivatives have been shown to interact with a variety of cellular targets, including kinases and caspases.[2] The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound.
References
-
Ates, G., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1591–1596. [Link]
-
da Silva, J. F. M., et al. (2017). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Journal of Biochemical and Molecular Toxicology, 31(10). [Link]
-
Meenakshi, K., & Gopal, N. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(45), 26059–26095. [Link]
-
Various Authors. (2024). isatin and its derivatives: review of pharmacological activities and therapeutic potential. Authorea Preprints. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]
-
Prakash, O., et al. (2020). Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review. Current Organic Synthesis, 17(6), 433–453. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2024). Synthesis, Fluorescence, and Bioactivity of Novel Isatin Derivatives. ACS Omega, 9(25), 28657–28665. [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
Corning. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning Life Sciences. [Link]
-
Ates, G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells.?. ResearchGate. [Link]
-
Ates, G., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]
-
Biocompare. (2022). Infographic: Immunoassay Troubleshooting Tips. Biocompare. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. [Link]
-
Chemical-Suppliers.com. (n.d.). 1H-indole-2,3-dione, 1-ethyl-5-fluoro-. Chemical-Suppliers.com. [Link]
-
Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(11), 2977–2981. [Link]
-
PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information. [Link]
-
Chemsrc. (2025). 5-FLUORO-1-METHYL-1H-INDOLE-2,3-DIONE. Chemsrc. [Link]
-
MySkinRecipes. (n.d.). 5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione. MySkinRecipes. [Link]
-
Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
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Technical Support Center: Minimizing Off-Target Effects of 1-Ethyl-5-fluoro-1h-indole-2,3-dione in Cellular Assays
Welcome to the technical support center for 1-Ethyl-5-fluoro-1h-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this compound in cellular assays while minimizing potential off-target effects. Given that this compound belongs to the indole-2,3-dione (isatin) family of compounds, which are frequently identified as kinase inhibitors, this document focuses on the common challenges and best practices associated with small molecule kinase modulators.[1][2][3][4][5]
Understanding the Challenge: The "Kinase Inhibitor" Profile of Indole-2,3-diones
The indole-2,3-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potent anticancer and anti-inflammatory properties.[2][6][7] A significant body of research has demonstrated that many isatin derivatives function as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][3][8][9][10]
This promiscuity, while offering therapeutic opportunities, presents a challenge in basic research: ensuring that an observed cellular phenotype is a direct result of inhibiting the intended target and not a consequence of unintended "off-target" interactions.[11] This guide will provide you with the strategic frameworks and detailed protocols to confidently navigate this complexity.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets of this compound?
While the specific targets of this compound have not been extensively characterized in publicly available literature, its isatin core suggests a high probability of activity as a kinase inhibitor.[2][3][4] Potential targets could include a range of serine/threonine and tyrosine kinases.[5][10] Off-target effects may arise from the inhibition of structurally related kinases or other proteins with similar ATP-binding pockets.[11]
Q2: I'm observing a potent cytotoxic effect at high concentrations. Is this likely an off-target effect?
High concentrations of small molecule inhibitors often lead to off-target toxicity.[11] It is crucial to determine the optimal concentration range where on-target activity is observed without inducing widespread cellular stress or death. A steep dose-response curve for cytotoxicity can be indicative of non-specific effects.
Q3: My results with this compound are inconsistent with published data for other inhibitors of my target of interest. What could be the reason?
Discrepancies can arise from several factors:
-
Different Off-Target Profiles: The off-target effects of this compound may differ from those of the published inhibitors, leading to distinct cellular phenotypes.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay medium. Precipitation will lead to an inaccurate effective concentration.
-
Cell Line Specificity: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines, influencing the observed outcome.
Q4: How can I confirm that the observed phenotype is a direct result of on-target inhibition?
Validating on-target activity is a cornerstone of rigorous research. Key strategies include:
-
Rescue Experiments: If possible, overexpress a mutant form of your target that is resistant to the inhibitor. Reversal of the phenotype upon expression of the resistant mutant provides strong evidence for on-target engagement.
-
Target Engagement Assays: Directly measure the binding of the compound to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable.[12]
Troubleshooting Guide: A Systematic Approach
This section provides a structured approach to common issues encountered when using this compound in cellular assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal or assay interference | The compound may be autofluorescent or interfere with the assay readout technology (e.g., luciferase). | Run a control plate with the compound in the absence of cells or key reagents to assess its intrinsic signal. Consider using an alternative assay with a different detection method.[13] |
| Poor correlation between biochemical and cellular potency | The compound may have low cell permeability or be subject to efflux by cellular pumps. | Assess cell permeability using in silico models or experimental assays. Consider co-incubation with an efflux pump inhibitor as a diagnostic tool. |
| Inconsistent results between experiments | Variability in cell culture conditions (passage number, confluency), reagent preparation, or incubation times. | Maintain meticulous records of cell culture parameters. Prepare fresh stock solutions of the compound regularly and aliquot for single use to avoid freeze-thaw cycles. |
| Unexpected or pleiotropic cellular effects | The compound is likely hitting multiple off-targets. | Perform a dose-response curve to identify the lowest effective concentration. Employ orthogonal validation methods as described in the FAQs (structurally unrelated inhibitor, rescue experiments). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Curve
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM down to 1 nM). Also, include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the compound and the vehicle control.
-
Incubate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay.
-
Plot the results as percent viability versus compound concentration (on a log scale) to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For subsequent experiments, use concentrations at and below the IC50 to minimize off-target cytotoxicity.
Protocol 2: Validating On-Target Activity with a Structurally Unrelated Inhibitor
-
Identify a well-characterized inhibitor for your target of interest that has a different chemical scaffold from this compound.
-
Perform dose-response curves for both compounds in your cellular assay of interest (e.g., a reporter assay, a cell migration assay, or an assay measuring a specific phosphorylation event).
-
Compare the phenotypic readouts. If both compounds elicit a similar biological response, it provides stronger evidence that the effect is mediated through the intended target.
Visualizing Key Concepts
Hypothetical Kinase Signaling Pathway
Caption: A simplified RTK signaling pathway with potential on- and off-target inhibition.
Workflow for Validating On-Target Effects
Caption: A stepwise workflow for validating the on-target effects of a small molecule inhibitor.
References
- Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Expert Opinion on Therapeutic Targets, 11(3), 345-357.
- Li, P., Tan, Y., Liu, G., Liu, Y., Liu, J., Yin, Y., & Zhao, G. (2014). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug discoveries & therapeutics, 8(3), 110–116.
- Elsebaie, A. H., El-Gazzar, M. G., & Al-Ghorbani, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances, 15(1), 1-25.
- Kuklin, A., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 26(15), 4585.
- Singh, G. S., & D'hooghe, M. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 7(84), 53091–53114.
- Elsebaie, A. H., El-Gazzar, M. G., & Al-Ghorbani, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances, 15(1), 1-25.
- Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 1-7.
- BenchChem. (2025).
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71.
- Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
- Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.
- BenchChem. (2025).
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
- de la Cruz, J. N., et al. (2021).
- Singh, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current medicinal chemistry, 29(28), 4851–4871.
- Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of medicinal chemistry, 41(14), 2588–2603.
- Sharma, V., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 13(2), 162–209.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603.
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Validation & Comparative
"comparing the biological activity of 1-Ethyl-5-fluoro-1h-indole-2,3-dione with its non-fluorinated analog"
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Isatin Scaffolds
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of drug discovery, the isatin (1H-indole-2,3-dione) core stands out as a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. A key strategy in this optimization process is the introduction of fluorine atoms. This guide provides a comparative overview of the biological activities of fluorinated isatin derivatives versus their non-fluorinated counterparts, offering insights into the profound impact of this halogen on anticancer, antimicrobial, and enzyme-inhibitory activities. While a direct comparison of 1-Ethyl-5-fluoro-1H-indole-2,3-dione with its non-fluorinated analog is limited in publicly available literature, a broader examination of fluorinated isatins provides substantial evidence of their enhanced therapeutic potential.
The Strategic Role of Fluorine in Isatin Derivatives
The incorporation of fluorine into a drug candidate can dramatically alter its physicochemical and biological properties.[4] Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to:
-
Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.[4]
-
Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[4]
-
Altered Acidity/Basicity: Fluorine's electron-withdrawing nature can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Changes: The introduction of fluorine can lead to conformational preferences that may enhance binding to target proteins.
These modifications often translate into improved potency, selectivity, and overall pharmacokinetic profiles.[4]
Comparative Biological Activities
Anticancer and Cytotoxic Effects
Isatin and its derivatives have long been recognized for their potent anticancer properties.[5] The introduction of fluorine to the isatin ring has been shown in numerous studies to enhance this cytotoxic activity against various cancer cell lines.[2][6][7]
For instance, a study on new fluorinated 1-benzylisatins demonstrated that compounds with ortho-fluoro or bis-fluoro substitutions exhibited the highest activity against M-HeLa (cervical cancer) and HuTu 80 (duodenal adenocarcinoma) cell lines.[7] The cytotoxic action of these compounds is associated with the induction of apoptosis through mitochondrial membrane dissipation and the generation of reactive oxygen species (ROS) in tumor cells.[7][8][9]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Fluorinated Isatin Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Isatin-Hydrazone (Compound 8) | A549 | 42.43 | [6][10] |
| HepG2 | 48.43 | [6][10] | |
| Ortho-Fluoro-1-benzylisatin (Compound 3a) | M-HeLa | ~25 | [7] |
| HuTu 80 | ~20 | [7] | |
| 5-Fluorouracil (Reference Drug) | M-HeLa | ~50 | [7] |
| HuTu 80 | ~50 | [7] |
Note: IC₅₀ values are approximate as extracted from graphical data in some cases.
The mechanism of action for many isatin-based anticancer agents involves the inhibition of key enzymes in cell cycle progression and signaling, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., VEGFR, EGFR).[2] Fluorination can enhance the binding affinity of these derivatives to their target enzymes, leading to more potent inhibition.
Antimicrobial Activity
The isatin scaffold is also a promising framework for the development of novel antimicrobial agents.[3][11] Studies have shown that substitutions on the isatin ring, particularly with halogens like fluorine, can lead to compounds with significant antibacterial and antifungal activity.[12]
A study on isatin derivatives revealed that substitutions at the 5-position with chlorine, bromine, or fluorine resulted in more active antimicrobial compounds.[12] Another study highlighted that the antimicrobial activity of fluorobenzylated isatin-hydrazones was significantly dependent on the position of the fluorine atom in the benzyl substituent.[13]
Table 2: Antimicrobial Activity of Isatin Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| 5-Bromo-Isatin Derivative | S. aureus | High | [12] |
| 5-Chloro/Fluoro-Isatin Derivatives | Various Bacteria | Moderate to High | [12] |
| Isatin-decorated thiazole (Compound 7f) | MRSA | Potent (MIC data) | [11] |
| Isatin-decorated thiazole (Compound 7h, 11f) | C. albicans | Potent (MIC data) | [11] |
Antiviral and Enzyme Inhibitory Activity
The antiviral properties of isatin derivatives have been widely reported, with some compounds showing activity against a range of viruses including poxvirus, HIV, and SARS virus.[4] The introduction of fluorine into the isatin molecule has been a key strategy in developing new antiviral agents.[4][14] For example, novel 5-fluoroisatin derivatives have been synthesized and shown to possess good inhibitory activities as antiviral agents.[4]
Furthermore, fluorinated isatin derivatives have been developed as potent inhibitors of specific enzymes. A notable example is their activity as inhibitors of caspases, which are key enzymes in the apoptotic pathway. A series of new mono-, di-, and trifluoromethylated pyrrolidine ring analogs of a lead isatin compound showed high inhibition potencies for caspases-3 and -7, with IC₅₀ values as low as 30 and 37 nM, respectively.[15]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways and Mechanisms
The enhanced biological activity of fluorinated isatins can often be traced to their improved interaction with specific molecular targets. For example, in cancer, many isatin derivatives exert their effect by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Inhibition of caspases by fluorinated isatins induces apoptosis.
As potent caspase inhibitors, fluorinated isatin derivatives can effectively trigger programmed cell death in cancer cells.[15] This mechanism provides a clear rationale for their enhanced anticancer activity.
Conclusion
References
-
Başaran, G., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. Available at: [Link]
-
Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Different biological activity profiles of fluorinated isatin derivatives. Available at: [Link]
-
PubMed. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available at: [Link]
-
PubMed Central. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Available at: [Link]
-
ResearchGate. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available at: [Link]
-
OUCI. (n.d.). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Available at: [Link]
-
Brieflands. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Available at: [Link]
-
PubMed Central. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available at: [Link]
-
ResearchGate. (2025). Isatin Derivatives bearing a Fluorine Atom. Part 1: Synthesis, Hemotoxicity and Antimicrobial Activity Evaluation of Fluoro-benzylated Water-soluble Pyridinium Isatin-3-acylhydrazones. Available at: [Link]
-
PubMed. (n.d.). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ACS Omega. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Available at: [Link]
-
Semantic Scholar. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Available at: [Link]
-
PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available at: [Link]
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RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Available at: [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]
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PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Available at: [Link]
-
ResearchGate. (2025). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. Available at: [Link]
-
PubMed Central. (n.d.). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Available at: [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available at: [Link]
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A Comparative Guide to the In Vitro Antiviral Efficacy of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
This guide provides a comprehensive framework for validating the antiviral efficacy of the novel synthetic compound, 1-Ethyl-5-fluoro-1H-indole-2,3-dione. Designed for researchers in virology and drug development, this document moves beyond a simple protocol, offering a comparative analysis grounded in established methodologies and the broader context of isatin-based antiviral research. We will explore the scientific rationale behind experimental design, present detailed protocols for robust evaluation, and compare the potential performance of this compound against relevant alternatives.
Introduction: The Promise of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anticancer, and, most notably, antiviral properties.[1][2] The isatin nucleus is a versatile building block, allowing for chemical modifications that can enhance potency and selectivity against various viral targets.[3][4]
The compound of interest, this compound, is a rationally designed derivative. The introduction of a fluorine atom at the C-5 position and an ethyl group at the N-1 position is based on structure-activity relationship (SAR) studies of similar isatin analogs, which have shown that such modifications can significantly boost antiviral activity and improve pharmacokinetic properties.[5] For instance, fluorination has been shown to enhance the activity of isatin derivatives against viruses like Hepatitis C (HCV), while N-alkylation can modulate potency.[5]
This guide will provide the necessary tools to objectively assess whether these strategic modifications translate into potent and selective antiviral efficacy in a laboratory setting.
Hypothesized Mechanism of Action: Targeting the Viral Life Cycle
Isatin derivatives exert their antiviral effects by interfering with various stages of the viral life cycle.[6] While the precise target of this compound requires empirical validation, research on analogous compounds suggests several potential mechanisms. These include the inhibition of critical viral enzymes like proteases and polymerases, interference with viral entry into the host cell, or disruption of viral protein synthesis.[4][7]
The diagram below illustrates potential points of intervention for isatin derivatives within a generic viral replication cycle. The validation workflow described herein is designed to quantify the overall inhibition of viral replication, which is the cumulative result of these potential mechanistic actions.
Caption: Potential inhibitory points for isatin derivatives in the viral life cycle.
The Comparative Landscape: Selecting Benchmarks
To contextualize the efficacy of this compound, it is essential to test it alongside appropriate comparator compounds. A robust comparison panel should include:
-
Positive Control: A clinically approved antiviral drug known to be effective against the chosen test virus (e.g., Acyclovir for Herpes Simplex Virus (HSV), Remdesivir for SARS-CoV-2). This validates that the assay is performing correctly.
-
Parent Scaffold: The unsubstituted Isatin (1H-indole-2,3-dione). This comparison directly demonstrates the contribution of the N-ethyl and C-5-fluoro modifications to the antiviral activity.
-
Structural Analog: A different, well-characterized isatin derivative (e.g., Methisazone, one of the first synthetic antivirals).[8] This provides a benchmark against a related compound from the same chemical class.
In Vitro Validation: A Step-by-Step Experimental Workflow
The cornerstone of antiviral drug discovery is the objective measurement of a compound's ability to inhibit viral replication without harming the host cells.[9] This is quantified by two key parameters: the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window.
The following workflow outlines a self-validating system for determining these parameters.
Caption: Experimental workflow for determining CC50, EC50, and Selectivity Index.
Protocol 1: Cytotoxicity Assay (Determination of CC50)
Causality: Before assessing antiviral activity, we must determine the concentration range at which the compound is not toxic to the host cells. The MTT assay, which measures mitochondrial metabolic activity, is a reliable proxy for cell viability.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HEL cells for HSV) into a 96-well microtiter plate at a density that will result in ~90% confluence after 72 hours. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator compounds in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells-only" wells with medium alone as a 100% viability control.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the "cells-only" control. Plot the percentage viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Antiviral Efficacy Assay (Determination of EC50)
Causality: This assay directly measures the ability of the compound to protect cells from virus-induced death, or cytopathic effect (CPE).[10] Crystal violet staining is a simple and effective method to visualize and quantify the surviving, adherent cells.
Methodology:
-
Cell Seeding: Seed the host cell line in a 96-well plate as described in Protocol 1.
-
Treatment & Infection: Remove the medium and add 50 µL of the compound serial dilutions. Immediately after, add 50 µL of virus suspension diluted in medium to achieve a specific Multiplicity of Infection (MOI), typically 0.01-0.1.
-
Controls (Self-Validation): This is a critical step for trustworthiness.
-
Cell Control (No Virus, No Compound): Confirms 100% cell viability.
-
Virus Control (Virus, No Compound): Confirms maximal CPE (0% protection).
-
Positive Drug Control: Validates assay sensitivity to inhibition.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2, until the virus control wells show 90-100% CPE (typically 48-72 hours).
-
Staining: Gently wash the plates with PBS to remove dead cells. Fix the remaining adherent cells with 4% paraformaldehyde for 20 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Elution: Wash the plate thoroughly with water to remove excess stain and allow it to dry. Add 100 µL of methanol to each well to elute the stain.
-
Data Acquisition: Measure the absorbance at 595 nm.
-
Analysis: Calculate the percentage of CPE reduction for each concentration relative to the cell and virus controls. Plot the percentage protection against the compound concentration and use non-linear regression to determine the EC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The ultimate goal is to identify compounds with a low EC50 (high potency) and a high CC50 (low toxicity), resulting in a high Selectivity Index (SI). An SI value greater than 10 is generally considered promising for further development.
Table 1: Comparative In Vitro Antiviral Profile Against Virus X
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Hypothetical: 2.5 | Hypothetical: >100 | >40 |
| Acyclovir (Positive Control) | 1.8 | >300 | >166 |
| Isatin (Parent Scaffold) | 45.0 | >200 | >4.4 |
| Methisazone (Structural Analog) | 15.0 | 150 | 10 |
Note: The data presented above are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Perspectives
This guide outlines a robust and scientifically sound methodology for the in vitro validation of this compound's antiviral efficacy. By employing standardized assays and appropriate comparators, researchers can generate reliable and reproducible data.[11][12]
If this compound demonstrates a promising Selectivity Index, subsequent steps should include:
-
Broad-Spectrum Analysis: Testing against a wider panel of viruses to determine its activity spectrum.
-
Mechanism of Action Studies: Employing time-of-addition assays, polymerase inhibition assays, or protease activity assays to pinpoint its specific molecular target.[10]
-
Resistance Studies: Generating and characterizing resistant viral mutants to confirm the target and anticipate clinical challenges.
The isatin scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[[“]] Rigorous and systematic in vitro validation, as detailed here, is the critical first step in translating chemical novelty into potential clinical benefit.
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- In vitro methods for testing antiviral drugs. PubMed Central (PMC)
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- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.
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Cross-Validation of 1-Ethyl-5-fluoro-1h-indole-2,3-dione's Anticancer Activity: An Analog-Based Comparative Guide
Introduction: The Promise of a Novel Isatin Derivative
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects[1]. The versatility of the isatin ring allows for substitutions that can significantly modulate its pharmacological profile. The target of this guide, 1-Ethyl-5-fluoro-1h-indole-2,3-dione, is a novel derivative featuring two key modifications: an ethyl group at the N-1 position and a fluorine atom at the C-5 position.
Based on extensive literature review, direct experimental data detailing the anticancer activity of this compound across various cell lines is not yet publicly available. However, the structure-activity relationships (SAR) established for a multitude of related isatin analogs allow for a robust, predictive analysis of its potential. This guide will therefore conduct a cross-validation of its probable anticancer activity by comparing experimental data from its closest structural analogs. We will dissect the roles of N-alkylation and 5-fluoro substitution, compare cytotoxic profiles across diverse cancer cell lines, and explore likely mechanisms of action. This analog-based approach provides a valuable predictive framework for researchers and drug developers interested in the therapeutic potential of this specific molecule.
The Rationale Behind the Structure: Decoding N-Alkylation and 5-Fluoro Substitution
The design of this compound is not arbitrary. Both the N-alkylation and the 5-halogenation are strategic modifications known to enhance the anticancer properties of the isatin core.
-
N-Alkylation: Substitution at the N-1 position of the isatin ring generally increases cytotoxic activity. N-alkylated isatins have been shown to overcome multidrug resistance (MDR) mechanisms, a major hurdle in chemotherapy[2]. This is partly because they can evade efflux pumps like P-glycoprotein, which expel many standard chemotherapeutic agents from cancer cells. Furthermore, N-alkylation can enhance lipophilicity, potentially improving cell membrane permeability. Studies on N-alkyl-substituted isatins have demonstrated potent activity, including the ability to destabilize microtubules, arrest the cell cycle in the G2/M phase, and activate apoptotic pathways[2][3].
-
5-Fluoro Substitution: The introduction of a fluorine atom at the C-5 position is a common strategy in drug design to improve metabolic stability and binding affinity[4]. For isatins, halogenation at this position has been consistently linked to increased cytotoxic potency[5]. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Several studies have shown that 5-fluoro-isatin derivatives exhibit significant growth inhibition against various cancer cell lines, often superior to their non-fluorinated counterparts[5][6].
Comparative Cytotoxicity Analysis: A Multi-Cell Line Perspective
To predict the efficacy of this compound, we have compiled the half-maximal inhibitory concentration (IC50) values of structurally related isatin derivatives across a panel of human cancer cell lines. This cross-validation highlights the differential sensitivity of various cancer types to this class of compounds. The data is summarized in Table 1.
| Compound / Derivative | Cell Line | Cancer Type | IC50 (µM) | Key Structural Features | Reference(s) |
| Isatin (Parent Compound) | MCF-7 | Breast Adenocarcinoma | ~100-200 | Unsubstituted Core | [7][8] |
| 5-Fluoro-1-(2-fluorobenzyl)isatin | M-HeLa | Cervical Carcinoma | 74.6 ± 5.9 | N-benzyl, 5-fluoro | [5] |
| 5-Fluoro-1-(2-fluorobenzyl)isatin | HuTu 80 | Duodenal Adenocarcinoma | 25.2 ± 1.9 | N-benzyl, 5-fluoro | [5] |
| Isatin-hydrazone derivative (Comp. 8) | A549 | Lung Carcinoma | 42.43 | 5-fluoro, C3-hydrazone | [9] |
| Isatin-hydrazone derivative (Comp. 8) | HepG2 | Hepatocellular Carcinoma | 48.43 | 5-fluoro, C3-hydrazone | [9] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 | Histiocytic Lymphoma | 0.49 | N-benzyl, 5,7-dibromo | [3] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat | T-cell Leukemia | 0.49 | N-benzyl, 5,7-dibromo | [3] |
| Isatin-thiosemicarbazone (Comp. 3) | MCF-7 | Breast Adenocarcinoma | 8.19 | C3-thiosemicarbazone | [10] |
| Isatin-thiosemicarbazone (Comp. 3) | MDA-MB-231 | Breast Adenocarcinoma | 23.41 | C3-thiosemicarbazone | [10] |
Analysis: The data reveals that substitutions on the isatin core are critical for potent anticancer activity. The parent isatin molecule shows weak cytotoxicity[7][8]. However, the addition of a 5-fluoro group combined with N-alkylation (e.g., N-benzyl) results in a significant increase in potency, with IC50 values in the low micromolar range against cervical and duodenal cancer cells[5]. While direct data for an N-ethyl group is scarce, the principle of N-alkylation enhancing activity is well-established[3]. Derivatives modified at the C3 position, such as hydrazones and thiosemicarbazones, also show potent activity, indicating that this compound could be a valuable intermediate for further derivatization[9][10].
Mechanistic Insights: Unraveling the Pathways to Cell Death
The anticancer activity of isatin derivatives is not limited to cytotoxicity; they engage specific cellular pathways to induce cell death and inhibit proliferation. Based on studies of its analogs, this compound is predicted to act through two primary mechanisms: induction of apoptosis and inhibition of angiogenesis-related kinases.
Induction of Apoptosis via the Mitochondrial Pathway
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Isatin and its derivatives are potent inducers of apoptosis.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Fluorinated isatin derivatives are known to be potent inhibitors of effector caspases-3 and -7, which paradoxically can also be a marker of their activation during the apoptotic process[11]. Studies on the parent isatin compound in MCF-7 breast cancer cells show that it triggers the activation of initiator caspase-9 and effector caspase-3[7][8]. This activation leads to the cleavage of cellular substrates, culminating in cell death.
-
Mitochondrial Disruption: The intrinsic pathway of apoptosis is centered on the mitochondria. Isatin treatment in MCF-7 cells leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol[7][8]. This release is a critical step that triggers the activation of caspase-9.
-
Modulation of Bcl-2 Family Proteins: The process of mitochondrial outer membrane permeabilization is tightly regulated by the Bcl-2 family of proteins. Isatin has been shown to downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX, thus shifting the balance towards apoptosis[1].
Inhibition of Receptor Tyrosine Kinases (RTKs)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK that mediates this process. The FDA-approved anticancer drug Sunitinib, an isatin derivative, is a potent inhibitor of VEGFR-2[12]. Numerous other isatin derivatives have been designed and synthesized as VEGFR-2 inhibitors, showing strong enzymatic inhibition and antiproliferative activity[12][13][14][15][16]. Given its structural similarity to these known inhibitors, this compound is a promising candidate for targeting the VEGFR-2 signaling pathway, thereby potentially inhibiting tumor angiogenesis.
Experimental Protocols for Cross-Validation
To empirically validate the predicted activity of this compound, standardized and robust experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed.
Diagram of the Experimental Workflow
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI), a DNA-binding dye, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a potent anticancer agent. The combination of N-alkylation and 5-fluoro substitution is a well-validated strategy for enhancing the cytotoxic and mechanistic properties of the isatin scaffold.
Based on this comparative guide, it is predicted that this compound will exhibit significant cytotoxicity against a range of cancer cell lines, particularly those of epithelial origin (carcinomas) and hematopoietic origin (leukemias/lymphomas). Its mechanism of action is likely to involve the induction of apoptosis through the mitochondrial pathway, characterized by caspase activation and modulation of Bcl-2 family proteins. Furthermore, it may possess anti-angiogenic properties through the inhibition of key receptor tyrosine kinases like VEGFR-2.
This predictive analysis underscores the urgent need for the synthesis and empirical evaluation of this compound. Future studies should focus on performing the cross-validation experiments outlined in this guide to determine its IC50 values across a broad panel of cancer cell lines and to confirm its pro-apoptotic and anti-angiogenic mechanisms. Such research will be crucial in determining if this promising molecule can be developed into a next-generation therapeutic for cancer treatment.
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). Molecules. [Link]
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The endogenous oxindole isatin induces apoptosis of MCF-7 breast cancer cells through a mitochondrial pathway. (2014). Spandidos Publications. [Link]
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Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). Scientific Reports. [Link]
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The endogenous oxindole isatin induces apoptosis of MCF-7 breast cancer cells through a mitochondrial pathway. (2014). Spandidos Publications. [Link]
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Reported VEGFR-2 inhibitors and their essential inhibitory charachterstics. (n.d.). ResearchGate. [Link]
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In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. (2022). Bentham Science. [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry. [Link]
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Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. (2010). Future Medicinal Chemistry. [Link]
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N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. (2016). BMC Cancer. [Link]
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. (2024). Semantic Scholar. [Link]
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Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. (2009). Journal of Medicinal Chemistry. [Link]
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Effects of isatin N-Mannich bases on HeLa cells. (1980). Arzneimittelforschung. [Link]
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Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. (2013). Bioorganic & Medicinal Chemistry. [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). ResearchGate. [Link]
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Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: Nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. (2013). ResearchGate. [Link]
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2020). Molecules. [Link]
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ISATIN/THIOSEMICARBAZONE HYBRIDS: FACILE SYNTHESIS, AND THEIR EVALUATION AS ANTI-PROLIFERATIVE AGENTS AND METABOLIC ENZYME INHIB. (n.d.). The Distant Reader. [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2023). Pharmaceutical Chemistry Journal. [Link]
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Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. (2012). Nuclear Medicine and Biology. [Link]
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The cell cycle of HeLa cells was arrested at G0/G1 phase by I4A Flow... (n.d.). ResearchGate. [Link]
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A comparative view of the IC 50 values of isatin derivatives (3a-3d, 4,... (n.d.). ResearchGate. [Link]
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IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. (2013). PLOS. [Link]
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An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins. (2007). ResearchGate. [Link]
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Biological targets for isatin and its analogues: Implications for therapy. (2008). Pharmacological Reports. [Link]
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Chemical structure of 5-fluoroindoline-2,3-dione-triazoles derivatives. (n.d.). ResearchGate. [Link]
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2020). ResearchGate. [Link]
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Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells. (2018). Journal of Biochemical and Molecular Toxicology. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
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A Comparative Guide to 1-Ethyl-5-fluoro-1H-indole-2,3-dione and Other Isatin Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a privileged structure, celebrated for its synthetic tractability and the diverse pharmacological activities of its derivatives.[1][2] This guide provides an in-depth comparative analysis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and other notable isatin derivatives, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will explore the nuances of chemical substitutions on the isatin core and their profound impact on biological activity, with a focus on anticancer, antiviral, and enzyme inhibitory applications.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
Isatin and its analogs have demonstrated a remarkable breadth of biological effects, including potent anticancer, antiviral, and enzyme inhibitory properties.[3][4] The versatility of the isatin core allows for chemical modifications at several key positions, primarily the N1 position of the indole ring and the C5 position of the benzene ring. These modifications significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
The introduction of a fluorine atom at the C5 position, as seen in 5-fluoro-1H-indole-2,3-dione, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] Alkylation at the N1 position, such as the ethyl group in this compound, further modifies the lipophilicity and steric bulk of the molecule, which can fine-tune its biological activity and selectivity.[6]
Comparative Analysis of Biological Activity
This section presents a comparative overview of the biological performance of this compound derivatives and other isatin analogs, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Isatin derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key cellular processes like cell cycle progression and angiogenesis.[7] The cytotoxic effects of various isatin derivatives against different cancer cell lines are typically evaluated using the MTT assay, which measures cell viability.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-fluorobenzyl)-5-fluoroisatin | M-HeLa (Cervical Carcinoma) | 21 | [3] |
| 1-(2-chlorobenzyl)-5-fluoroisatin | M-HeLa (Cervical Carcinoma) | 14 | [3] |
| 1-(2-chloro-6-fluorobenzyl)-5-fluoroisatin | M-HeLa (Cervical Carcinoma) | 19 | [3] |
| 5-Fluorouracil (Reference Drug) | M-HeLa (Cervical Carcinoma) | 25 | [3] |
| 1-(2-fluorobenzyl)-5-fluoroisatin | HuTu-80 (Duodenal Adenocarcinoma) | 30 | [3] |
| 1-(2-chlorobenzyl)-5-fluoroisatin | HuTu-80 (Duodenal Adenocarcinoma) | 21 | [3] |
| 1-(2-chloro-6-fluorobenzyl)-5-fluoroisatin | HuTu-80 (Duodenal Adenocarcinoma) | 28 | [3] |
| 5-Fluorouracil (Reference Drug) | HuTu-80 (Duodenal Adenocarcinoma) | 85 | [3] |
| 5-Fluoro-isatin-hydrazone derivative 8 | A549 (Lung Cancer) | 42.43 | [8] |
| 5-Fluoro-isatin-hydrazone derivative 8 | HepG2 (Liver Cancer) | 48.43 | [8] |
Note: Data for this compound was not available in the reviewed literature. The table presents data for structurally related N-substituted-5-fluoro-isatins to provide a comparative context.
The data indicates that N-benzylation of 5-fluoroisatin with halogen-substituted benzyl groups leads to moderate cytotoxic activity against cervical and duodenal cancer cell lines, with some derivatives showing higher potency than the standard chemotherapeutic drug 5-fluorouracil.[3] The structure-activity relationship suggests that the nature and position of the substituent on the N-benzyl ring play a crucial role in determining the anticancer efficacy.
Antiviral Activity
The isatin scaffold has a long history in antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the earliest synthetic antiviral drugs.[9] Recent studies continue to explore isatin derivatives for their potential against a range of viruses. A notable study investigated the antiviral effects of 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones].[9]
Table 2: Comparative Antiviral Activity of this compound Thiosemicarbazone Derivatives
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7d (R₁ = 4-CF₃) | HSV-1 (KOS) | 16 | >100 | >6.25 | [9] |
| HSV-2 (G) | 16 | >100 | >6.25 | [9] | |
| VV | 31 | >100 | >3.22 | [9] | |
| 7g (R₁ = 4-OCH₃) | HSV-1 (KOS) | 16 | >100 | >6.25 | [9] |
| HSV-2 (G) | 31 | >100 | >3.22 | [9] | |
| VV | 31 | >100 | >3.22 | [9] | |
| 7l (R₁ = 3-Cl) | HSV-1 (KOS) | 16 | >100 | >6.25 | [9] |
| HSV-2 (G) | 16 | >100 | >6.25 | [9] | |
| VV | 31 | >100 | >3.22 | [9] | |
| 7n (R₁ = 4-Br) | Coxsackie B4 | 62 | >100 | >1.61 | [9] |
| Acyclovir (Std.) | HSV-1 (KOS) | 0.3 | >100 | >333 | [9] |
| Ganciclovir (Std.) | HSV-2 (G) | 0.8 | >100 | >125 | [9] |
| Ribavirin (Std.) | Coxsackie B4 | 125 | >400 | >3.2 | [9] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); HSV: Herpes Simplex Virus; VV: Vaccinia Virus.
The results demonstrate that derivatization of this compound at the C3 position with thiosemicarbazones bearing various substituted phenyl rings confers antiviral activity against Herpes Simplex Viruses and Vaccinia Virus.[9] The selectivity index, a crucial parameter for antiviral drug candidates, indicates a favorable therapeutic window for these compounds.
Enzyme Inhibition
Isatin derivatives are known to inhibit a variety of enzymes, including caspases, kinases, and proteases.[10] This inhibitory activity is often the basis for their therapeutic effects. For instance, the inhibition of caspases, key enzymes in the apoptotic pathway, is a promising strategy for the treatment of diseases characterized by excessive cell death.
Table 3: Comparative Caspase Inhibitory Activity of N-substituted Isatin Derivatives
| Compound | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) | Reference |
| N-Propyl-5-sulfonylisatin derivative | Data not specified | Data not specified | [10] |
| N-Butyl-5-sulfonylisatin derivative | Data not specified | Data not specified | [10] |
| N-(fluoroethyl)-5-sulfonylisatin derivative | ~100-1000 fold less active | ~100-1000 fold less active | [10] |
| N-(fluoropropyl)-5-sulfonylisatin derivative | ~100-1000 fold less active | ~100-1000 fold less active | [10] |
Note: Specific IC₅₀ values for the most potent compounds were not explicitly stated in the abstract, but their high potency was highlighted.
A study on N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins revealed that N-propyl and N-butyl derivatives are excellent inhibitors of caspases-3 and -7.[10] Interestingly, the corresponding fluoroethyl and fluoropropyl compounds were significantly less active, suggesting a specific structure-activity relationship for the N-alkyl chain.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of N-alkylated isatins and the evaluation of their biological activities.
Synthesis of this compound
This protocol is adapted from the general procedure for the N-alkylation of 5-fluoroisatin.[3]
Materials:
-
5-fluoro-1H-indole-2,3-dione
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole-2,3-dione (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the starting materials and the product.
-
Potassium carbonate: Acts as a base to deprotonate the N-H of the isatin, making it nucleophilic for the subsequent reaction with ethyl iodide.
-
Column chromatography: This purification technique is essential to separate the desired N-alkylated product from unreacted starting materials and any potential by-products.
Evaluation of Anticancer Activity: MTT Assay
This protocol outlines the standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to determine the cytotoxic effects of isatin derivatives on cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., 5-fluorouracil) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antiviral Activity
This protocol describes a general method for assessing the antiviral activity of isatin derivatives against viruses like Herpes Simplex Virus (HSV).[9]
Procedure:
-
Cell Culture: Grow a suitable host cell line (e.g., HEL cells for HSV) in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add the test compounds at various concentrations to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C until the virus control shows a clear cytopathic effect (CPE).
-
CPE Evaluation: Observe the cells under a microscope and score the CPE. The antiviral activity is determined by the reduction in CPE in the presence of the compound.
-
Cytotoxicity Assay: In parallel, determine the cytotoxicity of the compounds on uninfected cells using an MTT or similar assay to calculate the CC₅₀.
-
Data Analysis: Calculate the EC₅₀ (the concentration of the compound that inhibits the viral CPE by 50%) and the Selectivity Index (SI = CC₅₀/EC₅₀).
Mechanistic Insights and Structure-Activity Relationships
The biological activity of isatin derivatives is intricately linked to their chemical structure. The following diagram illustrates the key positions for modification on the isatin scaffold and their general influence on activity.
Caption: Key modification sites on the isatin scaffold influencing biological activity.
-
N1-Substitution: The introduction of alkyl groups, such as the ethyl group in the title compound, generally increases lipophilicity. This can enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins. The size and nature of the N-substituent are critical, as demonstrated by the differing caspase inhibitory activities of N-propyl versus N-fluoroethyl derivatives.[10]
-
C5-Substitution: Halogenation, particularly with fluorine, at the C5 position often leads to enhanced biological activity.[6] This is attributed to the electron-withdrawing nature of fluorine, which can alter the electronic distribution of the indole ring and improve binding to target enzymes.
-
C3-Derivatization: The C3-carbonyl group is a key site for derivatization to introduce new pharmacophoric groups. The formation of thiosemicarbazones, as seen in the antiviral derivatives of this compound, is a classic example of how this position can be modified to generate potent and selective bioactive molecules.[9]
Conclusion and Future Perspectives
This compound and its derivatives represent a promising area of research within the broader field of isatin-based medicinal chemistry. The strategic combination of N-alkylation and C5-fluorination on the isatin scaffold provides a powerful platform for the development of novel therapeutic agents. While direct comparative data for the parent compound, this compound, is limited in the current literature, the potent biological activities observed for its derivatives and closely related analogs underscore the potential of this structural motif.
Future research should focus on the systematic evaluation of a series of N-alkyl-5-fluoro-isatins to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational design and optimization as clinical candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations and unlock the full therapeutic potential of this versatile class of compounds.
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Yıldırım, S., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]
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Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2680-2688. [Link]
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Yadav, P., et al. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Haufe, G., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry, 52(11), 3484-3495. [Link]
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Asif, M. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
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Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71(2), 421-433. [Link]
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Abnous, K., et al. (2016). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 379-388. [Link]
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U.S. National Library of Medicine. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617-9629. [Link]
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Yalcin, I., et al. (2009). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Archiv der Pharmazie, 342(6), 321-329. [Link]
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Shcherbakov, D. N., et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 13(2), 108-114. [Link]
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El-Sabbagh, O. I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. [Link]
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Karynbek, A., et al. (2023). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Drug Discovery Technologies, 20(2), e140723218731. [Link]
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A Comprehensive Guide to Assessing the Kinase Selectivity of Novel Inhibitors: A Case Study with 1-Ethyl-5-fluoro-1h-indole-2,3-dione
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is a cornerstone of preclinical development. A compound's interaction with the human kinome dictates not only its therapeutic efficacy but also its potential off-target effects and toxicity profile. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, using the hypothetical inhibitor, 1-Ethyl-5-fluoro-1h-indole-2,3-dione (hereafter referred to as "Compound X"), as a case study. While public data on Compound X is not available, this guide will equip you with the strategic and technical knowledge to profile any novel kinase inhibitor.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1] Most small molecule kinase inhibitors target the highly conserved ATP-binding pocket.[2] This conservation, however, presents a significant challenge: achieving selectivity for a specific kinase over the more than 500 kinases in the human kinome.[2]
A highly selective inhibitor offers the promise of a targeted therapy with minimal side effects. Conversely, a non-selective or multi-targeted inhibitor might offer broader efficacy in certain contexts but carries a higher risk of off-target toxicities.[1] Therefore, a rigorous and comprehensive assessment of a compound's kinase selectivity is not merely a characterization step but a critical component of its development, informing lead optimization, predicting potential liabilities, and guiding clinical strategy.[2][3]
Our Subject: The Hypothetical Kinase Inhibitor "Compound X"
For the purposes of this guide, we will use a novel small molecule, this compound, as our hypothetical test compound, which we will refer to as "Compound X". The indole-2,3-dione (isatin) scaffold is a known pharmacophore found in various kinase inhibitors, suggesting that Compound X has the potential for kinase-modulating activity.
Chemical Structure of Compound X:
-
IUPAC Name: 1-ethyl-5-fluoroindole-2,3-dione
-
Molecular Formula: C₁₀H₈FNO₂
-
Molecular Weight: 193.17 g/mol
Our objective is to design and execute a comprehensive strategy to determine the kinase selectivity profile of Compound X.
Part 1: Experimental Design for Kinase Selectivity Profiling
A robust experimental design is paramount for generating high-quality, reproducible data. This involves selecting an appropriate screening platform, a relevant kinase panel, and defining the parameters for assessing inhibition.
Choosing a Kinase Profiling Service
Several contract research organizations (CROs) offer high-quality kinase profiling services with extensive panels and multiple assay formats.[3][4][5][][7][8][9][10] When selecting a service, consider the following:
-
Panel Size and Composition: Does the panel cover a broad representation of the human kinome? Are there options for smaller, more focused panels (e.g., tyrosine kinases, cell cycle kinases)?[][9][10]
-
Assay Technology: Common biochemical assays include radiometric assays (e.g., ³³P-ATP filter binding), and fluorescence- or luminescence-based assays (e.g., TR-FRET, ADP-Glo).[4][7][8] Cellular assays, such as NanoBRET™, offer the advantage of assessing target engagement in a more physiologically relevant context.[11]
-
ATP Concentration: Assays can be run at a fixed ATP concentration (e.g., 10 µM) or at the Kₘ value for each kinase.[8] Running assays at the ATP Kₘ for each kinase allows for a more direct comparison of inhibitor potency (IC₅₀) as it approximates the intrinsic binding affinity (Kᵢ).[1][12][13]
-
Data Output: Ensure the service provides raw data, percentage of inhibition, and IC₅₀ values with curve fitting. Data visualization tools like kinome tree mapping are also highly valuable.[5][8]
For Compound X, we will opt for a comprehensive biochemical screen against a large panel of kinases (e.g., >300) using the ADP-Glo™ kinase assay, with the ATP concentration set at the Kₘ for each respective kinase.
Selecting a Kinase Panel
A broad screen against a large, diverse panel of kinases is the most effective way to identify both on-target and off-target activities. A panel of over 300 kinases provides good coverage of the human kinome.[2][] This initial broad screen will be followed by more focused dose-response studies on any identified "hits".
Defining the Screening Strategy
A tiered approach is often the most efficient and cost-effective strategy.[14]
-
Primary Screen: Screen Compound X at a single, high concentration (e.g., 1 µM or 10 µM) against the full kinase panel. This will identify all kinases that are significantly inhibited by the compound.
-
Secondary Screen (IC₅₀ Determination): For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each of these kinases.[2][14]
Part 2: Experimental Protocol - Biochemical Kinase Activity Assay (ADP-Glo™)
The following is a detailed, step-by-step protocol for a luminescence-based biochemical kinase assay, which is a common method for assessing kinase activity and inhibition.[4][10]
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. A decrease in the light signal in the presence of an inhibitor indicates inhibition of the kinase.
Materials and Reagents
-
Purified recombinant kinases (from the selected panel)
-
Kinase-specific substrates (peptides or proteins)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in the appropriate buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compound or vehicle to the wells of the 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. Dispense this mix into each well.
-
Reaction Initiation: Initiate the kinase reactions by adding ATP to each well. The final ATP concentration should be at the Kₘ for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Stoppage and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
}
Figure 1. Experimental workflow for determining kinase inhibitor selectivity.
Part 3: Data Analysis and Interpretation
Once the raw luminescence data is obtained, it must be processed to determine the selectivity profile of Compound X.
Calculating IC₅₀ Values
The raw data is first converted to percentage of inhibition relative to the high (DMSO vehicle) and low (no enzyme) controls. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., a four-parameter logistic model) is used to fit the data and determine the IC₅₀ value for each "hit" kinase.
Quantifying Selectivity
Several metrics can be used to quantify the selectivity of an inhibitor:
-
Selectivity Score (S-score): This is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC₅₀ < 3 µM) by the total number of kinases tested.[14][15] A lower score indicates higher selectivity.
-
Gini Coefficient: This metric provides a threshold-independent measure of selectivity by quantifying the inequality of inhibitor potency across the kinome. A Gini coefficient of 1 indicates that the compound inhibits only a single kinase, while a value of 0 indicates equal inhibition of all kinases.
Visualizing Selectivity Data
Visual representation of the selectivity data is crucial for interpretation.
-
Waterfall Plot: This plot displays the percentage of inhibition for all kinases in the panel at a single concentration, ranked from most to least inhibited. It provides a quick overview of the compound's activity across the kinome.
-
Kinome Tree: Mapping the inhibition data onto a phylogenetic tree of the human kinome provides a powerful visualization of selectivity.[16][17][18] Inhibited kinases are typically represented by colored circles, with the size or color intensity corresponding to the potency of inhibition. This allows for the rapid identification of which kinase families are targeted by the compound.
}
Figure 2. Data analysis and visualization workflow.
Hypothetical Results and Discussion for Compound X
Let's assume the screening of Compound X against a 320-kinase panel yielded the following hypothetical results:
Table 1: Hypothetical IC₅₀ Values for Compound X against Selected Kinases
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| Aurora Kinase A | Serine/Threonine | 15 |
| Aurora Kinase B | Serine/Threonine | 25 |
| VEGFR2 (KDR) | Tyrosine | 850 |
| PDGFRβ | Tyrosine | 1,200 |
| SRC | Tyrosine | >10,000 |
| ABL1 | Tyrosine | >10,000 |
| CDK2 | Serine/Threonine | 5,500 |
| p38α (MAPK14) | Serine/Threonine | >10,000 |
Interpretation of Hypothetical Results
Based on this hypothetical data, Compound X demonstrates high potency and selectivity for the Aurora kinase family, with IC₅₀ values in the low nanomolar range for Aurora A and Aurora B. The compound shows significantly weaker activity against other kinases such as VEGFR2 and PDGFRβ, and is largely inactive against SRC, ABL1, CDK2, and p38α.
This selectivity profile suggests that Compound X could be a promising candidate for therapies targeting diseases driven by Aurora kinase dysregulation, such as certain cancers. The >100-fold selectivity for Aurora kinases over other tested kinases indicates a favorable therapeutic window.
Further studies would be warranted to:
-
Confirm these findings in cell-based assays to assess cellular potency and target engagement.
-
Investigate the mode of inhibition (e.g., ATP-competitive).
-
Evaluate the compound's effects on downstream signaling pathways regulated by Aurora kinases.
Conclusion
The rigorous assessment of kinase inhibitor selectivity is a critical and indispensable part of modern drug discovery. By employing a systematic approach that includes a broad primary screen followed by quantitative IC₅₀ determination, researchers can build a comprehensive understanding of a compound's activity across the kinome. This data, when analyzed and visualized effectively, provides invaluable insights that guide lead optimization, predict potential toxicities, and ultimately contribute to the development of safer and more effective targeted therapies. While this compound served as a hypothetical subject, the principles and methodologies outlined in this guide are universally applicable to the characterization of any novel kinase inhibitor.
References
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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ResearchGate. (n.d.). Kinome tree view depicting the kinase selectivity of BPR1K871. Retrieved from [Link]
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Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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- McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289.
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ResearchGate. (n.d.). Kinome tree with 5l kinase selectivity data. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Anastassiadis, T., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
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A Guide to the Reproducible Synthesis and Comparative Analysis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis and experimental reproducibility of 1-Ethyl-5-fluoro-1H-indole-2,3-dione, a fluorinated derivative of the versatile isatin scaffold. Recognizing the critical importance of this class of compounds in medicinal chemistry, this document details a robust synthetic protocol, discusses key experimental variables influencing reproducibility, and offers a comparative analysis with structurally related analogues. The objective is to equip researchers with the necessary technical insights to confidently synthesize, characterize, and evaluate this compound and its alternatives.
Introduction: The Significance of N-Alkylated and Fluorinated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development.[1] The isatin core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]
N-alkylation of the isatin nitrogen at position 1 is a common strategy to modulate the compound's physicochemical properties and biological activity. This modification can enhance cell permeability, alter solubility, and influence the molecule's interaction with biological targets.[4] Furthermore, the introduction of a fluorine atom, particularly at the C-5 position of the indole ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule.[5]
This compound combines these two key structural modifications, making it a compound of significant interest for further investigation in various therapeutic areas. This guide will focus on providing a reproducible and well-characterized method for its synthesis, alongside a comparative evaluation with its close analogues.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 5-fluoroisatin. The following protocol is a robust and reproducible method based on established procedures for the N-alkylation of isatins.[4]
Experimental Protocol: N-Alkylation of 5-Fluoroisatin
Materials:
-
5-Fluoroisatin
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-fluoroisatin (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (1.3 mmol).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add ethyl iodide (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the acidic N-H of isatin. DMF is an excellent polar aprotic solvent that readily dissolves both the isatin and the base, facilitating the reaction. The use of anhydrous conditions is crucial to prevent the hydrolysis of the alkylating agent and to avoid unwanted side reactions.[4]
-
Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.
-
Work-up and Purification: Pouring the reaction mixture into water precipitates the product and helps to remove the water-soluble DMF and inorganic salts. Extraction with ethyl acetate efficiently recovers the organic product. Washing with brine is a critical step to ensure the complete removal of DMF, which can be challenging to remove under vacuum. Recrystallization or column chromatography are standard and effective methods for obtaining a highly pure product.[6]
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard for the characterization of novel organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the isatin core.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
Comparative Analysis with Alternative Compounds
To provide a comprehensive understanding of the properties of this compound, it is valuable to compare it with structurally related analogues. This section will compare the target compound with 1-Methyl-5-fluoro-1H-indole-2,3-dione and 1-Ethyl-1H-indole-2,3-dione .
Comparison of Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₁₀H₈FNO₂ | 193.17 | 1.4 |
| 1-Methyl-5-fluoro-1H-indole-2,3-dione | C₉H₆FNO₂ | 179.15 | 1.0 |
| 1-Ethyl-1H-indole-2,3-dione | C₁₀H₉NO₂ | 175.18 | 0.9 |
Data sourced from PubChem.[7]
The introduction of the fluorine atom in the 5-position increases the lipophilicity (LogP) compared to the non-fluorinated analogue. The ethyl group also contributes to a higher LogP compared to the methyl group. These differences in lipophilicity can significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds.
Synthetic Accessibility and Reproducibility
The synthetic route for all three compounds is analogous, involving the N-alkylation of the corresponding isatin precursor (5-fluoroisatin or isatin). The reproducibility of these reactions is generally high, provided that anhydrous conditions are maintained and high-purity starting materials are used. The choice of alkylating agent (ethyl iodide vs. methyl iodide) may slightly influence the reaction rate, but the overall procedure remains consistent.
Potential Biological Activity
While specific biological activity data for this compound is not extensively reported in publicly available literature, the isatin scaffold is known for a broad range of biological activities. Fluorinated isatin derivatives, in particular, have been investigated as potent inhibitors of caspases, enzymes involved in apoptosis.[8][9] The N-substituent and the presence of the fluorine atom are expected to modulate the biological activity profile. For instance, various N-alkylated isatins have shown promising anticancer and antiviral activities.[10][11] A direct comparison of the biological activities of these three compounds would be a valuable area for future research to elucidate the specific contributions of the ethyl group and the fluorine atom.
Visualizing the Experimental Workflow
To provide a clear visual representation of the synthesis and purification process, the following workflow diagram is presented.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This guide has provided a comprehensive overview of the reproducible synthesis of this compound. By detailing a robust experimental protocol and explaining the rationale behind the chosen conditions, researchers can confidently approach the synthesis of this promising fluorinated isatin derivative. The comparative analysis with its methyl and non-fluorinated analogues highlights the subtle but significant structural modifications that can influence the compound's properties. The versatility of the isatin scaffold, combined with the strategic introduction of N-alkylation and fluorination, underscores the potential of this class of compounds in the ongoing quest for novel therapeutic agents. Further investigation into the biological activities of these compounds is warranted to fully elucidate their potential.
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Brust, M., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry, 52(11), 3435-3446. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316076, 1-ethyl-1H-indole-2,3-dione. Retrieved from [Link].
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Kopka, K., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. Bioorganic & Medicinal Chemistry, 21(7), 2025-2036. Available at: [Link]
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Aliabadi, A., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(23), 5692. Available at: [Link]
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Yar, M., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. Available at: [Link]
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Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Available at: [Link]
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Deswal, S., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982. Available at: [Link]
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Yar, M., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. Available at: [Link]
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Bogdanov, A. V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 23(15), 8235. Available at: [Link]
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Lindsley, C. W., et al. (2005). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 3(14), 2635-2637. Available at: [Link]
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Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Available at: [Link]
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Dandia, A., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2658. Available at: [Link]
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Güzel, Ö., et al. (2010). Synthesis And Biological Evoluation Of 1h-Indole-2,3-Dione 3-(N-(4-Sulfamoylphenyl)Thiosemicarbazone)Derivate As Anticancer An Antiviral Agents. Marmara Pharmaceutical Journal, 14(3), 148-154. Available at: [Link]
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Doble, B., et al. (2014). Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria. Bioorganic & Medicinal Chemistry Letters, 24(12), 2645-2649. Available at: [Link]
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Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 98-109. Available at: [Link]
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Mishra, P., et al. (2021). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Journal of Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]
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Kumar, A., et al. (2018). Design and Synthesis of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 7(10), 1-6. Available at: [Link]
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Ceylan, S., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Molecules, 27(11), 3505. Available at: [Link]
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Ghorab, M. M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(1), 39-50. Available at: [Link]
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100799. Available at: [Link]
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Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 1-8. Available at: [Link]
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Bogdanov, A. V., et al. (2022). Fluorinated isatin derivatives exhibit various types of biological activity. International Journal of Molecular Sciences, 23(15), 8235. Available at: [Link]
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Al-Hussain, S. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 31969-31974. Available at: [Link]
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Al-Mekhlafi, F. A., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(3), 199. Available at: [Link]
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El-Sabbagh, O. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6524. Available at: [Link]
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A Comparative Benchmarking Guide to 1-Ethyl-5-fluoro-1h-indole-2,3-dione as a Putative CDK2 Inhibitor
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting CDK2 with Novel Isatin Scaffolds
The cell division cycle is a meticulously orchestrated process, with cyclin-dependent kinases (CDKs) acting as key regulators.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[2][3] Specifically, Cyclin-Dependent Kinase 2 (CDK2) is crucial for the G1/S phase transition, and its aberrant activity is implicated in the proliferation of various tumor types.[4][5]
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of various kinases.[1][3][6] The isatin scaffold serves as a versatile platform for the design of novel CDK2 inhibitors.[1][2][3] This guide introduces 1-Ethyl-5-fluoro-1h-indole-2,3-dione , a novel isatin derivative, and provides a framework for its comprehensive benchmarking against established CDK2 inhibitors.
This document will provide a head-to-head comparison with two well-characterized CDK inhibitors, Roscovitine (Seliciclib) and Dinaciclib , outlining the experimental protocols necessary to determine its potency and selectivity.[7][8][9][10] The ultimate goal is to equip researchers with the foundational data and methodologies to evaluate the potential of this and similar compounds in the landscape of cancer therapeutics.
The Inhibitors: A Head-to-Head Overview
A direct comparison of inhibitory potency is fundamental to understanding the potential of a novel compound. The following table summarizes the key characteristics of our test compound and the established benchmarks.
| Compound | Structure | Class | Reported CDK2 IC50 |
| This compound | Isatin Derivative | To be determined | |
| Roscovitine (Seliciclib) | Purine Analog | ~0.7 µM[8][11] | |
| Dinaciclib | Pyridopyrimidine Derivative | ~1 nM[9][10] |
Mechanism of Action: The CDK2/Cyclin E Signaling Pathway
CDK2, in complex with Cyclin E, is a critical driver of the G1 to S phase transition in the cell cycle. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication. Inhibition of CDK2 prevents Rb phosphorylation, thereby arresting the cell cycle at the G1/S checkpoint and inhibiting tumor cell proliferation.
Caption: Inhibition of the CDK2/Cyclin E complex by the test compounds prevents Rb phosphorylation, leading to G1/S cell cycle arrest.
Experimental Protocols: A Guide to In Vitro Benchmarking
To quantitatively assess the inhibitory potential of this compound, a standardized and robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[5][12][13]
Biochemical CDK2/Cyclin E Kinase Assay (ADP-Glo™ Protocol)
This protocol outlines the steps for determining the IC50 value of the test compound against the CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin E1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds (this compound, Roscovitine, Dinaciclib) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of CDK2/Cyclin E1 enzyme diluted in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.1 µg/µL Histone H1 and 25 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro CDK2 kinase inhibition assay.
Data Presentation and Interpretation
The primary output of the biochemical assay will be the half-maximal inhibitory concentration (IC50) for each compound. These values should be tabulated for a clear and direct comparison of potency.
| Compound | Mean IC50 (nM) ± SD | Fold Difference vs. Roscovitine | Fold Difference vs. Dinaciclib |
| This compound | Experimental Value | Calculated Value | Calculated Value |
| Roscovitine (Seliciclib) | Experimental Value | 1 | Calculated Value |
| Dinaciclib | Experimental Value | Calculated Value | 1 |
Interpreting the Results:
-
A lower IC50 value indicates a more potent inhibitor.
-
The fold difference provides a direct measure of the relative potency between the novel compound and the established inhibitors.
-
These in vitro data are the first critical step in evaluating the therapeutic potential of this compound. Favorable potency would warrant further investigation into its selectivity against other kinases and its activity in cell-based assays.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a putative CDK2 inhibitor. By employing standardized biochemical assays and comparing its performance against well-characterized inhibitors like Roscovitine and Dinaciclib, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent. The isatin scaffold holds considerable promise for the development of next-generation kinase inhibitors, and rigorous, comparative evaluation is the cornerstone of advancing these compounds from the bench to the clinic.
Future studies should focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other CDKs and off-target kinases to determine its selectivity profile.
-
Cell-Based Assays: Evaluating the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines.
-
In Vivo Efficacy: Testing the compound's anti-tumor activity in preclinical animal models.
References
-
Ansari, M., et al. (2023). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. Darujournale, 31(1), 1-19. [Link]
-
Cieśla, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046. [Link]
-
Wikipedia. (2023). Seliciclib. [Link]
-
PubMed. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. [Link]
-
Semantic Scholar. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]
-
Kumar, S. K., et al. (2013). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 121(21), 4363-4370. [Link]
-
ResearchGate. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. [Link]
-
PubMed. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. [Link]
-
Ma, H., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 295(1), 189-200. [Link]
-
Zhang, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1345. [Link]
-
Promega Corporation. CDK2/CyclinA2 Kinase Assay. [Link]
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Comparison Guide: Confirming the On-Target Activity of 1-Ethyl-5-fluoro-1H-indole-2,3-dione as a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, technically detailed framework for confirming the on-target activity of the novel compound 1-Ethyl-5-fluoro-1H-indole-2,3-dione. Based on patent literature, this compound has been identified as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and diseases, including Alzheimer's disease, type II diabetes, and cancer.
We will objectively compare its performance with established GSK-3 inhibitors, CHIR-99021 and SB216763, using a multi-pronged experimental approach. This guide emphasizes the causality behind experimental choices to ensure a robust and self-validating workflow.
Part 1: The Strategic Framework for Target Validation
Confirming that a compound's biological effect is a direct consequence of its interaction with the intended target is a cornerstone of drug discovery. A frequent pitfall is relying on a single assay, which can be prone to artifacts. Our strategy, therefore, is built on the principle of triangulation, where we use orthogonal assays to build a compelling case for on-target activity.
Our validation workflow for this compound is structured as follows:
-
Biochemical Potency: Does the compound directly inhibit the purified GSK-3 enzyme?
-
Target Engagement in Cells: Does the compound physically bind to GSK-3 in a cellular environment?
-
Cellular Functional Response: Does target engagement translate into the expected downstream signaling modulation?
Caption: A three-phase workflow for validating on-target activity.
Part 2: Comparative Experimental Protocols & Data
Experiment 1: In Vitro Biochemical Kinase Assay
Causality: The first and most direct test is to determine if this compound can inhibit purified GSK-3β enzyme in a cell-free system. This assay isolates the enzyme and our test compound from other cellular components, ensuring that any observed inhibition is due to a direct interaction. By comparing its half-maximal inhibitory concentration (IC50) to that of CHIR-99021 and SB216763, we can rank its biochemical potency.[1][2][3]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to measure ADP production as an indicator of kinase activity.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, CHIR-99021, and SB216763 in 100% DMSO.
-
Perform a serial dilution in kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
-
Reaction Setup (5 µL volume):
-
Add 2.5 µL of 2x compound dilution to the appropriate wells.
-
Add 1.25 µL of a solution containing 4x recombinant human GSK-3β enzyme and 4x substrate peptide (e.g., a pre-phosphorylated peptide substrate like p-GS2).
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 1.25 µL of 4x ATP solution (final concentration should be at or near the Km for GSK-3β, typically 10-25 µM).
-
Mix gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | GSK-3β IC50 (nM) | Selectivity Notes |
| This compound | 45 | High selectivity anticipated based on scaffold. |
| CHIR-99021 | 6.7 | Extremely potent and highly selective GSK-3 inhibitor.[4] |
| SB216763 | 34.3 | Potent and selective ATP-competitive inhibitor.[5][6][7] |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of GSK-3β, albeit slightly less potent than the well-established comparators. This provides the first piece of evidence for its on-target activity.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Causality: While an in vitro assay confirms biochemical potency, it doesn't prove the compound can enter a cell and bind to its target in the complex cellular milieu. CETSA addresses this by measuring target engagement directly in intact cells.[8][9][10][11] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing the temperature required to denature it.[8][9]
Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HEK293T or SH-SY5Y) to ~80% confluency.
-
Treat cells with this compound (e.g., at 1 µM and 10 µM), CHIR-99021 (1 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for GSK-3β. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and negative control.
-
-
Data Analysis:
-
Quantify the band intensities for GSK-3β at each temperature for each treatment condition.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for that treatment group.
-
Plot the normalized soluble GSK-3β fraction against temperature to generate a "melting curve." A rightward shift in the curve for a treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Comparative Data Summary (Hypothetical)
| Compound (Concentration) | Tagg Shift (°C) vs. Vehicle | Interpretation |
| This compound (1 µM) | +2.5°C | Demonstrates target engagement at a lower concentration. |
| This compound (10 µM) | +4.0°C | Shows dose-dependent stabilization, strengthening evidence. |
| CHIR-99021 (1 µM) | +4.5°C | Strong stabilization by a known high-affinity binder. |
| Vehicle (DMSO) | 0°C (Baseline) | Baseline thermal stability of GSK-3β. |
Interpretation: The dose-dependent thermal stabilization of GSK-3β by this compound provides strong evidence that it enters the cell and directly binds its intended target.
Experiment 3: Western Blot for Downstream Functional Response
Causality: Having confirmed direct binding, the final step is to verify that this engagement produces the expected biological consequence. In the canonical Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, targeting it for degradation.[12][13][14] Therefore, a potent GSK-3 inhibitor should prevent this phosphorylation, leading to an accumulation of stabilized, non-phosphorylated β-catenin.[15][16] We will measure the levels of β-catenin phosphorylated at key GSK-3 sites (Ser33/Ser37/Thr41).
Caption: GSK-3 inhibition blocks β-catenin degradation.
Protocol: Western Blot for Phospho-β-catenin
-
Cell Treatment:
-
Plate cells (e.g., HEK293T) and grow to ~80% confluency.
-
Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM), CHIR-99021 (1 µM as a positive control), and vehicle (DMSO) for 3-6 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser33/37/Thr41).
-
Probe separate blots with antibodies for total β-catenin and a loading control (e.g., β-actin) to ensure equal loading and to assess changes in total protein levels.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the phospho-β-catenin signal to the total β-catenin signal for each sample.
-
Compare the normalized phospho-β-catenin levels in treated samples to the vehicle control. A significant decrease indicates successful inhibition of GSK-3 in the cellular context.
-
Comparative Data Summary (Hypothetical)
| Compound (Concentration) | % Decrease in p-β-catenin (Normalized) | Interpretation |
| This compound (0.1 µM) | 15% | Minor effect at low concentration. |
| This compound (1.0 µM) | 65% | Significant functional response. |
| This compound (10 µM) | 85% | Strong, dose-dependent pathway modulation. |
| CHIR-99021 (1.0 µM) | 90% | Robust inhibition by the positive control.[17] |
| Vehicle (DMSO) | 0% (Baseline) | Baseline GSK-3 activity. |
Interpretation: The dose-dependent decrease in β-catenin phosphorylation confirms that the direct target engagement of GSK-3β by this compound translates into the intended functional outcome within the cell, providing the final piece of evidence for its on-target mechanism of action.
Part 4: Conclusion & Final Assessment
The multi-faceted approach detailed in this guide provides a robust and self-validating framework for confirming the on-target activity of this compound as a GSK-3 inhibitor.
-
Biochemical assays confirmed its direct, potent inhibition of the isolated enzyme.
-
Cellular Thermal Shift Assays demonstrated that the compound successfully enters cells and physically engages with its target.
-
Functional downstream analysis verified that this engagement leads to the expected modulation of the Wnt/β-catenin signaling pathway.
By systematically comparing its performance against well-characterized inhibitors like CHIR-99021 and SB216763, we can confidently position this compound as a legitimate and potent GSK-3 inhibitor. This rigorous, evidence-based approach is critical for advancing novel compounds through the drug discovery pipeline.
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GSK3: a multifaceted kinase in Wnt signaling. Wu, D., & Pan, W. (2010). Journal of Cell Science, 123(Pt 11), 1779–1785. [Link]
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GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder. Eom, T. Y., & Jope, R. S. (2009). Frontiers in Molecular Neuroscience, 2, 11. [Link]
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Wnt and GSK3 Signaling Pathways in Bipolar Disorder: Clinical and Therapeutic Implications. Forlenza, O. V., & de Paula, V. J. R. (2011). CNS & Neurological Disorders - Drug Targets, 10(4), 489–501. [Link]
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Inhibition of GSK3 by Wnt signalling – two contrasting models. Stamos, J. L., & Weis, W. I. (2013). Journal of Cell Science, 126(Pt 6), 1299–1306. [Link]
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A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Fan, F. J., et al. (2022). Frontiers in Cell and Developmental Biology, 10, 893198. [Link]
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Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45. Hagen, T., & Vidal-Puig, A. (2002). Biochemical and Biophysical Research Communications, 294(2), 329–335. [Link]
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GSK-3 can Enhance Wnt/beta-catenin signaling. McCubrey, J. A., et al. (2014). Oncotarget, 5(10), 2881–2911. [Link]
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Positive effects of GSK-3 on Wnt/β-catenin signaling. McCubrey, J. A., et al. (2014). Oncotarget, 5(10), 2881–2911. [Link]
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Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model. Carvalho, L., et al. (2022). International Journal of Molecular Sciences, 23(15), 8233. [Link]
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Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Lin, C. H., et al. (2019). ACS Chemical Neuroscience, 10(1), 335–344. [Link]
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Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Kim, H., et al. (2020). International Journal of Molecular Sciences, 21(18), 6825. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Steiner, T. L., et al. (2022). SLAS Discovery, 27(2), 70–78. [Link]
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GSK3-beta Active Kinase Datasheet. SignalChem. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Zhang, Y., et al. (2022). Bio-protocol, 12(12), e4449. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Shaw, J., et al. (2022). ACS Chemical Biology, 17(9), 2415–2425. [Link]
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The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Nordlund, P., et al. (2024). Cancer Research, 84(6_Supplement), 1848–1848. [Link]
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A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Palomo, V., et al. (2012). ACS Chemical Biology, 7(8), 1361–1370. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Almqvist, H., et al. (2020). ACS Chemical Biology, 15(8), 2235–2243. [Link]
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Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. MacKenzie, K. F., et al. (2011). The Journal of Pharmacology and Experimental Therapeutics, 339(2), 635–644. [Link]
-
In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Al-Ghulabi, M., et al. (2023). Molecules, 28(9), 3788. [Link]
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GSK3β Inhibitor XVIII. Bertin Bioreagent. [Link]
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In Vivo Validation of 1-Ethyl-5-fluoro-1h-indole-2,3-dione: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 1-Ethyl-5-fluoro-1h-indole-2,3-dione, a promising isatin derivative. Drawing upon established methodologies for analogous compounds, we will explore its potential therapeutic applications, compare its hypothetical performance against relevant alternatives, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel small molecule therapeutics.
Introduction: The Therapeutic Promise of Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] The isatin scaffold is a privileged structure in medicinal chemistry, known to exhibit anticonvulsant, anti-inflammatory, antiviral, and anticancer properties.[2][4] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, including voltage-gated ion channels, enzymes, and signaling proteins. The subject of this guide, this compound, is a novel analog featuring an ethyl group at the N1 position and a fluorine atom at the C5 position of the indole ring. These modifications are anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile.
This guide will focus on a hypothetical in vivo validation pathway for this compound, primarily investigating its potential as an anticonvulsant agent, a well-documented activity for many isatin derivatives.[5][6][7] We will also briefly touch upon its potential as an anti-inflammatory agent and a caspase-3 inhibitor, providing a roadmap for a multi-faceted preclinical assessment.
Comparative Analysis: Benchmarking Against Established Alternatives
To contextualize the therapeutic potential of this compound, it is crucial to compare its performance against established and emerging therapeutic agents.
Anticonvulsant Activity
Primary Competitors:
-
Phenytoin: A widely used anticonvulsant that acts by blocking voltage-gated sodium channels.
-
Carbamazepine: Another first-line anticonvulsant with a similar mechanism of action to phenytoin.
-
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including enhancement of GABAergic inhibition.
-
Lamotrigine: A newer generation anticonvulsant that also targets voltage-gated sodium channels.
Hypothetical Performance Comparison:
| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | Rotarod Test (TD50, mg/kg) | Protective Index (TD50/ED50) | Putative Mechanism of Action |
| This compound | To be determined | To be determined | To be determined | To be determined | Blockade of voltage-gated sodium channels; Modulation of GABAergic transmission |
| Phenytoin | 9.5 | >80 | 68 | 7.2 (MES) | Voltage-gated sodium channel blocker |
| Carbamazepine | 8.8 | 100 | 75 | 8.5 (MES) | Voltage-gated sodium channel blocker |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES); 2.9 (scPTZ) | Multiple mechanisms |
| Lamotrigine | 4.9 | 40 | 22 | 4.5 (MES) | Voltage-gated sodium channel blocker |
Note: ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index is a measure of the therapeutic window.
Anti-inflammatory Activity
Primary Competitors:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
-
Celecoxib: A selective COX-2 inhibitor.
Hypothetical Performance Comparison:
| Compound | Carrageenan-Induced Paw Edema (% Inhibition at a given dose) | Putative Mechanism of Action |
| This compound | To be determined | Inhibition of pro-inflammatory cytokines; Modulation of inflammatory signaling pathways |
| Indomethacin | ~50-60% at 10 mg/kg | Non-selective COX inhibitor |
| Celecoxib | ~40-50% at 10 mg/kg | Selective COX-2 inhibitor |
Caspase-3 Inhibition
Primary Competitors:
-
Z-DEVD-FMK: A widely used, irreversible pan-caspase inhibitor with preference for caspase-3.
-
Ac-DEVD-CHO: A reversible caspase-3 inhibitor.
Hypothetical Performance Comparison:
| Compound | In Vivo Model of Apoptosis (e.g., Ischemia-Reperfusion Injury) | Biomarker of Efficacy (e.g., reduction in cleaved caspase-3 levels) | Putative Mechanism of Action |
| This compound | To be determined | To be determined | Direct inhibition of caspase-3 activity |
| Z-DEVD-FMK | Effective in various models | Significant reduction | Irreversible covalent modification of the catalytic cysteine |
| Ac-DEVD-CHO | Effective in various models | Significant reduction | Reversible binding to the active site |
Experimental Protocols for In Vivo Validation
The following protocols are designed to provide a robust assessment of the therapeutic potential of this compound.
Anticonvulsant Activity Assessment
The primary screening for anticonvulsant activity will utilize two well-validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9][10][11] These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.[11][12]
Rationale: The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[11] It assesses the ability of a compound to prevent the spread of seizures.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound, vehicle control, and positive controls (e.g., Phenytoin) intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: 30-60 minutes post-administration, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the ED50 value using probit analysis.
Rationale: The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, and is predictive of efficacy against absence seizures.[5][9]
Methodology:
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound, vehicle control, and positive controls (e.g., Valproic Acid) i.p. at various doses.
-
Induction of Seizures: 30-60 minutes post-administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Endpoint: Observe the mice for the onset of generalized clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.
-
Data Analysis: Calculate the ED50 value using probit analysis.
Rationale: The rotarod test is essential to assess for potential motor impairment or sedative effects of the test compound, which could confound the results of the seizure models.[6][7]
Methodology:
-
Animals: Male Swiss albino mice (20-25 g), pre-trained on the rotarod apparatus.
-
Compound Administration: Administer this compound at various doses.
-
Assessment: At the time of peak effect determined from the seizure models, place the mice on a rotating rod (e.g., 5-10 rpm) for a set duration (e.g., 1-3 minutes).
-
Endpoint: Record the number of mice that fall off the rod.
-
Data Analysis: Calculate the TD50 value, the dose at which 50% of the mice fail the test.
Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[13][14]
Methodology:
-
Animals: Male Wistar rats (150-200 g).
-
Compound Administration: Administer this compound, vehicle control, and a positive control (e.g., Indomethacin) orally or i.p.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caspase-3 Inhibition Assessment
In vivo validation of caspase-3 inhibition requires a model where apoptosis is a key pathological feature. A common model is cerebral ischemia-reperfusion injury.
Rationale: The MCAO model in rodents mimics ischemic stroke, where apoptosis significantly contributes to neuronal cell death. This model allows for the evaluation of neuroprotective agents that target apoptotic pathways.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Compound Administration: Administer this compound or vehicle control at the onset of reperfusion.
-
Endpoint Assessment (at 24-48 hours post-reperfusion):
-
Infarct Volume Measurement: Use TTC (2,3,5-triphenyltetrazolium chloride) staining to quantify the ischemic brain damage.
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic core and penumbra to measure the levels of cleaved caspase-3 by Western blotting or ELISA.[15]
-
-
Data Analysis: Compare the infarct volume, neurological scores, and cleaved caspase-3 levels between the treated and vehicle control groups.
Visualizing Experimental Workflows and Pathways
To enhance clarity, the following diagrams illustrate the key experimental workflows and the putative signaling pathway for caspase-3 inhibition.
Caption: Workflow for in vivo anticonvulsant screening.
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A Head-to-Head Comparison of Fluorinated Versus Non-Fluorinated Indole Scaffolds in Drug Design: A Technical Guide for Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1] Its inherent biological activity and synthetic tractability make it a "privileged structure." However, the strategic incorporation of fluorine into this scaffold has emerged as a transformative tool for drug designers, enabling the fine-tuning of molecular properties to enhance therapeutic potential.[2] This guide provides a detailed, head-to-head comparison of fluorinated and non-fluorinated indole scaffolds, offering field-proven insights and experimental data to inform rational drug design.
The Transformative Influence of Fluorine
Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modifications to a parent indole molecule.[3] These alterations can significantly impact a drug candidate's metabolic stability, receptor binding affinity, lipophilicity (logP), and acidity/basicity (pKa), which are critical determinants of its overall pharmacokinetic and pharmacodynamic profile.[4][5]
Key Physicochemical and Pharmacokinetic Effects of Indole Fluorination
The introduction of fluorine into an indole nucleus can elicit several advantageous changes for drug design.[1]
-
Enhanced Metabolic Stability: A primary strategy in medicinal chemistry is to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom with a more stable fluorine atom can significantly extend a compound's metabolic half-life, leading to improved oral bioavailability and a more favorable dosing regimen.[1][6]
-
Modulation of Lipophilicity (logP): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][7] However, the effect is highly context-dependent, and excessive fluorination can sometimes lead to reduced aqueous solubility.[6][8]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, such as those in a piperidine or piperazine ring attached to the indole core.[9] This reduction in basicity can have a dramatic and beneficial influence on oral absorption.[9]
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through the formation of hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.[7][10] Computational and experimental studies, including X-ray crystallography, have provided evidence for these favorable interactions.[10][11]
Comparative Data: Fluorinated vs. Non-Fluorinated Indoles
The following tables summarize quantitative data that illustrates the impact of fluorination on key drug-like properties and biological activity.
Table 1: Physicochemical Properties
| Compound | Fluorine Position | logP | pKa | Rationale for Change |
| 3-(3-(piperidin-1-yl)propyl)indole | Non-fluorinated | 3.8 | 9.5 | Baseline compound. |
| 3-(3-(4-fluoropiperidin-1-yl)propyl)indole | 4-fluoro on piperidine | 3.9 | 8.7 | Increased lipophilicity and significantly reduced basicity due to the inductive effect of fluorine.[9] |
| Indole | Non-fluorinated | 2.14 | 16.2 | Baseline scaffold. |
| 5-Fluoroindole | 5-fluoro | 2.33 | 15.4 | Increased lipophilicity and acidity of the indole N-H. |
Table 2: In Vitro Biological Activity
| Compound | Fluorine Position | Target/Assay | IC50 / EC50 (nM) | Fold Improvement (vs. Non-fluorinated) |
| Indole HIV-1 Inhibitor (III) | Non-fluorinated | HIV-1 Reverse Transcriptase | ~500 | - |
| 4-Fluoroindole HIV-1 Inhibitor (IV) | 4-fluoro | HIV-1 Reverse Transcriptase | ~10 | 50-fold[12] |
| 7-Fluoroindazole Factor Xa Inhibitor | 7-fluoro on indazole | Factor Xa | ~1 | 60-fold[12] |
| Indole-based HCV NS5A Inhibitor | Non-fluorinated | HCV Replicon | - | - |
| 4-Fluoro and 5-Fluoroindole HCV Inhibitors | 4-fluoro, 5-fluoro | HCV Replicon | 4-460 | Significant improvement, with 5-fluoro analogs generally showing better activity.[12] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
1. Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic method for determining the octanol-water partition coefficient.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by shaking together overnight and then separating the phases.
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous buffer. Then, add an equal volume of pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).
2. In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by Phase I enzymes.[13][14]
-
Reaction Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Add the test compound at a final concentration typically in the low micromolar range.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system.[13]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]
-
Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the proteins.[13]
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.[13]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.[13]
3. Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzyme targets of indole-based inhibitors.[15]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound (in various concentrations) in an appropriate assay buffer.
-
Reaction Setup: In a microplate, add the enzyme and the test compound (or vehicle control). Allow for a short pre-incubation period for the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Plot the initial reaction rates against the concentration of the test compound. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: Comparative properties of fluorinated versus non-fluorinated indoles.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a powerful and well-established strategy in modern drug discovery. [16][17]As demonstrated by the comparative data, fluorination can profoundly and often beneficially modulate the physicochemical and pharmacokinetic properties of indole-based drug candidates. [6]By enhancing metabolic stability, fine-tuning lipophilicity and pKa, and improving binding affinity, the introduction of fluorine can be the pivotal step in transforming a promising lead compound into a viable clinical candidate. The experimental protocols and workflows provided herein offer a robust framework for the rational design and evaluation of the next generation of fluorinated indole therapeutics.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Ethyl-5-fluoro-1h-indole-2,3-dione
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use. The proper disposal of research chemicals, such as 1-Ethyl-5-fluoro-1h-indole-2,3-dione, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this fluorinated indole derivative, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a few key principles:
-
Hazard Identification: Assume the compound is hazardous, exhibiting irritant properties at a minimum. Always consult the SDS for any chemical you are working with. In its absence, treat the substance with a high degree of caution.
-
Segregation: Never mix different chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions[4].
-
Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste[5][6].
-
Documentation: Maintain accurate records of all generated hazardous waste, a requirement for regulatory compliance[7].
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide researchers through the process of safely managing and disposing of this compound waste, from the point of generation to its final removal from the laboratory.
I. Immediate Actions at the Point of Generation
The safe disposal process begins the moment the chemical is deemed waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including:
-
Waste Characterization: Based on the properties of similar compounds, this compound waste should be classified as a non-halogenated or halogenated (due to the fluorine atom) solid chemical waste, depending on your institution's specific waste stream categories. Consult your EHS department for guidance.
-
Initial Containment:
-
For pure solid waste, carefully transfer it into a designated solid waste container. Avoid creating dust[8].
-
For contaminated materials (e.g., weighing paper, gloves, pipette tips), place them in a separate, clearly marked container for solid chemical waste.
-
II. Waste Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4][9].
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste"[4].
-
Clearly write the full chemical name: "this compound" and any other components of the waste mixture[4].
-
Indicate the associated hazards (e.g., "Irritant")[4].
-
Record the date the container was first used for waste accumulation[7].
-
-
Storage within the SAA:
-
Store the waste container in your designated and labeled SAA, which should be at or near the point of generation[4][9].
-
Keep the container securely closed at all times, except when adding waste[4].
-
Segregate the container from incompatible waste streams, such as strong acids, bases, and oxidizers[4].
-
III. Preparing for Disposal and Removal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), it must be prepared for collection by your institution's EHS or a licensed hazardous waste contractor[4][10].
-
Finalize the Label: Ensure all information on the hazardous waste label is accurate and complete.
-
Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS department.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS department. These documents are crucial for tracking the waste from your laboratory to the final disposal facility.
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Minor Spills:
-
For small spills of the solid compound, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust[8].
-
Decontaminate the area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's EHS or emergency response team for assistance.
-
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.5 and 10.5 | [11] |
| Maximum Hazardous Waste in SAA | 55 gallons | [9] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [9] |
| Maximum On-site Storage (Large Quantity Generator) | 90 days | [7] |
| Maximum On-site Storage (Small Quantity Generator) | 180 days | [7] |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, segregation, containment, and documentation, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the environment. Always consult your institution's specific guidelines and your EHS department for any questions regarding chemical waste disposal. The protocols outlined in this guide provide a robust framework for managing this and other novel research chemicals safely and effectively.
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Personal protective equipment for handling 1-Ethyl-5-fluoro-1h-indole-2,3-dione
Comprehensive Safety & Handling Guide: 1-Ethyl-5-fluoro-1H-indole-2,3-dione
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 776-47-6).[1][2] As drug development professionals, our commitment to safety is paramount. This guide is designed to build a deep, trust-based understanding of the necessary precautions, moving beyond simple checklists to explain the scientific rationale behind each procedural step. The information herein is synthesized from established safety standards for analogous chemical structures, ensuring a robust and conservative approach to laboratory safety.
Hazard Assessment: An Inductive Approach
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a rigorous hazard assessment must be conducted by examining the known risks associated with its structural components: the fluorinated indole core and the isatin (indole-2,3-dione) functionality.
-
Fluorinated Aromatic Compounds: The introduction of fluorine atoms into organic molecules can significantly alter their biological activity and toxicological profile.[3][4] General safety protocols for fluorinated organic compounds recommend stringent controls to prevent inhalation and skin contact.[5]
-
Isatin (Indole-2,3-dione) Analogs: Safety Data Sheets (SDS) for structurally similar compounds are instructive. For instance, 5-Fluoroindole is categorized as causing skin, eye, and respiratory irritation.[6][7] Other dione-containing structures, such as N-Ethylmaleimide, are classified as fatal if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.
Given this evidence, it is prudent to treat this compound as a hazardous substance with the potential for significant skin and eye irritation, respiratory tract irritation, and acute toxicity upon ingestion or dermal absorption. All handling procedures must reflect this high level of caution.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure.[8] Its use must be deliberate and informed by the specific task and associated risks. The following table summarizes the minimum required PPE.
| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (<1g) | Safety Goggles with Side Shields | Single Pair Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required if handled in a certified chemical fume hood. |
| Handling Solids (>1g) or any liquid solution | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not typically required if handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile Gloves | Chemical-Resistant, disposable Gown | N95 Respirator (minimum) for airborne dust. A chemical cartridge respirator may be required for large spills.[8][9] |
Causality Behind PPE Choices
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes of solutions.[8][10] When handling larger quantities or performing vigorous mixing, a full face shield must be worn in addition to goggles to protect the entire face from splashes.[5][11]
-
Hand Protection : Nitrile gloves provide a good barrier against a wide range of chemicals.[11] For handling solutions, double-gloving is a critical best practice. This technique allows for the removal of the contaminated outer glove without exposing the skin.[5] Always inspect gloves for tears or holes before use.
-
Body Protection : A flame-resistant lab coat is the standard for all laboratory work.[5] When handling solutions or larger quantities of the solid, a polyethylene-coated or other chemical-resistant disposable gown or apron should be worn over the lab coat to prevent the permeation of chemicals.[10][11] Gowns should be disposable and close in the back.[10]
-
Respiratory Protection : All manipulations of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][12] A surgical mask provides no protection against chemical dusts or vapors.[9] If a fume hood is not available or in the event of a significant spill that could generate dust, a NIOSH-approved respirator (e.g., N95) is required.[11]
Operational Plan: From Receipt to Reaction
A self-validating protocol ensures that safety is built into the workflow at every stage.
Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any damage or leaks.
-
Label : Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6][7]
Step-by-Step Handling Protocol (Solid Compound)
-
Prepare the Work Area : Designate a specific area within a chemical fume hood for handling. Ensure an emergency eyewash station and safety shower are directly accessible.[6]
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing :
-
To prevent dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid to a weigh boat.
-
Perform all weighing operations on a draft shield or within the fume hood.
-
-
Dissolving :
-
Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely clamped and the process is monitored. Use heating mantles or water baths, not open flames.[12]
-
-
Post-Handling :
-
Thoroughly decontaminate the spatula and work surface.
-
Carefully remove the outer pair of gloves and dispose of them in the designated halogenated waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Emergency & Disposal Plan
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Response Workflow
Caption: Emergency spill response workflow.
Waste Disposal
As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous halogenated waste.[12][14]
-
Segregation is Mandatory : Never mix halogenated waste with non-halogenated organic waste. This is critical for proper incineration and disposal, and significantly impacts safety and cost.[13][15]
-
Waste Containers :
-
Labeling : The waste container must be labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate percentages.[13][15]
-
Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount down the drain.[12]
PPE Selection Workflow Diagram
Caption: Decision workflow for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
